molecular formula C10H9BrN2O2 B1425779 Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate CAS No. 1176413-18-5

Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B1425779
CAS No.: 1176413-18-5
M. Wt: 269.09 g/mol
InChI Key: BWRCJWUINJWDOJ-UHFFFAOYSA-N
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Description

Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C10H9BrN2O2 and its molecular weight is 269.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-5-8-4-3-7(11)6-13(8)12-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRCJWUINJWDOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=C(C=CC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Medicinal Chemistry

Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate, identified by the CAS Number 1176413-18-5 , is a heterocyclic building block of significant interest in the field of medicinal chemistry.[1][] Its rigid, bicyclic pyrazolo[1,5-a]pyridine core serves as a versatile scaffold for the development of novel therapeutic agents. This guide provides an in-depth exploration of its synthesis, chemical properties, and its burgeoning role in the discovery of next-generation kinase inhibitors and other targeted therapies.

The unique arrangement of nitrogen atoms and the presence of both bromo and ethyl ester functionalities make this molecule a highly adaptable starting material. The bromine atom at the 6-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments to explore structure-activity relationships (SAR). Concurrently, the ethyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, allowing for further derivatization, such as amide bond formation, to modulate the compound's physicochemical properties and biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 1176413-18-5
Molecular Formula C₁₀H₉BrN₂O₂
Molecular Weight 269.10 g/mol
Appearance Solid (form may vary)
Solubility Soluble in common organic solvents such as DMSO and DCM

Synthesis of this compound: A Mechanistic Approach

The synthesis of the pyrazolo[1,5-a]pyridine scaffold generally proceeds through a well-established pathway involving the N-amination of a pyridine precursor followed by a 1,3-dipolar cycloaddition reaction. This approach offers a reliable and efficient route to this important heterocyclic system.

A plausible and commonly employed synthetic route is a two-step process starting from a readily available bromopyridine derivative. The causality behind this experimental choice lies in the robust and high-yielding nature of these reactions, allowing for the efficient construction of the core bicyclic structure.

Step 1: N-Amination of 5-bromo-2-aminopyridine

The initial step involves the N-amination of a suitable pyridine, in this case, a derivative that will ultimately place the bromine atom at the desired 6-position of the final product. The reaction with an aminating agent, such as hydroxylamine-O-sulfonic acid, generates the corresponding N-aminopyridinium salt. This intermediate is crucial as it sets the stage for the subsequent cycloaddition.

Step 2: 1,3-Dipolar Cycloaddition

The N-aminopyridinium salt, in the presence of a base, forms a reactive ylide. This ylide then undergoes a 1,3-dipolar cycloaddition with an appropriate propiolate ester, such as ethyl propiolate. This concerted reaction forms the five-membered pyrazole ring, fused to the pyridine ring, in a regioselective manner to yield the desired this compound.

Below is a diagram illustrating the proposed synthetic workflow:

Synthesis_Workflow cluster_0 Step 1: N-Amination cluster_1 Step 2: 1,3-Dipolar Cycloaddition 5-Bromo-2-aminopyridine 5-Bromo-2-aminopyridine N-aminopyridinium_salt N-aminopyridinium salt (intermediate) 5-Bromo-2-aminopyridine->N-aminopyridinium_salt N-Amination Aminating_Agent Hydroxylamine- O-sulfonic acid Aminating_Agent->N-aminopyridinium_salt Product Ethyl 6-bromopyrazolo[1,5-a]pyridine- 2-carboxylate N-aminopyridinium_salt->Product Cycloaddition Ethyl_propiolate Ethyl_propiolate Ethyl_propiolate->Product Suzuki_Coupling Starting_Material Ethyl 6-bromopyrazolo[1,5-a]pyridine- 2-carboxylate Coupled_Product Ethyl 6-(R)-pyrazolo[1,5-a]pyridine- 2-carboxylate Starting_Material->Coupled_Product Boronic_Acid R-B(OH)₂ (Aryl or Heteroaryl boronic acid) Boronic_Acid->Coupled_Product Catalyst Pd Catalyst + Base Catalyst->Coupled_Product PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Downstream Cell Growth, Proliferation, Survival, Metabolism mTORC1->Downstream mTORC2 mTORC2 mTORC2->Akt activates Inhibitor Pyrazolo[1,5-a]pyridine-based Inhibitors Inhibitor->PI3K

References

An In-depth Technical Guide to Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its physicochemical properties, plausible synthetic routes, reactivity, and potential applications, with a particular focus on its role as a scaffold in drug discovery.

Introduction to the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine ring system is a fused aromatic heterocycle that has garnered considerable attention in the field of medicinal chemistry. Its rigid, planar structure and the presence of multiple nitrogen atoms make it an attractive scaffold for the design of novel therapeutic agents. Derivatives of this core structure have been shown to exhibit a wide range of biological activities, including acting as kinase inhibitors, anti-inflammatory agents, and antiviral compounds. The unique electronic properties of this bicyclic system allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This compound, in particular, presents a strategic combination of functional groups. The bromo substituent at the 6-position serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The ethyl carboxylate group at the 2-position can be hydrolyzed to the corresponding carboxylic acid, providing a point for amide bond formation or other conjugations.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, we can infer some of its key properties based on its structure and data from closely related analogues.

PropertyValue/InformationSource/Comment
CAS Number 1176413-18-5[1][2]
Molecular Formula C₁₀H₉BrN₂O₂[1]
Molecular Weight 269.10 g/mol [1]
Appearance Likely a solid at room temperature.Based on related pyrazolo[1,5-a]pyridine esters.
Melting Point Not experimentally reported in available literature.
Boiling Point Not experimentally reported in available literature.
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Low solubility in water is anticipated.Based on the structural characteristics of similar heterocyclic esters.
pKa The pyridine nitrogen is expected to be weakly basic. The ester is neutral.
LogP A calculated LogP value for the isomeric ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate is approximately 2.3, suggesting moderate lipophilicity. A similar value can be expected for the 2-carboxylate isomer.[3]

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis would likely begin with the N-amination of 2-amino-5-bromopyridine, followed by a cycloaddition reaction with ethyl propiolate.

Synthesis_of_Ethyl_6-bromopyrazolo[1,5-a]pyridine-2-carboxylate cluster_0 Step 1: N-Amination cluster_1 Step 2: [3+2] Cycloaddition 2-amino-5-bromopyridine 2-Amino-5-bromopyridine N-aminopyridinium_salt N-Amino-5-bromopyridinium salt 2-amino-5-bromopyridine->N-aminopyridinium_salt Hydroxylamine-O-sulfonic acid target_compound This compound N-aminopyridinium_salt->target_compound Base (e.g., K₂CO₃), Solvent (e.g., DMF) ethyl_propiolate Ethyl propiolate ethyl_propiolate->target_compound

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-amino-5-bromo-2-imino-1,2-dihydropyridine (N-aminopyridinium ylide precursor)

  • To a solution of 2-amino-5-bromopyridine (1 equivalent) in a suitable solvent such as dichloromethane, add hydroxylamine-O-sulfonic acid (1.1 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • The resulting precipitate, the N-aminopyridinium salt, can be filtered, washed with cold solvent, and dried under vacuum. This intermediate is often used directly in the next step.

Causality: The N-amination of the pyridine ring nitrogen creates a reactive intermediate. The choice of hydroxylamine-O-sulfonic acid is a common and effective aminating agent for pyridines.

Step 2: Synthesis of this compound

  • Suspend the N-amino-5-bromopyridinium salt (1 equivalent) in an appropriate solvent like dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (2-3 equivalents), to the suspension.

  • To this mixture, add ethyl propiolate (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Causality: The base deprotonates the N-aminopyridinium salt to form a reactive 1,3-dipole (an N-ylide), which then undergoes a [3+2] cycloaddition reaction with the electron-deficient alkyne (ethyl propiolate). The regioselectivity of this reaction is crucial and would need experimental verification to confirm the formation of the 2-carboxylate isomer over the 3-carboxylate.

Characterization Workflow

A robust characterization workflow is essential to confirm the identity and purity of the synthesized compound.

Characterization_Workflow Synthesis Synthesized Compound Purification Column Chromatography Synthesis->Purification Structure_Confirmation Structural Confirmation Purification->Structure_Confirmation Purity_Analysis Purity Assessment Purification->Purity_Analysis NMR ¹H and ¹³C NMR Structure_Confirmation->NMR MS Mass Spectrometry (HRMS) Structure_Confirmation->MS IR Infrared Spectroscopy Structure_Confirmation->IR HPLC HPLC/UPLC Purity_Analysis->HPLC Melting_Point Melting Point Analysis Purity_Analysis->Melting_Point

Caption: A standard workflow for the characterization of the title compound.

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum should show characteristic signals for the aromatic protons on the pyrazolo[1,5-a]pyridine core, a quartet and a triplet for the ethyl group of the ester, and a singlet for the proton on the pyrazole ring. The chemical shifts and coupling constants would be crucial for confirming the 6-bromo and 2-carboxylate substitution pattern.

  • ¹³C NMR: The spectrum would display signals for all ten carbon atoms, including the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the fused heterocyclic ring.

  • Mass Spectrometry (HRMS): High-resolution mass spectrometry should confirm the molecular formula (C₁₀H₉BrN₂O₂) by providing a highly accurate mass measurement of the molecular ion. The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong absorption band for the ester carbonyl (C=O) stretching vibration, typically around 1700-1730 cm⁻¹, as well as C-H and C=C/C=N stretching vibrations characteristic of the aromatic system.

Chemical Reactivity and Potential for Derivatization

The structure of this compound offers several avenues for further chemical modification, making it a valuable building block in combinatorial chemistry and drug discovery.

Reactivity_and_Derivatization cluster_bromo Reactions at 6-Bromo Position cluster_ester Reactions at 2-Ester Position Core This compound Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Core->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Core->Sonogashira Buchwald Buchwald-Hartwig Amination (Amines) Core->Buchwald Hydrolysis Saponification (e.g., LiOH, NaOH) Core->Hydrolysis Amidation Amidation (Amines, after hydrolysis) Hydrolysis->Amidation

Caption: Key reaction sites for derivatization of the title compound.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 6-position is well-suited for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

  • Ester Hydrolysis and Amidation: The ethyl ester at the 2-position can be readily hydrolyzed under basic conditions (e.g., with lithium hydroxide or sodium hydroxide) to the corresponding carboxylic acid. This carboxylic acid is a key intermediate for the synthesis of amide libraries through coupling with a diverse set of amines, a common strategy in drug development to modulate solubility, cell permeability, and target engagement.

Potential Applications in Drug Discovery

The pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.

  • Kinase Inhibitors: Many pyrazolo[1,5-a]pyridine derivatives have been investigated as inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases. The ability to functionalize both the 6- and 2-positions of this compound makes it an excellent starting point for the synthesis of libraries of compounds to screen against kinase panels.

  • Other Therapeutic Areas: The versatility of the scaffold suggests potential applications in other therapeutic areas, including antiviral, antibacterial, and central nervous system (CNS) disorders. The specific biological activity will be highly dependent on the nature of the substituents introduced at the various positions of the ring system.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. While detailed experimental data for this specific molecule is sparse in the public domain, its synthesis is feasible through established methodologies. Its strategic placement of a bromo group and an ethyl ester provides orthogonal handles for a wide range of chemical modifications. As the interest in pyrazolo[1,5-a]pyridine derivatives continues to grow in the field of drug discovery, this compound represents a valuable starting point for the exploration of new chemical space and the development of next-generation therapeutics.

References

A Technical Guide to Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will explore its chemical properties, synthesis, reactivity, and its significant role as a scaffold in the development of targeted therapeutics, particularly protein kinase inhibitors.

Core Molecular Attributes

This compound is a fused heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core. This scaffold is of high interest in drug discovery due to its structural rigidity and versatile points for chemical modification.

Chemical Formula and Molecular Weight

The fundamental properties of this compound are summarized below. These values are critical for reaction stoichiometry, analytical characterization, and registration in chemical databases.

PropertyValueSource(s)
Chemical Formula C₁₀H₉BrN₂O₂[1][2]
Molecular Weight 269.10 g/mol [2][3]
CAS Number 1176413-18-5[3]

Synthesis and Mechanistic Insights

The construction of the pyrazolo[1,5-a]pyridine ring system is typically achieved through a [3+2] cycloaddition reaction, a powerful method for forming five-membered rings. The most common and effective strategy involves the reaction of an N-aminopyridinium salt with an electron-deficient alkyne.

The general workflow for the synthesis is outlined below:

Synthesis_Workflow cluster_0 Step 1: N-Amination cluster_1 Step 2: 1,3-Dipolar Cycloaddition cluster_2 Step 3: Purification A 5-Bromo-2-aminopyridine C 1-Amino-5-bromopyridinium Salt A->C Formation of N-N bond B N-Aminating Agent (e.g., Hydroxylamine-O-sulfonic acid) B->C F Ethyl 6-bromopyrazolo[1,5-a]pyridine- 2-carboxylate C->F [3+2] Cycloaddition D Ethyl Propiolate D->F E Base (e.g., K₂CO₃) E->F G Crude Product F->G H Column Chromatography (Silica Gel) G->H I Pure Product (>95%) H->I

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on established methodologies for the synthesis of pyrazolo[1,5-a]pyridines.[4] Optimization may be necessary for specific laboratory conditions.

Part A: Synthesis of 1-Amino-5-bromopyridinium Salt

  • To a solution of 5-bromo-2-aminopyridine (1.0 eq) in a suitable solvent such as dichloromethane, add hydroxylamine-O-sulfonic acid (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • The resulting precipitate is the N-aminopyridinium salt. Filter the solid, wash with cold solvent, and dry under vacuum. The salt is often used in the next step without further purification.

Part B: Cycloaddition to form this compound

  • Suspend the 1-amino-5-bromopyridinium salt (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous dimethylformamide (DMF).

  • Add ethyl propiolate (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into ice water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexane as the eluent) to afford the title compound.

Characterization and Spectroscopic Data

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[3]

Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • Aromatic Protons (3H): Signals expected in the range of 7.5-8.8 ppm, showing characteristic couplings of the pyridine ring.

  • CH Proton (1H): A singlet corresponding to the proton at the 3-position of the pyrazole ring, expected around 7.0-7.5 ppm.

  • Ethyl Ester (5H): A quartet (CH₂) around 4.4 ppm and a triplet (CH₃) around 1.4 ppm.

Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

  • Carbonyl Carbon (C=O): ~160-165 ppm.

  • Aromatic/Heterocyclic Carbons: Multiple signals between 110-150 ppm.

  • Ethyl Ester Carbons: CH₂ at ~61 ppm and CH₃ at ~14 ppm.

Chemical Reactivity and Strategic Functionalization

The true synthetic utility of this compound lies in its potential for further chemical modification, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position is a key synthetic handle, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions.[4] This allows for the introduction of a wide array of substituents to explore the chemical space around the core scaffold.

Functionalization cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_hydrolysis Ester Hydrolysis A Ethyl 6-bromopyrazolo[1,5-a] pyridine-2-carboxylate C Pd Catalyst, Base A->C F Pd Catalyst, Base A->F H Base (e.g., LiOH, NaOH) A->H B Aryl/Heteroaryl Boronic Acid B->C D 6-Aryl/Heteroaryl Derivative C->D E Amine (R₂NH) E->F G 6-Amino Derivative F->G I 6-Bromopyrazolo[1,5-a]pyridine- 2-carboxylic Acid H->I

Caption: Key functionalization pathways for this compound.

Representative Protocol: Suzuki-Miyaura Coupling

  • In an oven-dried flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the product via column chromatography.

Ester Hydrolysis

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a versatile intermediate for amide bond formation, a common strategy in drug design to modulate solubility and target engagement.[7]

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine scaffolds are considered "privileged structures" in medicinal chemistry. They are particularly prominent in the design of protein kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding site of many kinases.

Numerous studies have demonstrated the potential of this scaffold in targeting a variety of kinases implicated in cancer and inflammatory diseases. For instance, derivatives of the pyrazolo[1,5-a]pyrimidine core have shown potent inhibitory activity against Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.[8]

The table below presents examples of biological activity for compounds based on the broader pyrazolo[1,5-a]pyridine/pyrimidine scaffold, illustrating the therapeutic potential.

Target KinaseScaffold TypeIC₅₀ (µM)Disease RelevanceSource
EGFRPyrazolo[1,5-a]pyridine12.5 (A549 cell line)Lung Cancer[4]
HIV-1 RTPyrazolo[1,5-a]pyridine12Antiviral (HIV)[4]
COX-2Pyrazolo[1,5-a]pyridine5.8Inflammation[4]
CDKsPyrazolo[1,5-a]pyrimidineVaries (Potent)Cancer[8]

The strategic placement of the 6-bromo substituent on the title compound provides a direct route to synthesize libraries of novel kinase inhibitors for SAR exploration and lead optimization.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a high-value building block for drug discovery and medicinal chemistry. Its robust synthesis, well-defined structure, and, most importantly, its strategic points for chemical functionalization make it an ideal starting material for the development of novel therapeutics. The proven success of the pyrazolo[1,5-a]pyridine scaffold, particularly in the realm of kinase inhibition, ensures that this compound will continue to be a valuable tool for researchers aiming to design the next generation of targeted medicines.

References

The Enduring Allure of the Pyrazolo[1,5-a]pyridine Scaffold: A Synthetic Chemist's In-Depth Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, the pyrazolo[1,5-a]pyridine core represents a privileged scaffold. Its unique electronic properties and rigid, planar structure have made it a cornerstone in the design of novel therapeutics, from kinase inhibitors to anti-inflammatory agents. This guide provides a comprehensive exploration of the discovery and historical evolution of pyrazolo[1,5-a]pyridine synthesis, offering a blend of foundational principles and modern, high-efficiency protocols. We will delve into the causality behind experimental choices, ensuring that each described method is not merely a recipe, but a self-validating system of chemical logic.

A Journey Through Time: The Discovery and Evolution of a Privileged Heterocycle

The story of pyrazolo[1,5-a]pyridines begins in the mid-20th century, with the first documented synthesis appearing in 1948. These early explorations were part of a broader scientific curiosity into fused heterocyclic systems. However, the true potential of the pyrazolo[1,5-a]pyridine scaffold in medicinal chemistry would not be fully realized for several decades. The initial synthetic routes, while groundbreaking for their time, often required harsh reaction conditions and offered limited substituent diversity.

The modern era of pyrazolo[1,5-a]pyridine synthesis has been defined by the development of elegant and highly efficient methodologies, predominantly centered around the powerful [3+2] cycloaddition reaction. This approach has proven to be remarkably versatile, allowing for the construction of a wide array of substituted pyrazolo[1,5-a]pyridines with a high degree of control over the final molecular architecture.

The Cornerstone of Synthesis: The [3+2] Cycloaddition Reaction

The most prevalent and versatile strategy for the synthesis of the pyrazolo[1,5-a]pyridine core is the intermolecular [3+2] cycloaddition of an N-iminopyridinium ylide with a suitable dipolarophile, typically an alkyne or an alkene. This reaction elegantly constructs the fused bicyclic system in a single, atom-economical step.

The general mechanism for this transformation is depicted below. The N-iminopyridinium ylide, a 1,3-dipole, reacts with a dipolarophile in a concerted or stepwise fashion to form a dihydropyrazolo[1,5-a]pyridine intermediate. Subsequent oxidation, either spontaneously in the presence of an oxidant or as a separate step, leads to the aromatic pyrazolo[1,5-a]pyridine product.

G cluster_reactants Reactants cluster_cycloaddition [3+2] Cycloaddition cluster_oxidation Oxidation N_iminopyridinium N-iminopyridinium ylide (1,3-dipole) Intermediate Dihydropyrazolo[1,5-a]pyridine Intermediate N_iminopyridinium->Intermediate + Dipolarophile Dipolarophile (e.g., alkyne) Dipolarophile->Intermediate Product Pyrazolo[1,5-a]pyridine Intermediate->Product [O]

Figure 1: Generalized schematic of the [3+2] cycloaddition for pyrazolo[1,5-a]pyridine synthesis.

The choice of reactants and reaction conditions significantly impacts the efficiency and outcome of the synthesis. Modern advancements have led to the development of several highly effective variations of this core reaction.

Modern Variants of the [3+2] Cycloaddition: Pushing the Boundaries of Efficiency

The drive for more sustainable and efficient chemical transformations has led to the development of several innovative approaches to the [3+2] cycloaddition for pyrazolo[1,5-a]pyridine synthesis. These methods often offer milder reaction conditions, broader substrate scope, and higher yields compared to classical approaches.

Synthetic MethodKey FeaturesTypical Reaction ConditionsYield Range (%)Reference
Oxidative [3+2] Cycloaddition Metal-free, room temperature, broad substrate scope.N-aminopyridines, α,β-unsaturated carbonyls, NMP, O₂ atmosphere, room temperature.Up to 95
Sonochemical Synthesis Catalyst-free, rapid reaction times, high yields.1-amino-2-iminopyridines, acetylenedicarboxylates, acetonitrile, sonication (85 °C).Very good to excellent
Cross-dehydrogenative Coupling Acetic acid and molecular oxygen promoted, catalyst-free.N-amino-2-iminopyridines, 1,3-dicarbonyls, ethanol, acetic acid, O₂ atmosphere, 130 °C.Good to excellent

Table 1: Comparison of Modern Synthetic Methodologies for Pyrazolo[1,5-a]pyridine Synthesis.

In Focus: A Detailed Protocol for Oxidative [3+2] Cycloaddition

To provide a practical, field-proven methodology, we present a detailed protocol for the synthesis of functionalized pyrazolo[1,5-a]pyridines via an oxidative [3+2] cycloaddition, as reported by Adimurthy and coworkers. This metal-free, room-temperature method is notable for its operational simplicity and high efficiency.

Experimental Protocol: Synthesis of 2-Benzoyl-3-phenylpyrazolo[1,5-a]pyridine

Materials:

  • N-aminopyridine (1.0 mmol)

  • Chalcone (1,3-diphenylprop-2-en-1-one) (1.2 mmol)

  • N-Methyl-2-pyrrolidone (NMP) (3.0 mL)

  • Oxygen balloon

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add N-aminopyridine (1.0 mmol) and chalcone (1.2 mmol).

  • Add N-Methyl-2-pyrrolidone (NMP) (3.0 mL) to the flask.

  • Fit the flask with an oxygen balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired 2-benzoyl-3-phenylpyrazolo[1,5-a]pyridine.

Expected Yield: Up to 95%

Causality of Experimental Choices:

  • N-Methyl-2-pyrrolidone (NMP) as Solvent: NMP is a polar aprotic solvent that effectively solubilizes the reactants and facilitates the cycloaddition reaction.

  • Oxygen Atmosphere: Molecular oxygen serves as the terminal oxidant in this reaction, promoting the aromatization of the dihydropyrazolo[1,5-a]pyridine intermediate to the final product. This metal-free oxidation is a key feature of this environmentally benign protocol.

  • Room Temperature: The ability to conduct the reaction at room temperature highlights the efficiency of this methodology and avoids the need for heating, reducing energy consumption and the potential for side reactions.

G cluster_workflow Experimental Workflow: Oxidative [3+2] Cycloaddition Reactants 1. Combine N-aminopyridine and Chalcone in NMP Oxygen 2. Introduce Oxygen Atmosphere Reactants->Oxygen Stir 3. Stir at Room Temperature Oxygen->Stir Monitor 4. Monitor by TLC Stir->Monitor Workup 5. Aqueous Workup and Extraction Monitor->Workup Purification 6. Column Chromatography Workup->Purification Product Pure 2-Benzoyl-3-phenylpyrazolo[1,5-a]pyridine Purification->Product

Figure 2: Step-by-step workflow for the oxidative [3+2] cycloaddition synthesis of a pyrazolo[1,5-a]pyridine derivative.

Mechanistic Insights: The Heart of the Transformation

A deep understanding of the reaction mechanism is paramount for troubleshooting, optimization, and extension to new substrates. The oxidative [3+2] cycloaddition is believed to proceed through the following key steps:

  • [3+2] Cycloaddition: The N-aminopyridine reacts with the α,β-unsaturated carbonyl compound in a [3+2] cycloaddition to form a transient dihydropyrazolo[1,5-a]pyridine intermediate.

  • Oxidation: The dihydropyrazolo[1,5-a]pyridine intermediate is then oxidized by molecular oxygen. This step is crucial for the aromatization of the newly formed heterocyclic ring.

  • Aromatization: The oxidation process leads to the formation of the stable, aromatic pyrazolo[1,5-a]pyridine scaffold.

G Reactants N-aminopyridine + Chalcone Cycloaddition [3+2] Cycloaddition Reactants->Cycloaddition Intermediate Dihydropyrazolo[1,5-a]pyridine Intermediate Cycloaddition->Intermediate Oxidation Oxidation (O2) Intermediate->Oxidation Product Aromatic Pyrazolo[1,5-a]pyridine Oxidation->Product

Figure 3: Key mechanistic steps in the oxidative [3+2] cycloaddition for pyrazolo[1,5-a]pyridine synthesis.

Future Horizons and the Enduring Legacy

The field of pyrazolo[1,5-a]pyridine synthesis continues to evolve, with ongoing research focused on developing even more efficient, selective, and sustainable methodologies. The exploration of novel catalytic systems, the use of flow chemistry, and the development of asymmetric syntheses are all active areas of investigation that promise to further expand the synthetic toolbox for accessing this important class of heterocycles.

The foundational work of early pioneers, coupled with the ingenuity of modern synthetic chemists, has solidified the pyrazolo[1,5-a]pyridine scaffold as a truly privileged structure in the landscape of drug discovery. The robust and versatile synthetic strategies outlined in this guide provide a solid foundation for researchers to continue to unlock the full therapeutic potential of this remarkable heterocyclic system.

literature review on substituted pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Properties, and Therapeutic Potential of Substituted Pyrazolo[1,5-a]pyridines

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention from the medicinal chemistry community. Its unique structural and electronic properties make it a versatile framework for the design of novel therapeutic agents. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the core aspects of substituted pyrazolo[1,5-a]pyridines. We will explore key synthetic methodologies, delve into their diverse biological activities with a focus on mechanistic insights, and present case studies of their application in modern drug discovery, particularly as kinase inhibitors.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Core

Fused nitrogen-containing heterocyclic ring systems are fundamental structural motifs in a vast array of natural products and pharmaceutically active compounds.[1] Among these, the pyrazolo[1,5-a]pyridine ring system has emerged as a cornerstone in the design of new drugs.[1] This bicyclic scaffold, which integrates a five-membered pyrazole ring with a six-membered pyridine ring, offers a unique three-dimensional architecture that is well-suited for interaction with various biological targets. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antifungal properties.[1] A significant area of interest is their role as potent enzyme inhibitors, particularly protein kinase inhibitors, which are crucial in targeted cancer therapy.[2][3] The structural rigidity of the fused system, combined with the numerous sites available for substitution, allows for fine-tuning of physicochemical properties and biological activity, making it an attractive scaffold for lead optimization in drug discovery programs.

Key Synthetic Strategies for Pyrazolo[1,5-a]pyridines

The construction of the pyrazolo[1,5-a]pyridine core can be achieved through several elegant synthetic routes. The choice of a particular method is often dictated by the desired substitution pattern and the availability of starting materials.

[3+2] Cycloaddition Reactions

One of the most efficient and widely used methods for synthesizing this scaffold is the [3+2] cycloaddition. This approach typically involves the reaction of an N-aminopyridinium ylide with an electron-deficient alkene or alkyne.

A notable protocol involves the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds.[4] This metal-free reaction proceeds smoothly at room temperature in N-methylpyrrolidone, offering a facile route to multifunctionalized pyrazolo[1,5-a]pyridines.[4] The causality behind this reaction's success lies in the in-situ generation of the reactive ylide intermediate, which then readily undergoes cycloaddition.

Workflow for [3+2] Cycloaddition

G cluster_start Starting Materials cluster_reaction Reaction Core cluster_product Product A N-Aminopyridine D In-situ generation of N-aminopyridinium ylide A->D Oxidation B α,β-Unsaturated Carbonyl Compound E [3+2] Cycloaddition B->E C Oxidant (e.g., PIDA) C->D D->E Reacts with F Substituted Pyrazolo[1,5-a]pyridine E->F

Caption: General workflow for the oxidative [3+2] cycloaddition synthesis.

Cross-Dehydrogenative Coupling (CDC) Reactions

A powerful and atom-economical approach involves the cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds.[1][5] This method, promoted by acetic acid and molecular oxygen, avoids the need for pre-functionalized starting materials. The proposed mechanism proceeds via a formal oxidative C(sp³)–C(sp²) dehydrogenative coupling, followed by a dehydrative cyclization under catalyst-free conditions, representing a highly efficient process.[1]

Detailed Protocol: Acetic Acid-Promoted CDC Synthesis[1][5]
  • Reactant Preparation: In a round-bottom flask, dissolve N-amino-2-iminopyridine (1.0 mmol) and the respective 1,3-dicarbonyl compound (1.2 mmol) in glacial acetic acid (5 mL).

  • Reaction Execution: Stir the mixture vigorously in an open atmosphere (to allow contact with O₂) at 80 °C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid product by filtration, wash thoroughly with water, and then dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/dioxane mixture) to obtain the pure substituted pyrazolo[1,5-a]pyridine derivative.[1][5]

Biological Activities and Therapeutic Applications

The pyrazolo[1,5-a]pyridine scaffold is a versatile template for developing agents with a wide spectrum of biological activities.[6] Its derivatives have shown potential as anticancer, anti-inflammatory, antiviral, antimicrobial, and immunomodulatory agents.[6]

Protein Kinase Inhibition

A primary area of focus for pyrazolo[1,5-a]pyridine derivatives has been the inhibition of protein kinases, which are key regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[3]

Phosphoinositide 3-Kinases (PI3Ks): The PI3K signaling pathway is crucial for cell proliferation, survival, and metabolism. Several studies have reported the development of potent pyrazolo[1,5-a]pyridine-based PI3K inhibitors.[7][8][9]

  • p110α-Selective Inhibition: Researchers have developed a series of pyrazolo[1,5-a]pyridines with high selectivity for the p110α isoform of PI3K.[8] One potent example, compound 5x , exhibited a p110α IC₅₀ of 0.9 nM and demonstrated in vivo activity in a human xenograft model by inhibiting cell proliferation and the phosphorylation of Akt/PKB, a key downstream marker of PI3K activity.[8]

  • Dual PI3Kγ/δ Inhibition: Dual inhibition of PI3Kγ and PI3Kδ has emerged as a promising strategy for cancer immunotherapy.[7][10] A recently discovered derivative, 20e (IHMT-PI3K-315) , displayed potent inhibition of PI3Kγ (IC₅₀ = 4.0 nM) and PI3Kδ (IC₅₀ = 9.1 nM).[7][10] This compound was shown to suppress tumor growth in a syngeneic mouse model and repolarize M2 macrophages to the pro-inflammatory M1 phenotype, highlighting its potential in immuno-oncology.[7]

PI3K/Akt Signaling Pathway and Inhibitor Action

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt/PKB PIP3->Akt Recruits pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt->pAkt Downstream Downstream Effects (Cell Survival, Proliferation) pAkt->Downstream Promotes Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor (e.g., 5x, 20e) Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt pathway by pyrazolo[1,5-a]pyridine derivatives.

Other Therapeutic Targets

Beyond kinase inhibition, this versatile scaffold has been explored for other important therapeutic targets.

  • EP₁ Receptor Antagonism: For the treatment of overactive bladder, novel pyrazolo[1,5-a]pyridine derivatives were designed as orally active antagonists of the EP₁ receptor.[11] Structure-activity relationship (SAR) studies led to the identification of compound 4c , a nanomolar-level EP₁ antagonist with good pharmacological effects in rat models.[11]

  • Neuropeptide Y1 (NPY Y1) Receptor Antagonism: A series of pyrazolo[1,5-a]pyrimidines (a closely related scaffold) were evaluated as NPY Y1 receptor antagonists, which play a role in regulating food intake.[12] Compound 2f (CP-671906) was found to inhibit NPY-induced increases in blood pressure and food intake in rat models, suggesting a potential role for these compounds in metabolic disorders.[12]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyrazolo[1,5-a]pyridine core has yielded crucial insights into the structural requirements for potent and selective biological activity.

Compound SeriesTarget(s)Key SAR FindingsReference
PI3K Inhibitorsp110αInvestigation around the pyrazolo[1,5-a]pyridine ring system identified optimal substituents for potency and selectivity.[8]
PI3K InhibitorsPI3Kγ / PI3KδSystematic optimization of substituents on the pyrazole moiety, the C2-amino group, and the pyridine ring was performed to achieve potent dual inhibition.[10]
EP₁ AntagonistsEP₁ ReceptorMatched molecular pair analysis (MMPA) guided the design, leading to the discovery that specific substitutions on the pyridine portion were critical for nanomolar antagonism.[11]

These studies underscore the importance of the substitution pattern in dictating the pharmacological profile. For instance, in the development of PI3K inhibitors, the nature of the linker group between the pyrazolo[1,5-a]pyridine core and an arylsulfonyl group was found to dramatically influence isoform selectivity.[9]

Conclusion and Future Perspectives

Substituted pyrazolo[1,5-a]pyridines represent a highly valuable and versatile class of heterocyclic compounds in medicinal chemistry. The development of efficient and diverse synthetic strategies has enabled the exploration of a vast chemical space around this core. The demonstrated success in targeting critical enzymes like PI3Ks highlights their immense therapeutic potential, particularly in oncology and immunology.

Future research will likely focus on several key areas: optimizing synthetic routes to improve efficiency and sustainability, enhancing drug-like properties such as bioavailability and metabolic stability, and exploring new biological targets.[2][3] The continued investigation of structure-activity relationships will be paramount in designing next-generation pyrazolo[1,5-a]pyridine-based therapeutics with improved potency, selectivity, and safety profiles.

References

An In-depth Technical Guide to the Solubility of Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate, a heterocyclic compound of interest in pharmaceutical and chemical research.[1][2][3] Given the critical role of solubility in drug development and chemical synthesis, this document offers a detailed exploration of the theoretical principles governing its solubility, practical methodologies for experimental determination, and essential safety considerations.

Introduction to this compound

This compound, with the molecular formula C₁₀H₉BrN₂O₂ and a molecular weight of approximately 269.10 g/mol , belongs to the pyrazolo[1,5-a]pyridine class of compounds.[4][5] These bicyclic nitrogen-containing heterocycles are recognized for their diverse biological activities and are considered valuable scaffolds in medicinal chemistry.[1][6] Understanding the solubility of this specific derivative is paramount for its application in areas such as reaction chemistry, formulation development, and biological screening.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₀H₉BrN₂O₂[4][5]
Molecular Weight269.10 g/mol [4][5]
AppearanceSolid (typical)[7]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a cornerstone in predicting the solubility of a compound in various solvents.[8] The molecular structure of this compound, featuring both polar and non-polar regions, suggests a nuanced solubility profile.

The presence of the pyrazolo[1,5-a]pyridine core, the bromine atom, and the ethyl carboxylate group all contribute to the overall polarity and potential for intermolecular interactions. The ester group can act as a hydrogen bond acceptor, while the nitrogen atoms in the heterocyclic system also contribute to its polarity. The bromine atom and the ethyl group add to the molecule's lipophilicity.

Based on this structure, we can anticipate the following general solubility trends:

  • High Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the polar regions of the molecule.

  • Moderate Solubility: In chlorinated solvents like dichloromethane (DCM) and chloroform, as well as in esters like ethyl acetate and ketones like acetone. These solvents have intermediate polarity.

  • Low Solubility: In non-polar solvents such as hexanes and toluene, due to the significant polarity of the molecule.

  • Limited Solubility: In polar protic solvents like water and ethanol, as the molecule lacks strong hydrogen bond donating groups and possesses a significant non-polar character.

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is essential. A robust and reliable method for determining the solubility of a solid compound in an organic solvent involves the shake-flask method followed by a quantitative analysis of the saturated solution.

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid compound B Add known volume of solvent A->B C Agitate at constant temperature (e.g., 24-48 hours) B->C D Allow solid to settle C->D E Filter supernatant (e.g., 0.22 µm syringe filter) D->E F Dilute aliquot of filtrate E->F G Quantify concentration (e.g., UV-Vis or HPLC) F->G H Calculate solubility (mg/mL or mol/L) G->H

Caption: Workflow for experimental solubility determination.

Detailed Step-by-Step Protocol

This protocol outlines a standard procedure for determining the solubility of this compound in a chosen organic solvent.

Materials:

  • This compound

  • Selected organic solvents (e.g., DMSO, DCM, Ethyl Acetate, Hexane)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringes and syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of the Test Mixture:

    • Accurately weigh an excess amount of this compound into a vial. An amount that will not completely dissolve is required to ensure a saturated solution.

    • Add a precise volume of the selected organic solvent to the vial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial on an orbital shaker or use a magnetic stir bar and place it on a stirrer.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24 to 48 hours).[9]

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the excess solid to settle.

    • Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

    • Attach a 0.22 µm syringe filter to the syringe and filter the supernatant into a clean vial to remove any undissolved solid particles.

  • Quantification:

    • Using UV-Vis Spectrophotometry:

      • Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

      • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve.

      • Accurately dilute a known volume of the filtered saturated solution.

      • Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

    • Using HPLC:

      • Develop a suitable HPLC method (column, mobile phase, flow rate, and detection wavelength) for the compound.

      • Prepare a series of standard solutions and inject them to create a calibration curve based on peak area.

      • Inject a known volume of the filtered saturated solution (appropriately diluted if necessary) and determine the concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution, taking into account any dilution factors.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Safety and Handling

As a brominated heterocyclic compound, appropriate safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[10][11]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.[10][11]

  • Spill and Waste Disposal: In case of a spill, collect the material using appropriate methods and dispose of it as hazardous chemical waste in accordance with local regulations.[11]

  • Toxicology: While specific toxicity data for this compound may be limited, it is prudent to treat it as a potentially hazardous substance. Avoid skin and eye contact, and ingestion.[10]

Conclusion

The solubility of this compound is a critical parameter that influences its utility in various scientific applications. While theoretical predictions based on its molecular structure provide a useful starting point, precise and reliable data can only be obtained through careful experimental determination. The methodologies and safety guidelines presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary tools to accurately assess and utilize the solubility properties of this important heterocyclic compound.

References

A Technical Guide to Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate: Sourcing, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a comprehensive technical resource for researchers and drug development professionals interested in Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate. This valuable heterocyclic building block is a key intermediate in the synthesis of a wide range of biologically active molecules. This guide provides a detailed overview of its commercial availability, a robust synthetic protocol, essential quality control measures, and its applications in modern medicinal chemistry.

Introduction to the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. This bicyclic system, formed by the fusion of a pyrazole and a pyridine ring, serves as a versatile scaffold for the development of novel therapeutic agents. Its unique electronic and steric properties allow for facile functionalization, enabling the exploration of vast chemical space and the fine-tuning of biological activity.

Derivatives of this scaffold have shown significant promise as kinase inhibitors, antiviral agents, and anti-inflammatory compounds. The bromine atom at the 6-position of this compound provides a convenient handle for further chemical modifications, such as cross-coupling reactions, making it an exceptionally useful starting material for the synthesis of compound libraries.

Commercial Sourcing of this compound

A reliable supply of high-quality starting materials is paramount for any research and development program. This compound, identified by the CAS number 1176413-18-5 , is available from a number of reputable chemical suppliers. When sourcing this compound, it is crucial to verify the CAS number to ensure the correct isomer is being purchased.

Below is a summary of prominent commercial suppliers, along with typical purities and available quantities. Researchers should always request a certificate of analysis (CoA) to verify the identity and purity of the purchased material.

SupplierTypical PurityAvailable QuantitiesWebsite
BLDpharm≥97%1g, 5g, 10g, 25g--INVALID-LINK--[1]
CymitQuimica≥97%100mg, 250mg, 500mg, 1g--INVALID-LINK--[2]
CP Lab Safety≥97%250mg--INVALID-LINK--[3]
Angene ChemicalNot specifiedCustom--INVALID-LINK--
ChemUniverseNot specifiedCustom--INVALID-LINK--

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of the pyrazolo[1,5-a]pyridine core generally involves the cyclization of an N-aminopyridine with a suitable three-carbon electrophile. The following protocol is a representative procedure for the synthesis of this compound, based on established methodologies.[4]

Diagram of the Synthetic Workflow

G cluster_0 Step 1: N-Amination cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A 5-Bromo-2-aminopyridine C 1-Amino-5-bromopyridin-1-ium salt A->C Base, Solvent B Hydroxylamine-O-sulfonic acid B->C E This compound C->E Base, Solvent, Heat D Ethyl propiolate D->E F Crude Product E->F G Purified Product F->G Column Chromatography

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 1-Amino-5-bromopyridin-1-ium salt

  • To a solution of 5-bromo-2-aminopyridine (1 equivalent) in a suitable solvent such as dichloromethane or chloroform, add a base (e.g., potassium carbonate, 2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of hydroxylamine-O-sulfonic acid (1.1 equivalents) in water or a suitable organic solvent.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-amino-5-bromopyridin-1-ium salt, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 1-amino-5-bromopyridin-1-ium salt (1 equivalent) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Add a base (e.g., potassium carbonate or triethylamine, 3 equivalents) to the solution.

  • Add ethyl propiolate (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 80-120 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

  • The crude this compound is typically purified by column chromatography on silica gel.

  • A gradient of ethyl acetate in hexanes (e.g., 0% to 30% ethyl acetate) is a common eluent system.

  • Collect the fractions containing the desired product and concentrate under reduced pressure to afford the purified compound as a solid.

Quality Control and Characterization

Ensuring the identity, purity, and structural integrity of this compound is critical for its use in subsequent reactions. The following analytical techniques are essential for its characterization.

Diagram of the Characterization Workflow

G cluster_0 Primary Analysis cluster_1 Structural Elucidation A Purity Assessment (HPLC) C Proton Environment (1H NMR) A->C B Identity Confirmation (MS) D Carbon Skeleton (13C NMR) B->D

References

fundamental reactions of the pyrazolo[1,5-a]pyridine ring system

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fundamental Reactions of the Pyrazolo[1,5-a]pyridine Ring System

Introduction: The Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine scaffold is a fused, rigid, and planar N-heterocyclic system that has garnered significant attention in medicinal chemistry and materials science.[1][2] This privileged structure, formed by the fusion of a pyrazole and a pyridine ring, serves as a versatile framework for drug discovery due to its wide range of biological activities, including anticancer and kinase inhibitory properties.[3] Its synthetic versatility allows for structural modifications at multiple positions (C2, C3, C5, C6, and C7), enabling the fine-tuning of its electronic and steric properties for various applications.[1][3] This guide provides a comprehensive overview of the fundamental reactions that underpin the synthesis and functionalization of this important heterocyclic system.

Electrophilic Aromatic Substitution: Modifying the Pyrazole Moiety

Electrophilic substitution is a primary strategy for the functionalization of the pyrazolo[1,5-a]pyridine core, with reactions typically occurring on the electron-rich pyrazole ring.[1][4] The regioselectivity of these reactions is a key consideration for synthetic chemists.

Mechanism and Regioselectivity

The pyrazole portion of the fused system is more susceptible to electrophilic attack than the pyridine ring. Theoretical and experimental studies have shown that substitution generally occurs at the C3 position. Common electrophilic substitution reactions include halogenation, nitration, and formylation.[1][4][5]

Key Electrophilic Substitution Reactions
ReactionReagent(s)Position of SubstitutionReference
BrominationBromine in Acetic AcidC3[4]
IodinationIodine MonochlorideC3[4]
NitrationNitric Acid / Sulfuric AcidC3[4]

Visualizing Electrophilic Attack

Electrophilic_Substitution Start Pyrazolo[1,5-a]pyridine Intermediate Sigma Complex (Wheland Intermediate) Start->Intermediate Product C3-Substituted Product Intermediate->Product Aromatization Electrophile Electrophile (E+) Electrophile->Start Attack at C3 Base Base Base->Intermediate Proton Abstraction

Caption: General mechanism for electrophilic substitution at the C3 position.

Representative Protocol: Bromination at C3

This protocol is adapted from studies on the electrophilic substitution of pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, which exhibit similar reactivity patterns.[4]

  • Dissolution: Dissolve the pyrazolo[1,5-a]pyridine starting material in glacial acetic acid.

  • Reagent Addition: Add a solution of bromine in glacial acetic acid dropwise to the reaction mixture at room temperature with constant stirring.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Pour the reaction mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.

  • Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure 3-bromo-pyrazolo[1,5-a]pyridine.

Nucleophilic Aromatic Substitution: Targeting the Pyridine Moiety

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a variety of functional groups onto the pyridine ring of the scaffold, particularly at the C5 and C7 positions when activated by a suitable leaving group (e.g., a halogen).[1][6]

Causality and Experimental Choices

The C7 position of the pyrazolo[1,5-a]pyrimidine core is highly reactive towards nucleophiles, especially when a chlorine atom is present.[6] This enhanced reactivity allows for selective substitution even at room temperature. The choice of base, such as potassium carbonate, is critical to facilitate the reaction by deprotonating the nucleophile or scavenging the acid byproduct.

Common Nucleophilic Substitution Reactions
Leaving Group PositionNucleophileConditionsProductReference
C7-ClMorpholineK₂CO₃, Room Temp.7-morpholinyl derivative[6]
C7-ClAromatic aminesHeat7-arylamino derivatives[1]
C5-Cl / C7-ClAlkylaminesHeat5/7-alkylamino derivatives[1]
C5-Cl / C7-ClSubstituted alkoxidesBase5/7-alkoxy derivatives[1]

Visualizing Nucleophilic Substitution

Nucleophilic_Substitution Substrate Pyrazolo[1,5-a]pyridine Leaving Group (X) at C7 Intermediate Meisenheimer Complex Substrate->Intermediate Nucleophile Nucleophile (Nu-) Nucleophile->Substrate:f1 Nucleophilic Attack Product C7-Substituted Product Intermediate->Product Loss of Leaving Group

Caption: General mechanism for nucleophilic substitution at the C7 position.

Representative Protocol: Synthesis of 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine

This protocol is based on the synthesis described by Wolska et al.[6]

  • Reactant Setup: To a solution of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine in a suitable solvent (e.g., acetonitrile), add potassium carbonate (1.5 equivalents).

  • Nucleophile Addition: Add morpholine (1.1 equivalents) to the suspension.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Monitoring: Track the reaction's completion via TLC or LC-MS.

  • Workup: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to yield the final product.

[3+2] Cycloaddition Reactions: Core Synthesis

The [3+2] cycloaddition reaction is a cornerstone for the synthesis of the pyrazolo[1,5-a]pyridine ring system itself. This approach typically involves the reaction of N-aminopyridinium ylides (acting as 1,3-dipoles) with various dipolarophiles like electron-deficient alkenes or alkynes.[7][8][9]

Mechanism and Versatility

This reaction proceeds through a concerted or stepwise mechanism to form the fused five-membered pyrazole ring.[8] The versatility of this method is significant, with variations including metal-free, oxidative conditions, and sonochemical activation, which can improve reaction rates and yields.[8][9] This strategy allows for the construction of a wide array of multi-functionalized pyrazolo[1,5-a]pyridine architectures.[7][10]

Visualizing the [3+2] Cycloaddition Workflow

Cycloaddition_Workflow N_Amino N-Aminopyridine Ylide N-Aminopyridinium Ylide (1,3-Dipole) N_Amino->Ylide Ylide Formation Dipolarophile Dipolarophile (Alkene/Alkyne) Cycloadduct Initial Cycloadduct Dipolarophile->Cycloadduct Ylide->Cycloadduct [3+2] Cycloaddition Product Pyrazolo[1,5-a]pyridine Cycloadduct->Product Aromatization (e.g., Oxidation)

Caption: Workflow for pyrazolo[1,5-a]pyridine synthesis via [3+2] cycloaddition.

Representative Protocol: Oxidative [3+2] Cycloaddition

This protocol is adapted from the metal-free synthesis reported by Adimurthy and co-workers.[9]

  • Reactant Mixture: In a round-bottom flask, combine the N-aminopyridine (1.0 mmol) and the α,β-unsaturated carbonyl compound (1.2 mmol).

  • Solvent: Add N-methylpyrrolidone (NMP) as the solvent (3 mL).

  • Atmosphere: Subject the mixture to an oxygen atmosphere (using a balloon).

  • Reaction: Stir the reaction mixture vigorously at room temperature for the specified time (typically 12-24 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water to remove the NMP.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the functionalized pyrazolo[1,5-a]pyridine.

Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly with palladium, has revolutionized the functionalization of the pyrazolo[1,5-a]pyridine scaffold.[11] These methods allow for the formation of C-C and C-heteroatom bonds with high efficiency and selectivity.

Direct C-H/C-H Cross-Coupling

A significant advancement is the direct oxidative C-H/C-H cross-coupling, which avoids the need for pre-functionalization (e.g., halogenation or borylation) of the starting materials.[12] This atom-economical approach enables the regioselective coupling of pyrazolo[1,5-a]pyridines, typically at the C7 position, with various five-membered heteroarenes like thiophenes, furans, and thiazoles.[12]

Key Cross-Coupling Parameters
Reaction TypeCatalystOxidantKey Bond FormedRegioselectivityReference
C-H/C-H CouplingPd(OAc)₂AgOAcC-C (Biheteroaryl)C7 of Pyrazoloazine[12]
C-H HomocouplingPd(II)Ag₂CO₃C-C (Bipyrazolo)C3-C3'[13]
Suzuki CouplingPd CatalystBaseC-CVaries[6]
Buchwald-HartwigPd CatalystBaseC-NVaries[6]

Visualizing the Palladium Catalytic Cycle

Palladium_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Transmetal Transmetalation OxAdd->Transmetal R¹-Pd(II)-X RedElim Reductive Elimination Transmetal->RedElim R¹-Pd(II)-R² RedElim->Pd0 Product R¹-R² RedElim->Product Product Release Ar1X R¹-X Ar1X->OxAdd Ar2M R²-M Ar2M->Transmetal

Caption: Simplified catalytic cycle for a Suzuki-type cross-coupling reaction.

Directed Metalation Strategies

Directed metalation provides a powerful tool for the regioselective functionalization of the pyrazolo[1,5-a]pyridine ring through the generation of organometallic intermediates.[14][15] By using specific bases, protons at certain positions can be selectively abstracted, and the resulting carbanion can be trapped with a wide range of electrophiles.

Regioselectivity and Reagents

The choice of the metalating agent is crucial for controlling the site of deprotonation. For instance, mixed magnesium and zinc bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) can achieve selective metalation at different positions depending on the reaction conditions and additives.[16][17] These reactions are often performed at low temperatures to prevent side reactions and ensure high selectivity.[14]

Conclusion

The pyrazolo[1,5-a]pyridine ring system possesses a rich and varied reaction chemistry, making it an exceptionally valuable scaffold in modern organic synthesis. From the fundamental electrophilic and nucleophilic substitutions that allow for peripheral decoration, to the elegant [3+2] cycloadditions for core construction and the powerful metal-catalyzed cross-couplings for complex biaryl formation, chemists have a robust toolkit at their disposal. Understanding these core reactions, their mechanisms, and their regiochemical outcomes is paramount for researchers, scientists, and drug development professionals aiming to harness the full potential of this versatile heterocycle.

References

Methodological & Application

Application Note: A Detailed Protocol for the Suzuki-Miyaura Cross-Coupling of Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate with various aryl and heteroaryl boronic acids. The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocycle in medicinal chemistry, and the C-C bond formation facilitated by the Suzuki coupling is a cornerstone reaction for generating molecular diversity in drug discovery programs.[1][2] This guide delves into the mechanistic underpinnings of the reaction, explains the rationale behind the selection of reagents and conditions, and offers a detailed, step-by-step procedure for successful synthesis, workup, and purification.

Introduction: The Significance of Pyrazolo[1,5-a]pyridines and the Suzuki Coupling

The pyrazolo[1,5-a]pyridine nucleus is a key pharmacophore found in a multitude of biologically active compounds, exhibiting activities ranging from kinase inhibition to antiviral properties.[1][3][4] The ability to functionalize this core structure at specific positions is crucial for structure-activity relationship (SAR) studies. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for creating carbon-carbon bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks.[5][6][7]

This protocol focuses on the coupling at the 6-position of the pyrazolo[1,5-a]pyridine ring system, starting from the readily accessible this compound. The electron-deficient nature of the pyridine ring fused to the pyrazole can influence the reactivity of the C-Br bond, making the careful selection of catalytic systems paramount for achieving high yields and purity.[8][9]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki coupling is fundamental to troubleshooting and optimizing the reaction.[8][10] The catalytic cycle, centered around a palladium catalyst, comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.[10][11][12] This is often the rate-limiting step and is facilitated by electron-donating ligands on the palladium and can be influenced by the electronic nature of the aryl halide.[9][13]

  • Transmetalation: The organoboron species (boronic acid) is activated by a base to form a more nucleophilic boronate complex.[13][14][15] This complex then transfers its organic group to the Pd(II) center, displacing the halide. The choice of base is critical and its role is multifaceted, including the formation of the active boronate and facilitating the regeneration of the catalyst.[14][16][17]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[10][11]

Below is a diagram illustrating this fundamental process.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)Ln (Active Catalyst) Oxidative_Addition [Ar-Pd(II)-X]Ln (Oxidative Adduct) Pd(0)L2->Oxidative_Addition Oxidative Addition Transmetalation_Complex [Ar-Pd(II)-R']Ln Oxidative_Addition->Transmetalation_Complex Transmetalation Reductive_Elimination Ar-R' (Product) Transmetalation_Complex->Reductive_Elimination Reductive Elimination Byproducts X⁻, B(OH)₃ Transmetalation_Complex->Byproducts Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product_Out Coupled Product (Ar-R') Reductive_Elimination->Product_Out ArX Ethyl 6-bromopyrazolo[1,5-a] pyridine-2-carboxylate (Ar-X) ArX->Oxidative_Addition Boronic_Acid R'-B(OH)2 Boronic_Acid->Transmetalation_Complex Base Base Base->Transmetalation_Complex activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol is a robust starting point for the Suzuki coupling of this compound. Optimization may be required for particularly challenging boronic acids.

Materials and Reagents
ReagentGradeSupplier RecommendationNotes
This compound>95%Commercial SourceEnsure purity by NMR or LC-MS before use.
Aryl/Heteroaryl Boronic Acid or Pinacol Ester>97%Commercial SourceBoronic acids can be prone to protodeboronation; use fresh or properly stored material.[8] Pinacol esters are often more stable.[18]
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)Catalyst GradeCommercial SourceAn air-stable and highly effective catalyst for a broad range of substrates.[19]
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)Anhydrous, PowderedCommercial SourceK₂CO₃ is a good general-purpose base. Cs₂CO₃ can be more effective for less reactive substrates but is more expensive.[20] Ensure the base is finely powdered.
1,4-DioxaneAnhydrousCommercial SourceUse a dry, degassed solvent. Other solvents like DME, THF, or toluene can also be effective.[8]
Deionized WaterN/AIn-houseMust be degassed thoroughly before use.
Diethyl Ether or Ethyl AcetateACS GradeCommercial SourceFor extraction.
Brine (Saturated NaCl solution)N/AIn-houseFor washing the organic layer.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent GradeCommercial SourceFor drying the organic layer.
Celite®N/ACommercial SourceFor filtration of the palladium catalyst post-reaction.
Silica Gel60 Å, 230-400 meshCommercial SourceFor flash column chromatography.
Equipment
  • Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Heating mantle with a temperature controller and oil bath

  • Magnetic stirrer

  • Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Flash chromatography system

Reaction Setup and Procedure

The following workflow outlines the key stages of the protocol.

Caption: Experimental workflow for the Suzuki coupling protocol.

Step-by-Step Method:

  • Degassing the Solvent: Sparge the 1,4-dioxane and deionized water with argon or nitrogen for at least 30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction Vessel Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.2-1.5 equiv.), and the base (K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.02-0.05 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe. A typical solvent ratio is 4:1 to 5:1 dioxane:water. The total solvent volume should be sufficient to create a stirrable slurry (e.g., ~0.1 M concentration of the limiting reagent).

  • Heating and Monitoring: Immerse the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed (typically 4-24 hours).

  • Reaction Quench and Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate or diethyl ether and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product is typically purified by flash column chromatography on silica gel.[11]

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is commonly effective. The exact polarity will depend on the R-group introduced.

  • Procedure: Dissolve the crude residue in a minimal amount of dichloromethane and load it onto the silica gel column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.

Key Considerations and Troubleshooting

ParameterRecommendation and Rationale
Choice of Catalyst Pd(dppf)Cl₂ is an excellent starting point due to its robustness and broad applicability. For electron-rich or sterically hindered boronic acids, or if yields are low, consider using more advanced catalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos in combination with a palladium precursor like Pd₂(dba)₃.[13]
Choice of Base K₂CO₃ is often sufficient.[11] If the reaction is sluggish or stalls, a stronger base like Cs₂CO₃ or K₃PO₄ can accelerate the transmetalation step.[11] The base must be anhydrous and finely powdered to maximize surface area and reactivity.
Solvent System A mixture of an ethereal solvent (dioxane, DME, THF) and water is standard.[8][21] The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[22] Ensure solvents are thoroughly degassed to prevent catalyst oxidation.
Troubleshooting Low Yield/No Reaction: - Ensure all reagents are pure and dry, and solvents are rigorously degassed.- Increase catalyst loading (up to 10 mol%).- Switch to a stronger base (e.g., Cs₂CO₃).- Try a different catalyst/ligand system.- Increase the reaction temperature.Protodeboronation (Loss of Boronic Acid): - Use a milder base (e.g., KF).[13]- Use the corresponding boronic ester instead of the acid.[18]- Minimize reaction time.

Conclusion

The Suzuki-Miyaura cross-coupling is an indispensable tool for the functionalization of the pyrazolo[1,5-a]pyridine core. The protocol detailed herein provides a reliable and scientifically-grounded method for coupling this compound with a diverse range of boronic acids. By understanding the underlying mechanism and the critical roles of the catalyst, base, and solvent, researchers can effectively apply and adapt this procedure to accelerate the synthesis of novel compounds for drug discovery and development.

References

The Versatile Scaffold: Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry. Its unique electronic properties, rigid bicyclic structure, and capacity for hydrogen bonding have cemented its role in the development of a multitude of clinically relevant molecules.[1][2] This guide focuses on a particularly valuable, albeit less documented, derivative: Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate . We will explore its strategic importance as a chemical building block, providing a framework for its synthesis and functionalization, and offering detailed protocols for its application in drug discovery campaigns.

While specific peer-reviewed literature on the 2-carboxylate isomer (CAS 1176413-18-5) is nascent, the extensive and well-established chemistry of the pyrazolo[1,5-a]pyridine system provides a robust foundation for its application. This document will leverage established principles and protocols from closely related analogues to provide a comprehensive guide for researchers.

Physicochemical & Structural Characteristics

Understanding the inherent properties of a building block is paramount for experimental design. The key features of this compound are the two orthogonal reactive handles: the C6-bromo substituent, ideal for metal-catalyzed cross-coupling, and the C2-ethyl ester, a versatile precursor for amides and other functionalities.

PropertyValueSource / Comment
CAS Number 1176413-18-5[3][4]
Molecular Formula C₁₀H₉BrN₂O₂[4]
Molecular Weight 269.09 g/mol [4][5]
Appearance White to off-white solidInferred from typical pyrazolo[1,5-a]pyridines.
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Poorly soluble in water.General solubility for similar organic compounds.
Calculated LogP 2.62For the isomeric Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate.[5]

General Synthetic Strategy

A general, two-step approach involves:

  • N-Amination: Reaction of a 2-substituted-5-bromopyridine with an aminating agent like hydroxylamine-O-sulfonic acid.

  • Cyclocondensation: Treatment of the resulting N-aminopyridinium salt with an ethyl ester containing a suitable 1,3-dielectrophilic character to form the pyrazole ring.

Synthesis cluster_0 Plausible Synthetic Pathway Start 5-Bromo-2-halopyridine Intermediate 1-Amino-5-bromopyridinium Salt Start->Intermediate Step 1: N-Amination Product This compound Intermediate->Product Step 2: Cyclocondensation Reagent1 Hydroxylamine-O-sulfonic acid Reagent1->Intermediate Reagent2 Ethyl Propiolate or equivalent Reagent2->Product Diversification cluster_c6 C6-Position Diversification (Cross-Coupling) cluster_c2 C2-Position Elaboration Start This compound Suzuki Suzuki-Miyaura Coupling (R¹-B(OH)₂) Start->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (R²R³NH) Start->Buchwald Pd Catalyst, Base Hydrolysis Saponification (e.g., LiOH, NaOH) Start->Hydrolysis Suzuki_Product 6-Aryl/Heteroaryl Derivative Suzuki->Suzuki_Product Buchwald_Product 6-Amino Derivative Buchwald->Buchwald_Product Acid 6-Bromo-pyrazolo[1,5-a]pyridine- 2-carboxylic Acid Hydrolysis->Acid Amidation Amide Coupling (R⁴R⁵NH, HATU/EDC) Acid->Amidation Amide_Product 6-Bromo-2-carboxamide Derivative Amidation->Amide_Product Workflow cluster_0 Phase 1: Scaffold Elaboration cluster_1 Phase 2: SAR Exploration Start Ethyl 6-bromopyrazolo [1,5-a]pyridine-2-carboxylate Step1 Protocol 1: Suzuki Coupling (Introduce diverse R¹ groups) Start->Step1 Intermediate1 Library of 6-Aryl/Heteroaryl Esters Step1->Intermediate1 Step2 Protocol 3: Hydrolysis Intermediate1->Step2 Intermediate2 Library of 6-Aryl/Heteroaryl Carboxylic Acids Step2->Intermediate2 Step3 Amide Coupling (Introduce diverse R² amines) Intermediate2->Step3 Final_Library Final Compound Library (Varied R¹ and R²) Step3->Final_Library Screening Biochemical & Cellular Assays (e.g., Kinase Panel, Proliferation) Final_Library->Screening SAR SAR Analysis & Hit Identification Screening->SAR

References

Application Notes: Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrazolo[1,5-a]pyridine Scaffold in Kinase Inhibition

The pyrazolo[1,5-a]pyridine nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its utility in developing potent and selective inhibitors of various protein kinases.[1] Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2][3] The fused bicyclic structure of pyrazolo[1,5-a]pyridines offers a versatile framework for chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][2] This scaffold's ability to mimic ATP and interact with the ATP-binding pocket of kinases makes it an attractive starting point for the development of targeted therapies.[2] Derivatives of the closely related pyrazolo[1,5-a]pyrimidine scaffold have shown potent inhibitory activity against a range of kinases, including Tropomyosin receptor kinases (Trk), EGFR, B-Raf, MEK, CDKs, and Pim-1.[2][3][4]

This application note provides a detailed guide to the utilization of Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate as a foundational scaffold for the discovery and development of novel kinase inhibitors. We will explore its synthesis, biochemical and cellular characterization, and strategies for lead optimization.

Chemical and Physical Properties

PropertyValue
IUPAC Name This compound
CAS Number 1176413-18-5
Molecular Formula C₁₀H₉BrN₂O₂
Molecular Weight 269.09 g/mol
Appearance Solid
Purity >95%

Synthesis of the Pyrazolo[1,5-a]pyridine Core

The construction of the pyrazolo[1,5-a]pyridine ring system is typically achieved through the cyclocondensation of a 1-aminopyridinium salt with an electron-deficient alkyne. A general synthetic route to obtain this compound is outlined below.

Protocol 1: Synthesis of this compound

This protocol involves a two-step process: N-amination of 3-bromopyridine followed by a [3+2] cycloaddition reaction.

Step 1: Synthesis of 1-amino-3-bromopyridinium mesitylenesulfonate

  • To a solution of 3-bromopyridine (1.0 eq) in dichloromethane (DCM, 0.5 M), add O-mesitylenesulfonylhydroxylamine (MSH, 1.1 eq) portionwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • The resulting precipitate is collected by filtration, washed with cold DCM, and dried under vacuum to yield the 1-amino-3-bromopyridinium salt.

Step 2: Cycloaddition to form this compound

  • Suspend the 1-amino-3-bromopyridinium salt (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

  • Add a base, for example, potassium carbonate (K₂CO₃, 3.0 eq), to the suspension.

  • Add ethyl propiolate (1.2 eq) dropwise to the reaction mixture.

  • Heat the mixture at 60-80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

G cluster_synthesis Synthetic Workflow start Start Materials: 3-Bromopyridine O-Mesitylenesulfonylhydroxylamine Ethyl Propiolate step1 Step 1: N-Amination start->step1 DCM, 0°C to RT intermediate Intermediate: 1-amino-3-bromopyridinium salt step1->intermediate step2 Step 2: [3+2] Cycloaddition intermediate->step2 K₂CO₃, Acetonitrile, 60-80°C purification Purification: Column Chromatography step2->purification product Product: This compound purification->product

Caption: Synthetic workflow for this compound.

Biochemical and Cellular Characterization as a Kinase Inhibitor

The initial assessment of a novel compound's potential as a kinase inhibitor involves in vitro biochemical assays followed by cell-based assays to confirm its activity in a more biologically relevant context.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a common method for determining the IC₅₀ value of a compound against a target kinase.

Materials:

  • Purified recombinant kinase of interest (e.g., TrkA, PI3Kγ, EGFR)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (this compound, serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound in DMSO.

  • Reaction Setup:

    • Add 2.5 µL of the test compound dilutions or DMSO (as a control) to the wells of a 384-well plate.

    • Add 5 µL of the kinase/substrate solution to each well.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

G cluster_assay In Vitro Kinase Assay Workflow start Prepare Reagents: Kinase, Substrate, ATP, Test Compound setup Reaction Setup (384-well plate) start->setup incubation Incubation (RT, 1-2 hours) setup->incubation adp_detection ADP-Glo™ Detection incubation->adp_detection luminescence Measure Luminescence adp_detection->luminescence analysis Data Analysis: Calculate % Inhibition Determine IC₅₀ luminescence->analysis

Caption: Workflow for the in vitro kinase inhibition assay.

Protocol 3: Cellular Proliferation Assay (MTS Assay)

This assay determines the effect of the compound on the proliferation of cancer cell lines that are dependent on the activity of the target kinase.

Materials:

  • Cancer cell line of interest (e.g., KM12 for TrkA, MCF-7 for EGFR)

  • Complete cell culture medium

  • Test compound (serially diluted)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • 96-well clear-bottom plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound or DMSO (as a control) and incubate for 72 hours.

  • MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours, or until a color change is visible.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

Structure-Activity Relationship (SAR) and Lead Optimization

This compound serves as an excellent starting point for generating a library of analogs to explore the structure-activity relationship and optimize for potency, selectivity, and drug-like properties. The bromine atom at the 6-position and the ethyl ester at the 2-position are key handles for chemical modification.

Key Modification Points:
  • 6-Position (Bromine): The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a variety of substituents. This position can be explored to enhance interactions with the solvent-exposed region of the kinase ATP-binding pocket.

  • 2-Position (Ethyl Ester): The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides. This modification is crucial for establishing key hydrogen bond interactions within the hinge region of many kinases.

  • Other Positions (3, 4, 5, 7): Modifications at these positions can also be explored to fine-tune the electronic and steric properties of the scaffold, potentially improving selectivity and pharmacokinetic profiles.

Hypothetical SAR Table

The following table provides a hypothetical SAR for a series of analogs derived from this compound, targeting a representative kinase (e.g., TrkA).

CompoundR¹ (at C2)R² (at C6)TrkA IC₅₀ (nM)Cell Proliferation GI₅₀ (nM)
Scaffold -COOEt-Br>1000>1000
1a -CONH₂-Br500800
1b -CONH-Me-Br250400
1c -CONH-Ph-Br100150
2a -CONH-Ph-Ph5080
2b -CONH-Ph-4-F-Ph2035
2c -CONH-Ph-3-pyridyl1525

This data is representative and intended for illustrative purposes.

G cluster_sar Lead Optimization Strategy scaffold Starting Scaffold: Ethyl 6-bromopyrazolo [1,5-a]pyridine-2-carboxylate position2 Modification at C2: Ester to Amide scaffold->position2 position6 Modification at C6: Suzuki/Buchwald-Hartwig Coupling scaffold->position6 library Analog Library Generation position2->library position6->library sar_analysis SAR Analysis: Potency & Selectivity library->sar_analysis lead_candidate Lead Candidate sar_analysis->lead_candidate

Caption: Strategy for lead optimization from the core scaffold.

Case Study: Targeting Tropomyosin Receptor Kinase A (TrkA)

The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop potent TrkA inhibitors.[4] The following outlines a hypothetical application of the pyrazolo[1,5-a]pyridine scaffold in targeting TrkA.

Target Rationale: Trk kinases are involved in neuronal survival and differentiation, but chromosomal rearrangements leading to NTRK gene fusions can result in oncogenic fusion proteins that drive various cancers.[4]

Experimental Approach:

  • Primary Screening: Screen this compound and a focused library of its derivatives against TrkA using the in vitro kinase assay described in Protocol 2.

  • Selectivity Profiling: Test the most potent hits against a panel of other kinases (e.g., TrkB, TrkC, and off-target kinases) to determine their selectivity profile.

  • Cellular Activity: Evaluate the compounds in a TrkA-dependent cancer cell line (e.g., KM12) using the cell proliferation assay outlined in Protocol 3.

  • Target Engagement: Confirm that the compounds inhibit TrkA signaling in cells by performing a Western blot analysis to measure the phosphorylation of downstream effectors like Akt and ERK.

G cluster_pathway Simplified TrkA Signaling Pathway ligand NGF receptor TrkA Receptor ligand->receptor pi3k PI3K/Akt Pathway receptor->pi3k ras Ras/Raf/MEK/ERK Pathway receptor->ras inhibitor Pyrazolo[1,5-a]pyridine Inhibitor inhibitor->receptor downstream Cell Survival & Proliferation pi3k->downstream ras->downstream

References

Unlocking Novel Anti-Herpesvirus Agents: Synthesis and Applications of Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant herpesvirus strains necessitates the development of novel antiviral agents with diverse mechanisms of action. The pyrazolo[1,5-a]pyridine scaffold has emerged as a promising heterocyclic system for the discovery of potent inhibitors of herpes simplex virus (HSV) replication. This application note provides a detailed guide to the synthesis of anti-herpesvirus agents derived from ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate, a key intermediate for introducing chemical diversity at the C-6 position. We will explore the synthetic rationale, provide detailed experimental protocols for key transformations, and discuss the biological evaluation of these compounds.

The Strategic Advantage of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. In the context of anti-herpesvirus activity, derivatives of this scaffold have been shown to interfere with multiple stages of the viral life cycle. Some compounds inhibit the initial adsorption of the virus to host cells, while others disrupt later stages of viral replication.[1][2] The ability to readily functionalize the pyrazolo[1,5-a]pyridine ring system, particularly at the C-6 position, allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and pharmacokinetic properties.[3]

Synthetic Pathways to Novel Anti-Herpesvirus Agents

The bromine atom at the C-6 position of this compound serves as a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions. This section details the protocols for two powerful and widely used transformations: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.

dot

Caption: Synthetic workflow for the diversification of this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl/Heteroaryl Derivatives

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. This reaction is instrumental in synthesizing 6-aryl or 6-heteroaryl pyrazolo[1,5-a]pyridine derivatives.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane and water (4:1 mixture)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 equivalent), the desired aryl or heteroaryl boronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Causality behind Experimental Choices:

  • Palladium Catalyst: Palladium(II) acetate in combination with a phosphine ligand like triphenylphosphine forms a catalytically active Pd(0) species in situ, which is essential for the catalytic cycle.

  • Base: Potassium carbonate is a commonly used base to activate the boronic acid for transmetalation to the palladium center.

  • Solvent System: The dioxane/water mixture is effective for dissolving both the organic starting materials and the inorganic base. Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 6-Amino Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of 6-amino-pyrazolo[1,5-a]pyridine derivatives.[4]

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Toluene

  • Nitrogen or Argon gas supply

Procedure:

  • In a glovebox or under an inert atmosphere, add sodium tert-butoxide (1.4 equivalents) to a flame-dried Schlenk tube.

  • In a separate flask, dissolve this compound (1.0 equivalent), the amine (1.2 equivalents), Pd₂(dba)₃ (0.02 equivalents), and XPhos (0.04 equivalents) in anhydrous, degassed toluene.

  • Transfer the solution to the Schlenk tube containing the base.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for the amination of aryl bromides.[5] The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine, forming the active nucleophile.

  • Inert Atmosphere: The palladium catalyst and the phosphine ligand are sensitive to air, so carrying out the reaction under an inert atmosphere is critical for catalytic activity.

Biological Evaluation of Synthesized Compounds

The newly synthesized pyrazolo[1,5-a]pyridine derivatives should be evaluated for their in vitro anti-herpesvirus activity. A standard plaque reduction assay is a common method to determine the efficacy of a compound against a specific virus.

Protocol 3: Plaque Reduction Assay for Anti-HSV Activity

Materials:

  • Vero cells (or another susceptible cell line)

  • Herpes Simplex Virus-1 (HSV-1) or Herpes Simplex Virus-2 (HSV-2)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized compounds dissolved in dimethyl sulfoxide (DMSO)

  • Acyclovir (as a positive control)

  • Carboxymethyl cellulose (CMC) overlay medium

  • Crystal violet staining solution

Procedure:

  • Seed Vero cells in 24-well plates and grow to confluency.

  • Prepare serial dilutions of the synthesized compounds and the acyclovir control in DMEM.

  • Infect the confluent cell monolayers with a known titer of HSV-1 or HSV-2 for 1 hour at 37 °C.

  • Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Add the different concentrations of the test compounds (in duplicate or triplicate) to the infected cells.

  • Overlay the cells with a medium containing carboxymethyl cellulose to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubate the plates for 48-72 hours at 37 °C in a CO₂ incubator.

  • After incubation, fix the cells with a methanol/acetone solution and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Data Presentation:

The results of the anti-herpesvirus activity and cytotoxicity assays can be summarized in a table for easy comparison.

CompoundEC₅₀ (µM) vs. HSV-1CC₅₀ (µM) on Vero CellsSelectivity Index (SI = CC₅₀/EC₅₀)
Derivative 1 (Aryl) [Insert Value][Insert Value][Insert Value]
Derivative 2 (Amino) [Insert Value][Insert Value][Insert Value]
Acyclovir [Insert Value][Insert Value][Insert Value]

Mechanism of Action Insights

Pyrazolopyridine derivatives have been reported to exhibit diverse mechanisms of action against herpesviruses. Some analogs have been shown to interfere with the early stages of viral infection, such as viral adsorption to the host cell.[1][2] This can be investigated through adsorption and penetration inhibition assays. Other derivatives may act at later stages of the viral replication cycle, for instance, by inhibiting viral DNA polymerase or other essential viral enzymes.[6] Time-of-addition experiments can help elucidate at which stage of the replication cycle a compound exerts its inhibitory effect.[2]

dot

Mechanism_of_Action cluster_0 Viral Replication Cycle cluster_1 Potential Inhibition Points for Pyrazolo[1,5-a]pyridines Adsorption 1. Adsorption & Penetration Replication 2. Viral Gene Expression & DNA Replication Adsorption->Replication Assembly 3. Virion Assembly & Egress Replication->Assembly Inhibitor_1 Inhibition of Adsorption (e.g., interaction with viral glycoproteins) Inhibitor_1->Adsorption Inhibitor_2 Inhibition of Replication (e.g., DNA polymerase inhibition) Inhibitor_2->Replication

Caption: Potential mechanisms of action of pyrazolo[1,5-a]pyridine derivatives against herpesviruses.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel anti-herpesvirus agents. The strategic application of modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the creation of diverse libraries of C-6 substituted derivatives. The protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space around the pyrazolo[1,5-a]pyridine scaffold and to identify new lead compounds with potent anti-herpesvirus activity and novel mechanisms of action.

References

Application Notes and Protocols for the Functionalization of the C-6 Position of Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine motif is a privileged heterocyclic scaffold in modern chemistry. Its rigid, planar structure, combining both a pyrazole and a pyridine ring, serves as a cornerstone in the development of novel therapeutics and advanced organic materials. This ring system is present in compounds with a wide array of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. Consequently, the ability to precisely modify its structure is of paramount importance in medicinal chemistry for fine-tuning pharmacological profiles and in materials science for modulating photophysical properties.

Functionalization at the C-6 position, located on the pyridine ring portion of the scaffold, is particularly strategic. Modifications at this site can significantly influence the molecule's steric and electronic properties, allowing for the optimization of structure-activity relationships (SAR) and developability parameters such as lipophilicity (clogP) while maintaining core biological activity. This guide provides a detailed overview of key synthetic strategies, field-proven insights, and step-by-step protocols for the targeted functionalization of the C-6 position of pyrazolo[1,5-a]pyridines.

Strategic Overview: Accessing the C-6 Position

Direct electrophilic functionalization of the pyrazolo[1,5-a]pyridine core typically occurs at the electron-rich C-3 position of the pyrazole ring. The C-6 position on the π-deficient pyridine ring is less reactive and generally requires more sophisticated strategies. The most robust approaches involve either building the scaffold from a pre-functionalized pyridine or installing a chemical "handle" at the C-6 position that enables subsequent elaboration, primarily through transition-metal-catalyzed cross-coupling reactions.

G cluster_0 Pathway A: Pre-functionalization cluster_1 Pathway B: Post-functionalization A1 Substituted Pyridine (Functional Group at C-5) A2 Ring Formation A1->A2 A3 C-6 Functionalized Pyrazolo[1,5-a]pyridine A2->A3 B1 Pyrazolo[1,5-a]pyridine B2 Installation of 'Handle' (e.g., Halogenation, DoM) B1->B2 B3 C-6 'Handled' Intermediate (e.g., 6-Bromo-Derivative) B2->B3 B4 Cross-Coupling Reaction (Suzuki, Sonogashira, etc.) B3->B4 B5 C-6 Functionalized Pyrazolo[1,5-a]pyridine B4->B5

Application Note: Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate as a Key Intermediate for the Synthesis of Novel PI3Kδ Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of PI3Kδ in Immunity and Disease

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of various human pathologies, particularly cancer and autoimmune diseases.[2][3][4] The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit. The p110δ isoform (PI3Kδ), encoded by the PIK3CD gene, is predominantly expressed in hematopoietic cells and plays a crucial role in the development, activation, and function of immune cells, particularly B-cells.[5][6][7]

Overactivation of PI3Kδ signaling is linked to the pathogenesis of various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma, as well as autoimmune and inflammatory conditions.[3][6] This has made PI3Kδ a highly attractive therapeutic target. The development of selective PI3Kδ inhibitors offers the potential for targeted therapy with a more favorable safety profile compared to pan-PI3K inhibitors, which are often associated with broad, on-target toxicities due to the ubiquitous expression of other isoforms like p110α and p110β.

Idelalisib (Zydelig®) was the first-in-class selective PI3Kδ inhibitor to receive regulatory approval for the treatment of certain B-cell cancers.[8] The clinical success of Idelalisib has spurred significant research into the discovery and development of new generations of PI3Kδ inhibitors with improved efficacy, selectivity, and safety profiles. A key element in the synthesis of many of these novel inhibitors is the strategic use of versatile chemical building blocks. This application note focuses on one such critical intermediate: Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate .

The PI3K/AKT/mTOR Signaling Pathway: A Visual Overview

The PI3Kδ signaling cascade is initiated by the activation of various cell surface receptors, such as B-cell receptors (BCRs).[5] This leads to the recruitment and activation of PI3Kδ at the plasma membrane. Activated PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, most notably AKT (also known as Protein Kinase B) and PDK1.[6] This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and the mTORC2 complex.[9] Activated AKT then phosphorylates a multitude of downstream substrates, leading to the regulation of key cellular functions. The phosphatase and tensin homolog (PTEN) acts as a critical negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.[2][7]

PI3K_Pathway Receptor Cell Surface Receptor (e.g., BCR) PI3Kd PI3Kδ (p110δ/p85) Receptor->PI3Kd activates PIP3 PIP3 PI3Kd->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PTEN PTEN PIP3->PTEN PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PTEN->PIP2 dephosphorylates PDK1->AKT phosphorylates Downstream Downstream Effectors (e.g., mTORC1, FOXO) AKT->Downstream activates/ inhibits mTORC2 mTORC2 mTORC2->AKT phosphorylates CellResponse Cell Growth, Proliferation, Survival Downstream->CellResponse

Figure 1: Simplified PI3Kδ Signaling Pathway.

This compound: A Privileged Scaffold

The pyrazolo[1,5-a]pyridine core is a bicyclic heteroaromatic system that has emerged as a "privileged scaffold" in medicinal chemistry. This is due to its structural rigidity, ability to engage in various non-covalent interactions with biological targets, and synthetic tractability. This compound (Compound 1 ) is a particularly valuable intermediate for several reasons:

  • The Bromine Handle: The bromine atom at the 6-position serves as a versatile functional handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[10] This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

  • The Ethyl Ester Group: The ethyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides or other functional groups. This position is often crucial for establishing key interactions within the ATP-binding pocket of PI3Kδ.

  • The Pyrazolo[1,5-a]pyridine Core: This bicyclic system provides a rigid framework that can be appropriately substituted to mimic the hinge-binding interactions of the adenine region of ATP, a common strategy in kinase inhibitor design.[11]

Synthetic Protocol: Preparation of this compound (1)

The synthesis of the title intermediate can be achieved through a reliable multi-step sequence starting from commercially available materials. The following protocol outlines a general and scalable approach.

Workflow Diagram:

Synthesis_Workflow Start 2-Amino-5-bromopyridine Step1 N-Amination (Hydroxylamine-O-sulfonic acid) Start->Step1 Intermediate1 1-Amino-5-bromopyridinium salt Step1->Intermediate1 Step2 Cyclization (Ethyl propiolate, Base) Intermediate1->Step2 Product Ethyl 6-bromopyrazolo[1,5-a] pyridine-2-carboxylate (1) Step2->Product

Figure 2: General Synthetic Workflow for Compound 1.

Step-by-Step Protocol:

PART A: Synthesis of 1-Amino-5-bromopyridinium 2,4,6-trimethylbenzenesulfonate

  • Reagents and Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-amino-5-bromopyridine (1.0 eq) and dichloromethane (DCM, 10 vol).

  • Cooling: Cool the resulting solution to 0-5 °C using an ice-water bath.

  • Addition of Aminating Agent: Slowly add a solution of hydroxylamine-O-(2,4,6-trimethylphenyl)sulfonate (1.1 eq) in DCM (5 vol) to the reaction mixture, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, filter the resulting precipitate, wash with cold DCM, and dry under vacuum to afford the 1-amino-5-bromopyridinium salt as a solid.

Causality and Insights: The N-amination of the pyridine nitrogen is the key step to form the precursor for the subsequent cycloaddition. Using a stable aminating agent like hydroxylamine-O-sulfonic acid or its derivatives provides a reliable method. The formation of the salt often results in a readily isolable solid, simplifying purification.

PART B: Synthesis of this compound (1)

  • Reagents and Setup: To a round-bottom flask, add the 1-amino-5-bromopyridinium salt from Part A (1.0 eq), potassium carbonate (K₂CO₃, 3.0 eq), and dimethylformamide (DMF, 10 vol).

  • Addition of Cyclization Partner: Add ethyl propiolate (1.2 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until the starting material is consumed as monitored by TLC/HPLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x 10 vol). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound (1 ) as a solid.

Causality and Insights: This step is a 1,3-dipolar cycloaddition reaction. The in-situ generated N-ylide from the pyridinium salt reacts with the electron-deficient alkyne (ethyl propiolate) to form the fused pyrazole ring. The base (K₂CO₃) is crucial for the deprotonation and formation of the reactive ylide intermediate. DMF is a suitable polar aprotic solvent for this transformation.

Characterization Data

The identity and purity of the synthesized intermediate should be confirmed by standard analytical techniques.

Parameter Expected Value
Molecular Formula C₁₀H₉BrN₂O₂[12]
Molecular Weight 269.09 g/mol [12][13]
Appearance Off-white to light yellow solid
¹H NMR (400 MHz, CDCl₃) δ ~8.6 (s, 1H), 8.2 (d, 1H), 7.5 (d, 1H), 7.1 (s, 1H), 4.4 (q, 2H), 1.4 (t, 3H) ppm.
Mass Spec (ESI+) m/z 269.0, 271.0 [M+H]⁺
Purity (HPLC) >98%

Note: Exact NMR chemical shifts may vary slightly depending on the solvent and instrument.

Application in PI3Kδ Inhibitor Synthesis: A Case Study

Compound 1 is a versatile building block for accessing a wide range of PI3Kδ inhibitors. A common synthetic strategy involves a Suzuki cross-coupling reaction to install a substituted aryl or heteroaryl group at the 6-position, followed by functionalization of the ester group.

Exemplary Synthetic Scheme:

Inhibitor_Synthesis Compound1 Compound 1 Step3 Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, Base) Compound1->Step3 Intermediate2 6-Aryl-pyrazolo[1,5-a]pyridine Intermediate Step3->Intermediate2 Step4 1. Ester Hydrolysis (LiOH) 2. Amide Coupling (Amine, Coupling agent) Intermediate2->Step4 FinalProduct Final PI3Kδ Inhibitor Step4->FinalProduct

Figure 3: Application of Compound 1 in PI3Kδ Inhibitor Synthesis.

Protocol: Suzuki Coupling and Amidation

  • Suzuki Coupling:

    • In a reaction vessel, combine this compound (1 , 1.0 eq), the desired aryl or heteroaryl boronic acid/ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, ~5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

    • Add a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).

    • Degas the mixture and heat under a nitrogen or argon atmosphere at 80-100 °C until the reaction is complete.

    • Perform an aqueous work-up and purify by column chromatography to obtain the 6-aryl substituted intermediate.

  • Ester Hydrolysis:

    • Dissolve the coupled intermediate in a mixture of THF and water.

    • Add lithium hydroxide (LiOH, 2-3 eq) and stir at room temperature until the ester is fully hydrolyzed.

    • Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid, which can be isolated by filtration.

  • Amide Coupling:

    • To a solution of the carboxylic acid in a suitable solvent (e.g., DMF or DCM), add the desired amine (1.1 eq) and an amide coupling reagent (e.g., HATU, HOBt/EDC) along with a base (e.g., DIPEA).

    • Stir at room temperature until the reaction is complete.

    • Perform an aqueous work-up and purify the final product by chromatography or recrystallization.

Conclusion

This compound is a high-value, versatile intermediate that provides a robust platform for the synthesis of novel PI3Kδ inhibitors. Its strategic combination of a rigid, privileged core with two distinct and orthogonally reactive functional groups allows for extensive structure-activity relationship (SAR) studies. The protocols outlined in this note provide a reliable and scalable foundation for researchers in academic and industrial settings to access this key building block and accelerate the discovery of next-generation therapeutics targeting the PI3Kδ signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Brominated Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with brominated pyrazolo[1,5-a]pyridines. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this important class of heterocyclic compounds. The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry, and its halogenated derivatives are key intermediates in the synthesis of novel therapeutics.[1][2][3] However, their purification can present unique challenges. This guide offers solutions grounded in scientific principles and extensive laboratory experience.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just the "how" but also the "why" behind each troubleshooting step.

Issue 1: Poor Separation of Regioisomers on Silica Gel Chromatography

Question: I've performed a bromination reaction on my pyrazolo[1,5-a]pyridine, and TLC/LC-MS analysis indicates a mixture of regioisomers. However, they are co-eluting during column chromatography. How can I improve their separation?

Answer: The separation of regioisomers is a frequent challenge due to their similar polarities.[4][5] Here’s a systematic approach to resolving this issue:

Causality: Regioisomers of brominated pyrazolo[1,5-a]pyridines often have very subtle differences in their dipole moments and their ability to interact with the stationary phase (silica gel). Effective separation requires optimizing the mobile phase to exploit these small differences.

Troubleshooting Steps:

  • Solvent System Optimization:

    • Initial Assessment: Start with a standard eluent system like ethyl acetate/hexanes or dichloromethane/methanol.[6]

    • Polarity Adjustment: If co-elution occurs, systematically vary the solvent ratio in small increments (e.g., 5%).

    • Introduce a Third Solvent: Adding a small amount of a third solvent with a different character can significantly alter selectivity. For instance:

      • A polar, protic solvent like isopropanol or ethanol can change hydrogen bonding interactions.

      • A less polar solvent with different characteristics like toluene or diethyl ether can influence π-π interactions.

    • Consider Chlorinated Solvents: A dichloromethane/methanol gradient can be effective for separating polar heterocyclic compounds.[6]

  • Stationary Phase Modification:

    • If solvent optimization is insufficient, consider a different stationary phase.

    • Alumina (basic or neutral): The basic nature of the pyrazolo[1,5-a]pyridine core may interact more favorably with alumina, potentially improving separation.

    • Reverse-Phase Chromatography (C18): If the isomers have different hydrophobic characteristics, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient can be highly effective.

  • Recrystallization:

    • If one regioisomer is significantly more abundant or has a more ordered crystal lattice, recrystallization can be a powerful purification method.[7]

    • Experiment with various solvent systems, such as dichloromethane/hexanes, acetone/water, or ethanol.[6][7]

Issue 2: Low Recovery of the Brominated Product from the Column

Question: After column chromatography, my yield of the desired brominated pyrazolo[1,5-a]pyridine is significantly lower than expected based on the crude reaction mixture. What could be the cause?

Answer: Low recovery can stem from several factors, including irreversible adsorption onto the stationary phase or degradation of the product during purification.

Causality: The nitrogen atoms in the pyrazolo[1,5-a]pyridine ring system can be slightly basic, leading to strong interactions with the acidic silanol groups on the surface of silica gel. This can cause streaking, tailing, and irreversible adsorption.

Troubleshooting Steps:

  • Deactivate the Silica Gel:

    • Add a small amount of a basic modifier to your eluent system. Triethylamine (0.1-1%) is commonly used to neutralize the acidic sites on the silica gel, preventing strong adsorption of basic compounds.

    • Alternatively, you can prepare a slurry of silica gel with your eluent containing the basic modifier before packing the column.

  • Choice of Stationary Phase:

    • As mentioned previously, switching to neutral alumina can mitigate issues with acidic silica gel.

  • Check for Compound Stability:

    • Some brominated heterocycles can be sensitive to prolonged exposure to silica gel. To test for this, dissolve a small amount of your crude product in the chosen eluent, add a small amount of silica gel, and stir for the approximate duration of your chromatography. Analyze the mixture by TLC or LC-MS to see if any degradation has occurred. If so, a faster purification method or a different stationary phase is necessary.

Issue 3: Product Discoloration After Purification

Question: My purified brominated pyrazolo[1,5-a]pyridine is a yellow or brown solid, but I expect a white or off-white product. What is causing this discoloration?

Answer: Discoloration often indicates the presence of minor, highly colored impurities or degradation products.

Causality: Trace amounts of oxidized species or residual reagents from the bromination reaction can lead to discoloration. The pyrazolo[1,5-a]pyridine ring system itself can be susceptible to oxidation under certain conditions.

Troubleshooting Steps:

  • Activated Carbon Treatment:

    • Dissolve the discolored product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of activated carbon (charcoal) and stir for 15-30 minutes at room temperature.

    • Filter the mixture through a pad of Celite to remove the carbon.

    • Evaporate the solvent to recover the purified product. This is often very effective at removing colored impurities.

  • Recrystallization:

    • A carefully executed recrystallization is an excellent method for rejecting impurities and often yields a product with improved color and purity.[7]

  • Re-purification with a Different Method:

    • If the impurity is not removed by the initial purification method, a secondary purification using a different technique (e.g., reverse-phase chromatography if normal-phase was used initially) can be effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of brominated pyrazolo[1,5-a]pyridines?

A1: Common impurities include:

  • Unreacted Starting Material: The parent pyrazolo[1,5-a]pyridine.

  • Regioisomers: Bromination at different positions on the heterocyclic core.[4][5]

  • Di- or Poly-brominated Species: Over-bromination can occur, especially if an excess of the brominating agent is used.

  • Hydrolyzed or Degraded Products: Depending on the reaction and workup conditions.

  • Residual Brominating Reagent: Such as N-bromosuccinimide (NBS) or its byproducts (e.g., succinimide).

Q2: How can I effectively remove residual N-bromosuccinimide (NBS) and succinimide after my reaction?

A2: An aqueous workup is typically effective. After the reaction, quenching with an aqueous solution of a mild reducing agent like sodium thiosulfate will consume any remaining NBS. The resulting succinimide is water-soluble and can be removed by extraction. A standard workup would involve:

  • Quench the reaction with aqueous sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

Q3: Is it better to use column chromatography or recrystallization for the final purification step?

A3: The choice depends on the nature of your product and the impurities present.

  • Column chromatography is excellent for separating compounds with different polarities, such as starting material from the product or regioisomers.[6]

  • Recrystallization is ideal for removing small amounts of impurities from a crystalline solid product, often resulting in very high purity.[7] In many cases, a combination of both is the best approach: an initial purification by column chromatography followed by a final recrystallization to obtain an analytically pure sample.

Q4: My brominated pyrazolo[1,5-a]pyridine appears to be unstable and degrades over time. How should I store it?

A4: Halogenated heterocyclic compounds can be sensitive to light, air, and moisture. For long-term storage:

  • Store the compound in a tightly sealed, amber glass vial to protect it from light.

  • Store it in a cool, dry place. A desiccator or storage at low temperatures (-20°C) is recommended.

  • For highly sensitive compounds, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Experimental Protocols & Data

Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography

This protocol provides a step-by-step guide for a typical column chromatography purification.

  • Preparation of the Crude Sample:

    • Concentrate the crude reaction mixture to dryness.

    • Adsorb the crude material onto a small amount of silica gel (dry loading). This is done by dissolving the crude product in a minimal amount of a polar solvent (like dichloromethane or methanol), adding silica gel, and then removing the solvent under reduced pressure until a free-flowing powder is obtained. Dry loading generally results in better separation than wet loading (dissolving the sample and loading it directly onto the column).

  • Column Packing:

    • Select an appropriate size column based on the amount of crude material (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).

    • Pack the column using a slurry of silica gel in the initial, least polar eluent mixture. Ensure the packing is uniform and free of air bubbles.

  • Elution:

    • Carefully load the adsorbed sample onto the top of the packed column.

    • Begin elution with the least polar solvent system determined from your initial TLC analysis.

    • Gradually increase the polarity of the eluent (gradient elution) to elute the compounds of interest.

    • Collect fractions and monitor their composition by TLC or LC-MS.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified compound.

Table 1: Example Solvent Systems for Chromatography
Compound PolarityStarting Eluent System (Hexanes/Ethyl Acetate)Alternative System (Dichloromethane/Methanol)
Low95:5100:0
Medium80:20 to 50:5099:1 to 97:3
High20:80 to 0:10095:5 to 90:10
Protocol 2: General Procedure for Recrystallization
  • Solvent Selection:

    • Choose a solvent or solvent pair in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common pairs include dichloromethane/hexanes, ethyl acetate/hexanes, and ethanol/water.

  • Dissolution:

    • Place the impure solid in a flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • If necessary, further cool the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Visualizing the Purification Workflow

A logical approach is crucial for efficient purification. The following diagram outlines a decision-making workflow for purifying your brominated pyrazolo[1,5-a]pyridine.

Purification_Workflow start Crude Product Mixture tlc_lcms Analyze by TLC / LC-MS start->tlc_lcms single_spot Single Major Spot? tlc_lcms->single_spot isomers Regioisomers Present? optimize_column Optimize Solvent System or Change Stationary Phase isomers->optimize_column Yes recrystallize Recrystallization isomers->recrystallize No single_spot->isomers No column Silica Gel Column Chromatography single_spot->column Yes (Multiple Spots) check_purity Check Purity (NMR, LC-MS) column->check_purity optimize_column->check_purity recrystallize->check_purity pure_product Pure Product check_purity->pure_product

Caption: Decision workflow for purification.

References

common side reactions in the synthesis of pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. Here, we address common challenges, side reactions, and troubleshooting strategies in a practical, question-and-answer format, grounded in mechanistic principles and supported by peer-reviewed literature.

Section 1: Troubleshooting the Annulation of N-Aminopyridinium Salts

The reaction of N-aminopyridinium salts with reagents containing a two-carbon unit is a cornerstone for constructing the pyrazolo[1,5-a]pyridine core. However, this method is not without its challenges, often leading to mixtures of products and low yields if not properly controlled.

FAQ 1: My reaction of an N-aminopyridinium salt with an activated alkyne is giving a complex mixture, and the yield of my desired pyrazolo[1,5-a]pyridine is low. What's happening?

Answer: This is a classic issue often arising from the competing reaction pathways available to the N-ylide intermediate. When you deprotonate the N-aminopyridinium salt with a base (like K₂CO₃ or Et₃N), you form a pyridine N-ylide. This ylide is the key intermediate, but it can undergo either the desired [3+2] cycloaddition or an undesired [8π+2] cycloaddition, leading to the formation of a dipyridopyridazine byproduct.

Core Problem: The formation of a kinetically favored, but often undesired, dipyridopyridazine byproduct through an [8π+2] cycloaddition pathway. This side reaction is particularly prevalent with electron-deficient alkynes.

Troubleshooting & Optimization:

  • Choice of Base and Solvent: The equilibrium between the N-aminopyridinium salt and the N-ylide is critical. A strong, non-nucleophilic base can favor the ylide formation required for the [3+2] pathway. However, an excessively strong base or high temperatures can promote side reactions.

    • Recommendation: Start with a milder base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile. Triethylamine (Et₃N) can also be effective. The goal is to generate the ylide in situ at a controlled rate.

  • Temperature Control: The [8π+2] cycloaddition often has a higher activation energy. Running the reaction at elevated temperatures can inadvertently favor this undesired pathway.

    • Recommendation: Begin the reaction at room temperature or even 0 °C, and monitor the progress by TLC or LC-MS. Only increase the temperature gradually if the reaction is sluggish.

  • Alkyne Structure: The electronic nature of your alkyne partner significantly influences the reaction outcome.

    • Insight: Highly electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate, DMAD) are very reactive and can aggressively undergo the [8π+2] pathway. If your synthesis allows, using a less activated alkyne might improve the selectivity for the desired pyrazolo[1,5-a]pyridine.

Workflow: Minimizing Dipyridopyridazine Formation

Below is a DOT script visualizing the decision-making process for troubleshooting this specific side reaction.

G cluster_0 Problem Identification cluster_1 Optimization Strategy cluster_2 Analysis & Iteration start Low Yield of Pyrazolo[1,5-a]pyridine & Complex Mixture check_byproduct Identify Byproduct by MS/NMR (e.g., Dipyridopyridazine) start->check_byproduct temp Lower Reaction Temperature (Start at 0-25 °C) check_byproduct->temp base Switch to Milder Base (e.g., K₂CO₃) temp->base solvent Use Polar Aprotic Solvent (e.g., DMF, MeCN) base->solvent monitor Monitor by TLC/LC-MS solvent->monitor outcome Improved Selectivity? monitor->outcome success Proceed to Isolation outcome->success  Yes failure Re-evaluate Alkyne Partner (Consider less activated version) outcome->failure  No failure->temp

Caption: Troubleshooting workflow for byproduct formation.

Section 2: Issues in the Tschitschibabin-Type Synthesis

The reaction between N-substituted aminopyridines and α-haloketones or related reagents is another powerful method. However, regioselectivity and subsequent cyclization can be problematic.

FAQ 2: I am attempting a Tschitschibabin-type synthesis and I'm isolating a significant amount of an isomeric byproduct. How can I improve the regioselectivity?

Answer: This is a frequent challenge and points to a lack of regiocontrol during the initial N-alkylation or the subsequent cyclization step. The formation of regioisomers, such as pyrazolo[1,5-a]pyridines substituted at the 2- versus the 3-position, depends heavily on the substitution pattern of both the aminopyridine and the reaction partner.

Mechanistic Insight: The reaction typically proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization. However, side reactions can occur where the exocyclic nitrogen acts as the nucleophile first, leading to different intermediates and ultimately, different regioisomers.

Troubleshooting & Optimization:

  • Reagent Choice: The nature of the C2-synthon is paramount.

    • Recommendation: Using reagents like α,β-unsaturated carbonyl compounds (e.g., chalcones) in the presence of an oxidizing agent can provide higher regioselectivity. For example, the reaction of 2-aminopyridine with chalcones mediated by lead tetraacetate often selectively yields 2,3-diaryl-substituted pyrazolo[1,5-a]pyridines.

  • Protecting Groups: If the aminopyridine has other nucleophilic sites, consider using a protecting group strategy to direct the reaction to the desired pathway.

  • Catalysis: Modern methods often employ metal catalysis to control regioselectivity.

    • Example: Copper-catalyzed reactions of 2-aminopyridines with terminal alkynes can provide a highly regioselective route to 2-substituted pyrazolo[1,5-a]pyridines, avoiding the formation of other isomers.

Table 1: Comparison of Reagents for Regiocontrol
Reagent ClassTypical OutcomeCommon Side ProductsReference
α-HaloketonesMixture of 2- and 3-substituted isomersOpen-chain intermediates, tar
1,3-Dicarbonyl CompoundsGenerally good selectivity for 2,3-disubstitutionIncomplete cyclizationN/A
Terminal Alkynes (Cu-catalyzed)High selectivity for 2-substituted productsHomocoupling of alkyne
α,β-Unsaturated Ketones (Oxidative)High selectivity for 2,3-disubstitutionOver-oxidation productsN/A

Section 3: General Experimental Protocols

To provide a practical starting point, here is a detailed protocol for a common synthesis method, designed to minimize side reactions.

Protocol 1: Synthesis of 2-Phenylpyrazolo[1,5-a]pyridine via Copper-Catalyzed Annulation

This protocol is adapted from methodologies known to exhibit high regioselectivity.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-aminopyridine (1.0 mmol), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and a suitable ligand such as 1,10-phenanthroline (0.1 mmol, 10 mol%).

  • Solvent and Reagents: Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar). Add anhydrous solvent (e.g., 5 mL of toluene or dioxane). Add phenylacetylene (1.2 mmol) via syringe.

  • Base Addition: Add a base, such as cesium carbonate (Cs₂CO₃, 2.0 mmol). The choice of a strong, inorganic base is crucial for facilitating the catalytic cycle.

  • Reaction Conditions: Seal the tube and place it in a preheated oil bath at 100-120 °C.

  • Monitoring: Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by taking aliquots and analyzing via TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS. Look for the disappearance of the 2-aminopyridine spot.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the copper catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 2-phenylpyrazolo[1,5-a]pyridine.

Mechanism: Regiocontrol in Cu-Catalyzed Synthesis

The diagram below illustrates the proposed catalytic cycle, highlighting why this method is selective for the 2-substituted product.

G Proposed Catalytic Cycle for Regioselective Synthesis CuI Cu(I) Catalyst ComplexA Copper Acetylide [Ph-C≡C-Cu] CuI->ComplexA + Alkyne - HI Alkyne Phenylacetylene AminoPy 2-Aminopyridine Base Base (Cs₂CO₃) ComplexB Coordination Complex Base->ComplexB ComplexA->ComplexB + 2-Aminopyridine ComplexC Intermediate after Nucleophilic Attack ComplexB->ComplexC Intramolecular Nucleophilic Attack (Ring N on Alkyne) Product 2-Phenylpyrazolo[1,5-a]pyridine ComplexC->Product Annulation & Reductive Elimination Product->CuI Catalyst Regeneration

Technical Support Center: Optimization of Pyrazolo[1,5-a]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazolo[1,5-a]pyridine functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this privileged heterocyclic scaffold. The pyrazolo[1,5-a]pyridine core is a cornerstone in medicinal chemistry, but its functionalization, particularly through direct C-H activation, presents unique challenges.[1][2][3] This resource provides field-proven insights and systematic troubleshooting protocols to help you overcome common hurdles and achieve your synthetic goals efficiently.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites for direct C-H functionalization on an unsubstituted pyrazolo[1,5-a]pyridine core, and why?

A1: The pyrazolo[1,5-a]pyridine scaffold has several C-H bonds, but not all are equally reactive. The regioselectivity of functionalization is dictated by the electronic properties of the ring system. The two most common sites for direct arylation are C7 and C3.

  • C7 Position: This position is the most acidic C-H bond on the scaffold. Reactions that proceed via a concerted metalation-deprotonation (CMD) mechanism, which is sensitive to proton acidity, often favor this site.

  • C3 Position: This is the most electron-rich position and is highly nucleophilic. Reactions favoring electrophilic attack on the heterocycle or employing specific catalyst systems will target this site.[2][4][5]

Controlling the selectivity between these two sites is a common challenge and is highly dependent on the choice of catalyst, ligands, and additives.[4][5]

Q2: I am starting a new project on pyrazolo[1,5-a]pyridine arylation. What is a good starting point for my reaction conditions?

A2: For direct C-H arylation, palladium catalysis is the most extensively documented and versatile approach.[1][2][6] A robust starting point for your investigation would be:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) at 5-10 mol%.

  • Aryl Partner: An aryl iodide or bromide is typically more reactive than an aryl chloride.[7][8][9][10]

  • Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices. Pivalic acid (PivOH) is often used as an additive to facilitate the C-H activation step.

  • Solvent: A high-boiling point aprotic solvent like toluene, p-xylene, or 1,4-dioxane is standard.

  • Temperature: Reactions are typically heated, often between 110-160 °C.[7]

Remember, this is a general starting point. Optimization is crucial and should involve screening ligands, bases, and solvents as detailed in the troubleshooting guides below.

Q3: My starting materials have poor solubility in common solvents like toluene or dioxane. What are my alternatives?

A3: Poor solubility is a frequent impediment to achieving good reaction kinetics and yields. If you encounter this issue, consider the following:

  • Alternative Solvents: More polar aprotic solvents like N,N-dimethylacetamide (DMA) or N,N-dimethylformamide (DMF) can be effective.[11][12] For certain palladium-catalyzed C-H activations, hexafluoroisopropanol (HFIP) has been described as a "magic solvent" due to its ability to solubilize substrates and promote the desired reactivity.[1][2]

  • Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate reaction rates and often allows for the use of lower temperatures or shorter reaction times, which can be beneficial for thermally sensitive substrates.[2][6]

  • Phase-Transfer Catalysts: In biphasic systems or where solubility is an issue, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve reaction efficiency.[11][12]

Troubleshooting Guides

This section addresses specific experimental failures with detailed explanations of the underlying chemistry and step-by-step protocols for remediation.

Problem 1: Low or No Product Yield

A low yield is the most common issue. The cause is often an inefficient catalytic cycle. A systematic approach to optimization is the key to success.

The following diagram outlines a logical workflow for troubleshooting and optimizing a C-H functionalization reaction.

OptimizationWorkflow Start Initial Reaction Setup (Low Yield) ScreenCatalyst Screen Catalyst & Ligand - Pd(OAc)2, PdCl2(PPh3)2, etc. - Phosphine vs. NHC ligands Start->ScreenCatalyst 1. Catalyst Inactive? ScreenBase Screen Base & Additive - K2CO3, Cs2CO3, K3PO4 - PivOH, Ag2CO3 ScreenCatalyst->ScreenBase 2. Suboptimal Proton Transfer? ScreenSolvent Screen Solvent - Toluene, Dioxane - DMA, HFIP ScreenBase->ScreenSolvent 3. Poor Solubility/Kinetics? OptimizeTemp Optimize Temperature & Time - Stepwise increase (e.g., 100°C, 120°C, 140°C) - Monitor by TLC/LC-MS ScreenSolvent->OptimizeTemp 4. Incorrect Energy Barrier? Success Optimized Conditions (High Yield) OptimizeTemp->Success

Figure 1: Systematic workflow for troubleshooting low-yield reactions.
  • The "Why": The palladium catalyst must be in the correct oxidation state and coordinatively unsaturated to participate in the catalytic cycle. The choice of ligand is critical; it modulates the catalyst's stability, solubility, and reactivity. A bulky, electron-rich phosphine ligand, for example, can promote oxidative addition and reductive elimination, but may hinder C-H activation.

  • Troubleshooting Protocol: Catalyst and Ligand Screening

    • Prepare a Master Mix: Prepare a stock solution of your pyrazolo[1,5-a]pyridine substrate, aryl halide partner, base, and solvent.

    • Aliquot: Distribute the master mix into several reaction vials.

    • Vary Catalyst/Ligand: To each vial, add a different catalyst/ligand combination. Run reactions in parallel under identical conditions (temperature, time).

    • Analyze: Use LC-MS or ¹H NMR with an internal standard to quantify the conversion to product for each condition.

Entry Palladium Source (5 mol%) Ligand (10-20 mol%) Rationale/Target
1Pd(OAc)₂None (Phosphine-free)Baseline condition, often effective for C3-arylation.[4][5]
2Pd(OAc)₂PPh₃A standard, inexpensive phosphine ligand.[11][12]
3Pd(OAc)₂PCy₃·HBF₄A bulky, electron-rich phosphine, often effective for C7-arylation with aryl chlorides.[7]
4Pd(OAc)₂XPhos or SPhosBuchwald-type biarylphosphine ligands, excellent for challenging cross-coupling reactions.
5PdCl₂(dppf)(Internal)A robust, air-stable precatalyst often used in Suzuki and Buchwald-Hartwig reactions.
6Rh(III) complexes(Internal)For alternative functionalizations like amidation, where Rhodium may offer unique reactivity and directing group compatibility.[13]
Problem 2: Poor or Incorrect Regioselectivity (C3 vs. C7)

Controlling regioselectivity is one of the most sophisticated challenges in the functionalization of this scaffold. Groundbreaking work has shown that selectivity can be switched by modulating the catalyst system, specifically the presence or absence of a phosphine ligand.[4][5]

  • The "Why":

    • C7-Selectivity (Acidity Control): A phosphine-containing palladium catalyst is believed to operate via a CMD mechanism. This pathway is highly sensitive to the acidity of the C-H bond, and since the C7-H is the most acidic proton, functionalization occurs there.[4][5]

    • C3-Selectivity (Electron Density Control): A phosphine-free (cationic) palladium catalyst is thought to favor an electrophilic aromatic substitution-type pathway. This mechanism targets the most nucleophilic (electron-rich) position, which is C3.[4][5]

This diagram provides a clear decision path for achieving the desired regioisomer.

Regioselectivity Start Goal: Regioselective C-H Arylation TargetC3 Targeting C3 Position (Electron-Rich) Start->TargetC3 TargetC7 Targeting C7 Position (Most Acidic) Start->TargetC7 ConditionsC3 Use Phosphine-Free Catalyst System - Pd(OAc)2 - Additive: Ag2CO3 - Solvent: Dioxane/HFIP TargetC3->ConditionsC3 Mechanism: Electrophilic Pathway ConditionsC7 Use Phosphine-Containing Catalyst - Pd(OAc)2 + Phosphine Ligand (e.g., PCy3) - Base: K2CO3 or CsF - Solvent: Toluene/Xylene TargetC7->ConditionsC7 Mechanism: CMD Pathway ProductC3 Product: 3-Aryl-pyrazolo[1,5-a]pyridine ConditionsC3->ProductC3 ProductC7 Product: 7-Aryl-pyrazolo[1,5-a]pyridine ConditionsC7->ProductC7

Figure 2: Catalyst-based decision tree for controlling regioselectivity.
  • Confirm Identity of Isomers: Before attempting optimization, ensure you can analytically distinguish between the C3 and C7 isomers (e.g., by 2D NMR-NOESY experiments or by comparing to known literature standards).

  • Targeting C7-Arylation:

    • Catalyst System: Use Pd(OAc)₂ (5 mol%) with a phosphine ligand like PPh₃ or PCy₃ (10-20 mol%).

    • Base: Employ K₂CO₃ or CsF.[8][14]

    • Solvent: Toluene or p-xylene.

    • Example: For direct arylation with aryl chlorides, a system of Pd(OAc)₂ with PCy₃·HBF₄ in p-xylene at 160°C has proven effective.[7]

  • Targeting C3-Arylation:

    • Catalyst System: Use a phosphine-free palladium source like Pd(OAc)₂ (5-10 mol%).

    • Additive: The addition of a silver salt, such as silver(I) carbonate (Ag₂CO₃), is often crucial for promoting C3 selectivity.[8][14]

    • Solvent: Dioxane, DMA, or HFIP may be more effective than toluene.[1][2]

Problem 3: Significant Side Product Formation (e.g., Homocoupling)

The formation of diaryl (from homocoupling of your aryl halide) or bi-heteroaryl species can compete with the desired cross-coupling reaction, consuming starting materials and complicating purification.

  • The "Why": Homocoupling is often favored at high temperatures and high catalyst loadings. It can occur when the rate of oxidative addition of the aryl halide to Pd(0) is competitive with the C-H activation step, or when two molecules of the organopalladium intermediate react with each other.

  • Troubleshooting Protocol: Minimizing Side Products

    • Adjust Stoichiometry: Use a slight excess of the pyrazolo[1,5-a]pyridine substrate relative to the aryl halide (e.g., 1.2 to 1.5 equivalents). This increases the probability of the organopalladium intermediate reacting with the substrate instead of another molecule of aryl halide.

    • Lower the Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate. Monitor the reaction profile at different temperatures (e.g., 100 °C, 110 °C, 120 °C) to find the optimal balance.

    • Reduce Catalyst Loading: Once a good yield is achieved, try reducing the catalyst loading (e.g., from 10 mol% to 5 mol% or even 2 mol%). High local concentrations of the catalyst can promote side reactions.

    • Additives: Silver salts (e.g., Ag₂CO₃, AgOAc) can sometimes act as oxidants or halide scavengers, which may alter the reaction pathway and suppress homocoupling.[8]

By applying these systematic, mechanistically-informed troubleshooting strategies, researchers can more effectively navigate the challenges of pyrazolo[1,5-a]pyridine functionalization, leading to higher yields, predictable selectivity, and cleaner reaction profiles.

References

stability issues of Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Introduction and Scope

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this heterocyclic building block in their synthetic workflows. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in molecules with diverse biological activities.[1][2] However, its stability, particularly under the acidic conditions often required for subsequent transformations, can present significant challenges.

This guide provides in-depth, field-proven insights into the stability issues of this compound, focusing on a question-and-answer format to address common problems encountered during research and development. We will explore the causality behind its degradation, offer robust troubleshooting protocols, and detail preventative measures to ensure the integrity of your experiments.

Molecular Profile and Key Stability Concerns

To effectively troubleshoot, it is crucial to understand the molecule's structure and its susceptible points.

cluster_0 This compound cluster_1 Key Reactive Sites under Acidic Conditions node_structure A Ester Carbonyl: Susceptible to nucleophilic attack (Hydrolysis) B Pyridine Nitrogen (N7): Site of protonation, activating the ring system

Caption: Structure and key reactive sites of the target molecule.

The two primary sites of concern under acidic conditions are:

  • The Ethyl Ester Group: This is the most significant liability. The carbonyl carbon is electrophilic and highly susceptible to acid-catalyzed hydrolysis, converting the ester into the corresponding carboxylic acid.[3][4]

  • The Pyrazolo[1,5-a]pyridine Core: The nitrogen atom in the pyridine ring (N7) is basic and can be protonated in acidic media. While the fused heterocyclic system is generally robust, protonation can alter its electronic properties and, in very harsh conditions (e.g., strong, hot mineral acids), could potentially lead to ring-opening or other degradation pathways.

Frequently Asked Questions (FAQs)

Q1: I'm trying to perform a reaction on another part of the molecule using an acid catalyst, but I'm losing my starting material and seeing a new, more polar spot on my TLC plate. What is happening?

A1: The most probable cause is the acid-catalyzed hydrolysis of your ethyl ester to the corresponding carboxylic acid.[3][5] Carboxylic acids are significantly more polar than their ester counterparts, which explains the new, lower Rf spot on a normal-phase TLC plate. This is a classic equilibrium reaction; the presence of even trace amounts of water in your reaction mixture can, over time, lead to complete hydrolysis, especially at elevated temperatures.[4]

Q2: Can the pyrazolo[1,5-a]pyridine ring system itself degrade under acidic conditions?

A2: The pyrazolo[1,5-a]pyridine core is a relatively stable aromatic system. Under typical synthetic conditions (e.g., catalytic TFA, HCl in dioxane, acetic acid), the ring system is generally expected to remain intact.[6] However, exposure to harsh, concentrated mineral acids (like refluxing in 40% H₂SO₄) for extended periods can lead to degradation or unintended reactions like decarboxylation if the ester has first been hydrolyzed.[5] The primary concern for most users will be the hydrolysis of the ester, not the degradation of the core heterocycle.

Q3: Are there specific acids I should avoid when working with this compound?

A3: While no acid is completely benign, you should be most cautious with aqueous mineral acids (e.g., H₂SO₄, HCl, HBr) at elevated temperatures, as these conditions strongly favor ester hydrolysis.[3] Lewis acids should be evaluated on a case-by-case basis; ensure they are anhydrous to minimize hydrolysis. Acetic acid is often used as a solvent or catalyst in reactions involving pyrazolo[1,5-a]pyridines and can be a good choice for promoting certain reactions without aggressive hydrolysis, though it can still occur.[6][7]

Q4: How can I confirm if ester hydrolysis is the issue?

A4: The most definitive way is through analytical techniques.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the ideal method. You can monitor your reaction mixture over time. You will see the peak for your starting material (this compound, MW: 269.10 g/mol ) decrease, while a new peak for the carboxylic acid (6-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid, MW: 241.05 g/mol ) appears. The mass difference of 28.05 Da corresponds to the loss of an ethyl group (-C₂H₅) and the addition of a proton (+H).

  • ¹H NMR (Proton Nuclear Magnetic Resonance): In your crude reaction mixture, the disappearance of the characteristic quartet and triplet signals of the ethyl group (approx. 4.4 ppm and 1.4 ppm, respectively) and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm) are strong indicators of hydrolysis.

Troubleshooting Guide for Common Experimental Failures

This section provides a structured approach to diagnosing and solving common issues.

Symptom Observed Potential Root Cause Recommended Action & Rationale
Low or No Yield of Desired Product; Starting Material Consumed Degradation via Ester Hydrolysis: The primary and most common issue. Your desired reaction is slower than the rate of hydrolysis.1. Rigorously Dry Solvents/Reagents: Use freshly distilled solvents or those from a solvent purification system. Anhydrous conditions disfavor hydrolysis. 2. Lower Reaction Temperature: Hydrolysis, like most reactions, is slower at lower temperatures. Try running your reaction at 0 °C or room temperature if you were previously heating it. 3. Switch to a Non-Aqueous Acid Source: Use HCl (gas) in an anhydrous solvent like dioxane or diethyl ether instead of aqueous HCl.
Multiple Unidentified Spots on TLC/LC-MS Complex Degradation: Could be a combination of hydrolysis and side reactions of the heterocyclic core, especially under harsh conditions.1. Re-evaluate Acid Choice: Switch to a milder acid catalyst (e.g., p-toluenesulfonic acid, PPTS) or a Lewis acid. 2. Shorten Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the desired product forms, even if starting material remains, to minimize byproduct formation. 3. Protect the Ester: If the chemistry allows, consider if another functional group can be used that is more stable to your conditions.
Reaction Stalls; Starting Material and Hydrolyzed Acid Both Present Equilibrium Reached: Acid-catalyzed hydrolysis is a reversible process.[4] The reaction may have reached an equilibrium where both ester and acid are present.1. Use Anhydrous Conditions: This is the most effective way to push the equilibrium back toward the ester. 2. Change Strategy: If hydrolysis is unavoidable and detrimental, consider performing the desired transformation on the more stable carboxylic acid first, and then re-esterify in a separate step.

The Primary Instability Pathway: A Closer Look at Acid-Catalyzed Hydrolysis

Understanding the mechanism of ester hydrolysis is key to preventing it. It is the reverse of the Fischer esterification process and is driven by the presence of water.[4]

hydrolysis_mechanism Ester Ester (Substrate) ProtonatedEster Protonated Ester (Activated Carbonyl) Ester->ProtonatedEster 1. Protonation (Fast Equilibrium) Tetrahedral1 Tetrahedral Intermediate ProtonatedEster->Tetrahedral1 2. Nucleophilic Attack by H₂O ProtonatedIntermediate Proton-Transferred Intermediate Tetrahedral1->ProtonatedIntermediate 3. Proton Transfer Acid Carboxylic Acid (Product) ProtonatedIntermediate->Acid 4. Elimination of EtOH Alcohol Ethanol ProtonatedIntermediate->Alcohol H3O H₃O⁺ ProtonatedIntermediate->H3O Regenerates Catalyst H3O->Ester H2O H₂O H2O->ProtonatedEster

Caption: Mechanism of acid-catalyzed ester hydrolysis.

  • Protonation: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and "activating" it for attack.

  • Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the attacking water molecule to the ethoxy group, converting it into a good leaving group (ethanol).

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl C=O bond and eliminating a molecule of ethanol. The protonated carboxylic acid product then loses a proton to regenerate the acid catalyst.

Experimental Protocol: How to Monitor Stability

This protocol provides a self-validating system to assess the stability of your compound under your specific proposed reaction conditions before committing a large amount of material.

Objective: To quantify the rate of hydrolysis of this compound under a specific acidic condition.

Materials:

  • This compound

  • Anhydrous reaction solvent (e.g., THF, Dioxane)

  • Your chosen acid catalyst (e.g., HCl 4M in Dioxane, TFA)

  • Internal standard (e.g., dodecane, biphenyl - choose something unreactive and with a distinct analytical signal)

  • Quenching solution (e.g., saturated NaHCO₃ solution)

  • Extraction solvent (e.g., Ethyl Acetate)

  • Analytical tools: HPLC or LC-MS system.[8]

Workflow Diagram:

workflow start Start setup 1. Set up Reaction (Substrate + Internal Standard in Anhydrous Solvent) start->setup t0 2. Take T=0 Sample (Quench & Extract) setup->t0 add_acid 3. Add Acid Catalyst & Start Timer t0->add_acid monitor 4. Take Time Point Samples (e.g., 1h, 4h, 24h) add_acid->monitor analysis 5. Analyze All Samples by HPLC / LC-MS monitor->analysis data 6. Plot [Substrate] vs. Time analysis->data end End data->end

Caption: Workflow for monitoring compound stability.

Procedure:

  • Preparation: Accurately weigh the substrate and the internal standard into a dry reaction flask. Add your anhydrous solvent.

  • Time Zero (T=0) Sample: Before adding the acid, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture. Immediately quench it in a vial containing NaHCO₃ solution and ethyl acetate. Vortex, separate the organic layer, and save it for analysis. This is your T=0 reference.

  • Initiate Reaction: Add the specified amount of your acid catalyst to the main reaction flask. Start a timer and maintain the desired reaction temperature.

  • Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), repeat the sampling and quenching procedure from step 2.

  • Analysis: Analyze all collected organic samples by HPLC or LC-MS.[9][10]

  • Data Interpretation: Calculate the ratio of the peak area of your substrate to the peak area of the internal standard for each time point. Plot this ratio against time. A steep decline indicates poor stability under these conditions. A flat line indicates good stability.

Preventative Measures and Best Practices

  • Prioritize Anhydrous Conditions: This is the most critical factor. Use oven-dried glassware, anhydrous solvents, and perform reactions under an inert atmosphere (Nitrogen or Argon).

  • Choose the Right Temperature: Only use heat when necessary. Many reactions can proceed at lower temperatures over a longer period, which will almost always favor the preservation of the ester group.

  • Consider Alternative Synthetic Routes: If hydrolysis is unavoidable, you may need to reconsider your synthetic strategy. It is often easier to work with the more stable 6-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid and perform the esterification as the final step in your synthesis.

  • Use a Non-nucleophilic Base for Workup: When neutralizing your reaction, use a base like sodium bicarbonate. Avoid strong bases like NaOH or KOH if you need to avoid saponification (base-catalyzed hydrolysis) of any remaining ester.[3][4]

By understanding the inherent reactivity of this compound and employing these diagnostic and preventative strategies, researchers can significantly improve experimental outcomes and ensure the integrity of their synthetic intermediates.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate. The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocycle in medicinal chemistry, and its functionalization via cross-coupling is a critical step in the synthesis of novel therapeutic agents.[1][2] This guide is designed to help you navigate the common challenges and optimize your reaction conditions for successful outcomes.

I. General Considerations & Initial Troubleshooting

Before delving into specific reaction types, it's crucial to address the overarching challenges associated with the substrate, this compound.

Q1: What are the primary challenges I should anticipate when using this compound in cross-coupling reactions?

A1: The structure of this substrate presents a few key challenges that can impact catalyst selection and reaction efficiency:

  • Catalyst Inhibition: The presence of the pyridine nitrogen atom in the pyrazolo[1,5-a]pyridine core can lead to catalyst inhibition. The nitrogen lone pair can coordinate to the palladium center, potentially deactivating the catalyst or slowing down the reaction rate.[3][4] The choice of ligand is paramount to mitigate this effect and stabilize the active catalytic species.

  • Reactivity of the C-Br Bond: While a C-Br bond is generally more reactive than a C-Cl bond, its reactivity can be influenced by the electronic nature of the heterocyclic system. The pyrazolo[1,5-a]pyridine ring system is electron-deficient, which can affect the rate of oxidative addition, the first step in many cross-coupling catalytic cycles.[5]

  • Potential for Side Reactions: Under basic reaction conditions, hydrolysis of the ethyl ester functionality is a potential side reaction. Additionally, common cross-coupling side reactions such as homocoupling of the coupling partner (e.g., boronic acid) and protodebromination of the starting material can occur.[6]

Q2: My cross-coupling reaction is failing or giving very low yields. What are the first things I should check?

A2: When a reaction fails, a systematic approach to troubleshooting is essential. Here are the initial steps to take:

  • Integrity of Reagents:

    • Catalyst and Ligand: Ensure your palladium source and phosphine-based ligands have not been degraded by exposure to air. The active Pd(0) species is oxygen-sensitive.[6] Using a pre-catalyst can often lead to more reliable formation of the active catalytic species.[7][8]

    • Solvents and Bases: Use anhydrous solvents and ensure your base is not old or hydrated, as water content can affect the reaction. Degassing the solvent is critical to remove dissolved oxygen.[7]

  • Reaction Setup:

    • Inert Atmosphere: Confirm that your reaction was set up under a strictly inert atmosphere (argon or nitrogen) using standard Schlenk techniques or a glovebox.[9]

    • Temperature Control: Verify the accuracy of your heating apparatus. Some cross-coupling reactions are sensitive to temperature fluctuations.[10]

  • Analysis of the Crude Reaction Mixture:

    • Before workup, take a small aliquot of the crude reaction mixture and analyze it by LC-MS or GC-MS. This can help you identify if any product was formed, if starting material remains, or if side products are present. This information is invaluable for diagnosing the problem.

II. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds.[11]

FAQs for Suzuki-Miyaura Coupling

Q3: Which palladium catalyst and ligand combination is a good starting point for the Suzuki coupling of this compound with an arylboronic acid?

A3: A robust starting point for this transformation would be a palladium(0) source like Pd(PPh₃)₄ or a combination of a palladium(II) precursor such as Pd(OAc)₂ with a phosphine ligand. For heteroaryl halides, bulky, electron-rich phosphine ligands are often beneficial.[12] Consider starting with a catalyst system like Pd(dppf)Cl₂ or a combination of Pd₂(dba)₃ with a ligand such as SPhos or XPhos . These ligands have demonstrated high activity in the coupling of challenging heterocyclic substrates.[13][14]

Q4: I'm not getting any product in my Suzuki coupling. What are some common reasons and how can I fix them?

A4: A lack of product in a Suzuki coupling can often be attributed to a few key factors:

  • Inactive Catalyst: As mentioned, ensure your catalyst and ligand are of good quality. If you are generating the Pd(0) species in situ from a Pd(II) source, this reduction step may be failing.[15]

  • Inefficient Transmetalation: The choice of base is critical for activating the boronic acid to facilitate transmetalation.[11] If you are using a mild base like K₂CO₃ and the reaction is sluggish, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃ .[6] The addition of water can sometimes be beneficial, but in other cases, anhydrous conditions are preferred.[16]

  • Boronic Acid Decomposition: Boronic acids can be unstable and undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom) under the reaction conditions. Running the reaction at a lower temperature or for a shorter duration may help. Alternatively, consider using a more stable boronate ester, such as a pinacol ester.

Q5: I'm observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

A5: Boronic acid homocoupling is often promoted by the presence of oxygen. Thoroughly degassing your reaction mixture before adding the catalyst is crucial. You can also try lowering the reaction temperature or reducing the catalyst loading.[17]

Workflow for Troubleshooting Suzuki-Miyaura Coupling

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionNotes
Palladium Source Pd(dppf)Cl₂ or Pd₂(dba)₃/SPhos2-5 mol%
Boronic Acid 1.1 - 1.5 equivalents
Base K₃PO₄ or Cs₂CO₃2.0 - 3.0 equivalents
Solvent 1,4-Dioxane/H₂O (4:1) or TolueneDegas thoroughly
Temperature 80 - 110 °CMonitor by TLC or LC-MS

Note: Yields will vary depending on the specific boronic acid and reaction conditions.

III. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds with aryl halides.[18]

FAQs for Buchwald-Hartwig Amination

Q6: I need to couple this compound with a primary amine. What catalyst system should I start with?

A6: For C-N bond formation with primary amines, a palladium catalyst paired with a bulky, electron-rich biarylphosphine ligand is generally the most effective approach.[19] A good starting point would be a pre-catalyst like G3 XPhos or generating the catalyst in situ from Pd₂(dba)₃ and a ligand such as XPhos or BrettPhos .[15] Strong, non-nucleophilic bases are typically required, with NaOtBu or LHMDS being common choices.[20][21]

Q7: My Buchwald-Hartwig reaction is giving me a complex mixture of products. What could be the cause?

A7: A complex product mixture in a Buchwald-Hartwig amination can arise from several issues:[7]

  • Base Sensitivity: The substrate or product may be sensitive to the strong base used, leading to decomposition. This is particularly relevant for substrates with base-labile functional groups. Consider screening different bases, such as K₃PO₄ or Cs₂CO₃, which are sometimes effective, albeit at higher temperatures.

  • Side Reactions of the Amine: If the amine coupling partner has other nucleophilic sites, side reactions can occur. Protection of these functional groups may be necessary.

  • Catalyst Decomposition: If the reaction is run for too long or at too high a temperature, catalyst decomposition can lead to the formation of byproducts. Monitor the reaction progress closely and stop it once the starting material is consumed.

Q8: Can I use a weaker base for my Buchwald-Hartwig amination to avoid decomposition of my starting material?

A8: While strong bases like NaOtBu are standard, some catalyst systems have been developed that are effective with weaker bases.[22] For instance, certain electron-deficient palladium catalysts can facilitate C-N coupling with soluble organic bases.[22] However, for your specific substrate, it is advisable to first try a standard system and if decomposition is observed, then explore milder conditions. This may involve screening different ligands and solvents.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a stream of argon, add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., G3 XPhos, 2 mol%) or the palladium source and ligand.

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and wash with water or brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[23]

IV. Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira coupling is the most common method for the formation of a C-C triple bond between a terminal alkyne and an aryl halide.[24]

FAQs for Sonogashira Coupling

Q9: What is a standard catalyst system for the Sonogashira coupling of this compound?

A9: The classic Sonogashira coupling conditions involve a palladium catalyst, a copper(I) co-catalyst, and an amine base.[25] A typical starting point would be Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ as the palladium source, CuI as the co-catalyst, and an amine base like triethylamine (TEA) or diisopropylamine (DIPA) , which can also serve as the solvent.[24][26]

Q10: My Sonogashira reaction is sluggish and incomplete, even after prolonged heating. What can I do to improve it?

A10: Sluggish Sonogashira reactions can often be improved by:

  • Ligand Choice: If using a simple palladium source like PdCl₂, adding a phosphine ligand such as PPh₃ or P(t-Bu)₃ can significantly accelerate the reaction.[25]

  • Solvent: While the amine base can act as the solvent, using a co-solvent like DMF or THF can improve the solubility of the reagents and facilitate the reaction.[26]

  • Copper-Free Conditions: In some cases, the copper co-catalyst can lead to the homocoupling of the alkyne (Glaser coupling). If this is a significant side reaction, consider using copper-free Sonogashira conditions. These typically require a higher catalyst loading or more specialized ligands.

Q11: I am observing a lot of alkyne homocoupling (Glaser coupling). How can I suppress this side reaction?

A11: Alkyne homocoupling is an oxygen-mediated process. To minimize it:

  • Rigorous Degassing: Ensure your reaction mixture is thoroughly degassed before and during the reaction.

  • Use a Co-solvent: Diluting the amine base with a co-solvent can sometimes reduce the rate of homocoupling.

  • Copper-Free Conditions: As mentioned above, switching to a copper-free protocol is the most direct way to avoid this side reaction.

Decision Tree for Catalyst Selection

Catalyst_Selection Start Desired Bond Formation? CC_Bond C-C Bond Start->CC_Bond C(sp2)-C(sp2) CN_Bond C-N Bond Start->CN_Bond C(sp2)-N CC_Triple_Bond C-C Triple Bond Start->CC_Triple_Bond C(sp2)-C(sp) Suzuki Suzuki-Miyaura Coupling (Aryl/Vinyl Boronic Acid) CC_Bond->Suzuki Buchwald Buchwald-Hartwig Amination (Primary/Secondary Amine) CN_Bond->Buchwald Sonogashira Sonogashira Coupling (Terminal Alkyne) CC_Triple_Bond->Sonogashira Suzuki_Cat Catalyst System: Pd(dppf)Cl2 or Pd2(dba)3 / SPhos Base: K3PO4 Suzuki->Suzuki_Cat Buchwald_Cat Catalyst System: G3 XPhos or Pd2(dba)3 / XPhos Base: NaOtBu Buchwald->Buchwald_Cat Sonogashira_Cat Catalyst System: Pd(PPh3)2Cl2 / CuI Base: Triethylamine Sonogashira->Sonogashira_Cat

Caption: Decision tree for selecting the appropriate cross-coupling reaction.

V. References

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. 3

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. 27

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. 12

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. 28

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society. 9

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. 29

  • Sonogashira Coupling. Organic Chemistry Portal. 25

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit. 7

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. 16

  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich. 30

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. 31

  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich. 32

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC - NIH. 33

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. 4

  • Suzuki Coupling. Organic Chemistry Portal. 11

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. 20

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of... ResearchGate. 10

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). 8

  • Technical Support Center: Catalyst Selection for Cross-Coupling with Ethyl 4,6-dichloronicotinate. Benchchem. 6

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. 13

  • Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings. ACS Catalysis. 5

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. 15

  • (PDF) Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. ResearchGate. 21

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. 34

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. 35

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. 26

  • Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. Books. 19

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. 1

  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. 14

  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. 18

  • An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. SciSpace. 22

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages. 23

  • The Suzuki Reaction. Andrew G Myers Research Group. 36

  • Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. ResearchGate. 37

  • Optimizing Suzuki Coupling Reactions. CovaSyn. 17

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications. 38

  • Sonogashira coupling. Wikipedia. 24

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC - NIH. 39

  • Cross-coupling reaction. Wikipedia. 40

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. ChemRxiv. 41

  • Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes. ACS Catalysis - ACS Publications. 42

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega - ACS Publications. 43

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. ResearchGate. 44

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. 45

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. 46

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. 2

  • Cross-Coupling Reaction Guide. Sigma-Aldrich. --INVALID-LINK--

References

Technical Support Center: Troubleshooting Failed Cyclization in Pyrazolo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the cyclization step in the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common hurdles in your synthetic workflow.

Introduction to Pyrazolo[1,5-a]pyridine Synthesis

The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] The most common and versatile methods for its synthesis involve the cyclization of N-aminopyridinium ylides with various dipolarophiles or the condensation of N-aminopyridines with β-dicarbonyl compounds.[3][4] While these methods are generally robust, the cyclization step can be prone to failure or low yields due to a variety of factors including substrate reactivity, reaction conditions, and the stability of intermediates. This guide will walk you through a systematic approach to troubleshooting these issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during the synthesis of pyrazolo[1,5-a]pyridines.

Q1: My cyclization reaction is not working at all. What are the first things I should check?

A1: A complete failure of the reaction can be disheartening, but it often points to a fundamental issue with the starting materials or reaction setup. Here’s a checklist to begin your troubleshooting:

  • Purity of Starting Materials: Ensure your N-aminopyridine and the dicarbonyl compound (or other coupling partner) are pure. Impurities can inhibit the reaction or lead to undesired side products. N-aminopyridines, in particular, can be unstable and should be handled with care.

  • Reagent Stability: N-aminopyridinium ylides are often generated in situ and can be unstable, especially at elevated temperatures. If you are using a pre-formed ylide, ensure it has been stored correctly and is not decomposed.

  • Reaction Conditions: Double-check your reaction setup. Are you using the correct solvent? Is the temperature appropriate? Is an inert atmosphere required? Many of these reactions are sensitive to air and moisture.

  • Catalyst Activity: If your reaction requires a catalyst (e.g., acid or base), ensure it is active and used in the correct amount.

Q2: I'm getting a very low yield of my desired pyrazolo[1,5-a]pyridine. How can I improve it?

A2: Low yields are a common problem. The following flowchart provides a systematic approach to optimizing your reaction for a better yield.

low_yield_troubleshooting start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Purity Confirmed optimize_solvent Screen Different Solvents optimize_temp->optimize_solvent optimize_catalyst Vary Catalyst Type and Loading optimize_solvent->optimize_catalyst increase_time Increase Reaction Time optimize_catalyst->increase_time check_side_products Identify Side Products (TLC, LC-MS) increase_time->check_side_products purification_issue Optimize Purification Protocol check_side_products->purification_issue Side Products Identified success Improved Yield check_side_products->success No Major Side Products purification_issue->success

Caption: Troubleshooting workflow for low reaction yield.

Q3: I'm observing the formation of a significant amount of a byproduct. What could it be?

A3: The nature of the byproduct will depend on your specific reaction. However, a common side reaction in the synthesis from N-amino-2-iminopyridines and β-dicarbonyl compounds is the formation of[1][5][6]triazolo[1,5-a]pyridine derivatives.[1] This can occur, for example, when using strong Brønsted acids like trifluoroacetic acid (TFA) in excess.[7]

To confirm the identity of the byproduct:

  • Spectroscopic Analysis: Isolate the byproduct and characterize it using NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy. The spectroscopic data for some common triazolopyridine byproducts are available in the literature.[1]

  • Mechanistic Consideration: Review the reaction mechanism. Are there alternative cyclization pathways that could lead to the observed byproduct?

To minimize byproduct formation:

  • Optimize Acid/Base: If using an acid or base catalyst, screen different types and concentrations. For instance, switching from a strong acid like TFA to a milder one like acetic acid can sometimes prevent the formation of triazolopyridines.[1]

  • Temperature Control: Byproduct formation can be temperature-dependent. Try running the reaction at a lower temperature.

Q4: My reaction is giving me a mixture of regioisomers. How can I improve the regioselectivity?

A4: Regioselectivity is a significant challenge when using unsymmetrical 1,3-dicarbonyl compounds.[5] The initial nucleophilic attack of the N-aminopyridine can occur at either of the two carbonyl carbons, leading to two different pyrazolo[1,5-a]pyridine isomers.

Factors influencing regioselectivity include: [5]

  • Steric Hindrance: Bulky substituents on the dicarbonyl compound or the N-aminopyridine can direct the reaction to the less sterically hindered carbonyl group.

  • Electronic Effects: The presence of electron-withdrawing or electron-donating groups can make one carbonyl carbon more electrophilic than the other. The initial attack usually occurs at the more electrophilic carbon.

  • Reaction Conditions: The choice of solvent and catalyst can have a profound impact on regioselectivity. For example, acidic conditions can favor one isomer, while basic conditions might favor the other.

Strategies to improve regioselectivity:

  • Modify the Substrate: If possible, modify the substituents on your dicarbonyl compound to create a greater steric or electronic bias.

  • Screen Solvents and Catalysts: Systematically screen a range of solvents and catalysts. A table summarizing the effects of different conditions on a model reaction is provided below.

  • Use a Pre-formed Enaminone: Instead of a 1,3-dicarbonyl, using a corresponding enaminone can sometimes lead to higher regioselectivity.[8]

Troubleshooting Guide: A Deeper Dive

This section provides more detailed troubleshooting advice for specific synthetic routes.

Scenario 1: Cyclization of N-Aminopyridines with β-Dicarbonyl Compounds

This is one of the most common methods for synthesizing pyrazolo[1,5-a]pyridines.[3] The general reaction is shown below:

reaction_scheme cluster_0 N-Aminopyridine cluster_1 β-Dicarbonyl cluster_2 Pyrazolo[1,5-a]pyridine N_aminopyridine R1-C5H4N-NH2 plus + N_aminopyridine->plus dicarbonyl R2-CO-CH2-CO-R3 arrow -> [H+] or [B-] Heat dicarbonyl->arrow plus->dicarbonyl product R1, R2, R3-substituted Pyrazolo[1,5-a]pyridine arrow->product

References

Technical Support Center: Scale-Up Synthesis of Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols. Our goal is to equip you with the necessary insights to navigate the challenges of transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales.

Synthesis Overview & Core Chemistry

This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1] Its synthesis is most commonly achieved through a two-step sequence involving the N-amination of a pyridine precursor followed by a [3+2] cycloaddition reaction.[2][3]

The general synthetic pathway is as follows:

  • N-Amination: A substituted pyridine, such as 5-bromopyridine, is reacted with an electrophilic aminating agent (e.g., hydroxylamine-O-sulfonic acid) to form an N-aminopyridinium salt.[4][5]

  • [3+2] Cycloaddition: The N-aminopyridinium salt is treated with a base to form a pyridinium ylide in situ. This reactive intermediate then undergoes a cycloaddition reaction with an alkyne, such as ethyl propiolate, to construct the fused pyrazolo[1,5-a]pyridine ring system.[2][3][6]

While this route is robust, scaling up presents challenges related to reaction kinetics, heat transfer, mixing, and purification. This guide will address these specific issues.

Troubleshooting Guide: From Bench to Scale-Up

This section is structured in a question-and-answer format to directly address common problems encountered during the scale-up synthesis.

Issue 1: Low Yield and Incomplete Conversion in the Cycloaddition Step

Question: My reaction yield was acceptable at the 1-gram scale, but upon scaling to 100 grams, the yield of this compound dropped significantly, and I'm recovering unreacted starting materials. What are the likely causes?

Answer: This is a classic scale-up challenge often rooted in mass and heat transfer limitations. Here’s a systematic approach to troubleshooting:

  • Inefficient Mixing: At larger scales, inadequate agitation can lead to localized "hot spots" or areas of poor reagent distribution. The formation of the pyridinium ylide intermediate requires effective deprotonation by the base, and if mixing is poor, this intermediate may not form efficiently or may decompose before it can react.

    • Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., overhead stirrer with a suitable impeller design like a pitched-blade turbine) and that the stirring speed is sufficient to maintain a homogeneous slurry or solution.[7]

  • Poor Temperature Control: The N-amination and cycloaddition steps can be exothermic. On a small scale, this heat dissipates quickly. On a larger scale, the surface-area-to-volume ratio decreases, trapping heat and causing the internal temperature to rise. This can lead to the decomposition of reagents, the ylide intermediate, or the final product.

    • Solution: Use a jacketed reactor with a reliable heating/cooling system. Add reagents, particularly the aminating agent or the base, slowly and sub-surface if possible to control the exotherm. Continuously monitor the internal reaction temperature, not just the jacket temperature.

  • Purity of Reagents and Solvents: Impurities in starting materials or the presence of water in solvents can be detrimental. Moisture can quench the reactive ylide intermediate.

    • Solution: Use reagents of appropriate purity and ensure solvents are anhydrous, especially for the cycloaddition step. Many reactions in heterocyclic synthesis are sensitive to moisture.[7]

  • Atmospheric Control: The pyridinium ylide intermediate can be sensitive to atmospheric oxygen and moisture.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation of reactive intermediates.[7]

Issue 2: Formation of Dark, Tarry Byproducts

Question: During the cycloaddition, my reaction mixture turns dark brown or black, and I'm left with a significant amount of intractable tar, making purification difficult. What is causing this polymerization?

Answer: Tar formation is typically a result of decomposition or undesired side reactions, which are exacerbated at higher temperatures and concentrations on a larger scale.

  • Causality: The N-aminopyridinium ylide is a highly reactive 1,3-dipole. If it does not efficiently react with the alkyne (ethyl propiolate), it can undergo self-condensation or other decomposition pathways. Similarly, ethyl propiolate can polymerize under basic conditions, especially at elevated temperatures.

  • Mitigation Strategies:

    • Controlled Reagent Addition: Instead of adding the base all at once, add it portion-wise or as a slow continuous feed. This keeps the instantaneous concentration of the highly reactive ylide low, favoring the desired bimolecular reaction with the alkyne over decomposition pathways.

    • Reverse Addition: Consider adding the N-aminopyridinium salt solution to a mixture of the base and ethyl propiolate in the solvent. This ensures the ylide is formed in the presence of its reaction partner.

    • Temperature Management: Strictly maintain the optimal reaction temperature. Even a 5-10 °C overshoot can dramatically increase the rate of side reactions.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress.[7] This will help you determine the optimal reaction time and prevent the mixture from sitting for extended periods after completion, which can contribute to byproduct formation.

Issue 3: Purification and Isolation Challenges at Scale

Question: Column chromatography was effective in the lab, but it's not practical for kilograms of crude product. What are viable, scalable purification methods for this compound?

Answer: Scalable purification relies on leveraging the different physicochemical properties of the product and impurities.

  • Crystallization/Recrystallization: This is the most effective and economical method for purifying large quantities of solid material.

    • Protocol: Perform a solvent screen to identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. Common choices for similar heterocyclic compounds include ethanol, isopropanol, ethyl acetate, or mixtures with hexanes.

  • Trituration/Slurry Wash: If the crude product is a solid but contains soluble impurities, a slurry wash can be very effective.

    • Protocol: Suspend the crude solid in a solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., diethyl ether, cold ethanol, or hexanes). Stir the slurry for a period, then filter and wash the solid. This is excellent for removing residual reagents or highly colored impurities.

  • Acid-Base Extraction: Although more labor-intensive, an aqueous workup can remove basic or acidic impurities. Since the pyrazolo[1,5-a]pyridine core has a basic nitrogen, it can be protonated and extracted into an aqueous acid phase, then re-isolated by basification and extraction into an organic solvent. However, the ester functionality is sensitive to hydrolysis under strong acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis? A: Key hazards include:

  • Hydroxylamine-O-sulfonic acid (HOSA): Can be corrosive and is a powerful irritant. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Ethyl Propiolate: Is a lachrymator and flammable.

  • Exotherms: As discussed, reactions can be exothermic. Never add reagents quickly at a large scale without understanding the thermal profile.

  • Solvents: Use appropriate ventilation and grounding to prevent static discharge when handling large volumes of flammable organic solvents.

Q2: How can I reliably confirm the identity and purity of my final product? A: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and identifies any major impurities.

  • Mass Spectrometry (MS): Verifies the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining purity (e.g., >98%) by area percentage at a specific wavelength (e.g., 254 nm).[5]

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Q3: Are there alternative synthetic routes to consider for large-scale production? A: While the N-amination/[3+2] cycloaddition is common, other strategies for constructing pyrazolo[1,5-a]pyridines exist, such as cross-dehydrogenative coupling reactions or palladium-catalyzed methods.[2][3] However, these often require more expensive catalysts or reagents, making the classic route more economically viable for large-scale synthesis.

Q4: What are the key parameters to monitor during the reaction? A: The most critical parameters are:

  • Temperature: Monitor the internal reaction temperature continuously.

  • Reagent Addition Rate: Control the rate to manage exotherms.

  • Agitation Speed: Ensure consistent and efficient mixing.

  • Reaction Progress: Use in-process controls like TLC or HPLC to track the consumption of starting materials and the formation of the product.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-amino-5-bromopyridinium iodide
  • Reagents & Equipment:

    • 5-Bromopyridine

    • Hydroxylamine-O-sulfonic acid (HOSA)

    • Potassium Iodide (KI)

    • Potassium Carbonate (K₂CO₃)

    • Dichloromethane (DCM)

    • Water

    • Jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel.

  • Procedure:

    • Charge the reactor with 5-bromopyridine (1.0 equiv) and DCM. Begin stirring.

    • Cool the mixture to 0-5 °C using the reactor jacket.

    • In a separate vessel, prepare a solution of HOSA (1.1 equiv) in water.

    • Slowly add the HOSA solution to the pyridine solution via the addition funnel, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC for the consumption of 5-bromopyridine.

    • Once the reaction is complete, add a solution of KI (1.5 equiv) in water and stir vigorously for 30 minutes.

    • Separate the layers. Wash the organic layer with a saturated aqueous solution of K₂CO₃ and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-aminopyridinium salt, which can be used directly in the next step.

Protocol 2: Cycloaddition to form this compound
  • Reagents & Equipment:

    • 1-amino-5-bromopyridinium iodide (from Protocol 1)

    • Ethyl propiolate

    • Potassium Carbonate (K₂CO₃), anhydrous

    • Dimethylformamide (DMF), anhydrous

    • Jacketed glass reactor with overhead stirrer, thermocouple, and condenser under a nitrogen atmosphere.

  • Procedure:

    • Charge the reactor with the crude 1-amino-5-bromopyridinium iodide (1.0 equiv), anhydrous K₂CO₃ (3.0 equiv), and anhydrous DMF.

    • Begin stirring under a nitrogen atmosphere.

    • Add ethyl propiolate (1.2 equiv) dropwise, maintaining the internal temperature below 30 °C.

    • After the addition, heat the mixture to 60-70 °C and stir for 4-6 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.

    • Cool the reaction mixture to room temperature.

    • Pour the reaction mixture into ice-water with stirring. A precipitate should form.

    • Filter the solid product, wash thoroughly with water, and then with a cold, non-polar solvent like hexanes or diethyl ether to remove non-polar impurities.

    • Dry the crude product under vacuum.

Protocol 3: Purification by Recrystallization
  • Transfer the crude, dry solid to a clean reactor.

  • Add a minimal amount of a suitable recrystallization solvent (e.g., ethanol or isopropanol) to dissolve the solid at reflux temperature.

  • Once fully dissolved, slowly cool the solution to room temperature to allow for crystal formation.

  • Further cool the mixture in an ice bath or with a chiller to maximize product precipitation.

  • Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Data and Workflow Visualization

Quantitative Data Summary
ParameterLab Scale (1 g)Scale-Up (100 g)Key Considerations
Solvent Volume ~20 mL~2 LMaintain similar concentration
Addition Time (Base) ~2 minutes30-60 minutesCrucial for exotherm control
Reaction Time 2-4 hours4-8 hoursMonitor by HPLC to confirm completion
Typical Yield 70-80%65-75% (optimized)Dependent on temperature and mixing control
Purification Method ChromatographyRecrystallizationScalability and cost-effectiveness
Workflow Diagrams

Overall Synthetic Workflow

G cluster_0 Step 1: N-Amination cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Purification Start 5-Bromopyridine + HOSA Reaction1 Form 1-amino-5-bromopyridinium salt Start->Reaction1 DCM, 0-10°C Workup1 Aqueous Workup / Salt Formation (KI) Reaction1->Workup1 Intermediate N-Aminopyridinium Iodide Workup1->Intermediate Reaction2 React with Ethyl Propiolate Intermediate->Reaction2 Workup2 Precipitation in Water Reaction2->Workup2 K2CO3, DMF, 60-70°C Crude Crude Solid Product Workup2->Crude Purify Recrystallization (e.g., Ethanol) Crude->Purify Final Pure Ethyl 6-bromopyrazolo[1,5-a] pyridine-2-carboxylate Purify->Final G Start Low Yield Observed at Scale-Up Check_Temp Was there an exotherm? Was internal temp > optimal? Start->Check_Temp Analyze batch record Check_Mixing Is agitation sufficient? Are there dead spots? Start->Check_Mixing Visual inspection Check_Reagents Are reagents/solvents pure and anhydrous? Start->Check_Reagents Check CoA/Analytics Check_Atmosphere Was the reaction run under an inert gas? Start->Check_Atmosphere Review procedure Sol_Temp Improve cooling capacity. Slow reagent addition. Check_Temp->Sol_Temp Yes Sol_Mixing Increase RPM. Use a better impeller. Check_Mixing->Sol_Mixing No Sol_Reagents Use higher purity grade. Dry solvents before use. Check_Reagents->Sol_Reagents No Sol_Atmosphere Implement N2 or Ar blanket. Check_Atmosphere->Sol_Atmosphere No

References

minimizing debromination during reactions of Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common and critical challenge encountered during the functionalization of this important heterocyclic scaffold: minimizing debromination.

The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry.[1][2] The bromine atom at the 6-position serves as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions. However, the inherent electronic properties of this heteroaromatic system, coupled with the reaction conditions required for C-C and C-N bond formation, can often lead to the undesired side reaction of hydrodebromination, resulting in yield loss and purification challenges.

This guide is structured to provide both a fundamental understanding of the debromination process and practical, actionable solutions for mitigating it in your experiments.

Understanding the Challenge: The Mechanism of Debromination

Before troubleshooting specific reactions, it's crucial to understand the mechanistic pathways that lead to the unwanted removal of the bromine atom. In palladium-catalyzed cross-coupling reactions, the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination) competes with a parasitic debromination pathway.

Hydrodebromination, the formal replacement of a bromine atom with a hydrogen atom, can occur through several mechanisms, often involving the palladium catalyst. A common pathway involves the formation of a palladium-hydride species (Pd-H). This can arise from various sources within the reaction mixture, including solvents (like alcohols), water, amines, or even the phosphine ligands themselves. This Pd-H species can then participate in a reductive cleavage of the C-Br bond of the starting material or an intermediate palladium-aryl complex, leading to the debrominated product.

Factors that can favor this undesired pathway include:

  • Slow Reductive Elimination: If the desired reductive elimination to form the product is slow, it allows more time for competing side reactions like debromination to occur.

  • Presence of Hydride Sources: Solvents, reagents, or impurities that can readily generate hydride species will increase the likelihood of debromination.

  • High Temperatures: Elevated temperatures can promote the decomposition of reagents and ligands, potentially generating hydride sources.

  • Strong Bases: Certain strong bases, particularly alkoxides, can act as hydride donors or promote side reactions that lead to hydride formation.[3]

Below is a simplified diagram illustrating the competition between the desired cross-coupling and the undesired debromination pathway.

G cluster_0 Desired Catalytic Cycle cluster_1 Undesired Debromination Pathway OA Oxidative Addition (Ar-Pd(II)-Br) TM Transmetalation (Ar-Pd(II)-R) OA->TM R-M RE Reductive Elimination TM->RE Product Desired Product (Ar-R) RE->Product Pd0 Pd(0) Catalyst RE->Pd0 Regeneration Pd0->OA Ar-Br PdH Pd-H Formation Debrom Reductive Cleavage PdH->Debrom Ar-Br or Ar-Pd(II)-Br Debrom->Pd0 Debrom_Product Debrominated Byproduct (Ar-H) Debrom->Debrom_Product Source Hydride Source (Solvent, Base, H₂O) Source->PdH

Figure 1: Competing pathways in Pd-catalyzed cross-coupling.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is organized by common cross-coupling reactions. Each Q&A provides specific advice for minimizing debromination when working with this compound.

Topic 1: Suzuki-Miyaura Coupling

Q1: I am observing significant amounts of the debrominated pyrazolo[1,5-a]pyridine byproduct during my Suzuki-Miyaura reaction. What are the most likely causes and how can I fix this?

A1: This is a common issue, particularly with electron-deficient heterocycles. The primary factors to investigate are your choice of base, ligand, solvent, and the presence of water.

Troubleshooting Steps:

  • Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) or other alkoxides can be problematic.[3] They can act as hydride sources or promote side reactions.

    • Recommendation: Switch to a weaker, non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points. These bases are generally effective in promoting transmetalation without contributing to debromination.[4]

  • Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and promoting the desired reductive elimination over competing pathways.

    • Recommendation: Employ bulky, electron-rich phosphine ligands. Ligands from the Buchwald biarylphosphine family, such as SPhos, XPhos, or RuPhos, are designed to accelerate reductive elimination and are often effective in suppressing hydrodehalogenation. N-heterocyclic carbene (NHC) ligands can also be a good alternative.

  • Solvent and Water Content: Protic solvents (e.g., alcohols) can be a direct source of hydrides. While some water is often necessary to dissolve the inorganic base and facilitate the reaction, excess water can be detrimental.

    • Recommendation: Use anhydrous aprotic solvents like 1,4-dioxane, toluene, or THF. If using a base that requires water for solubility (like K₃PO₄), use a minimal amount of degassed water, typically as a ratio of the organic solvent (e.g., 10:1 dioxane:water).

  • Temperature and Reaction Time: Higher temperatures can accelerate both the desired reaction and the undesired debromination.

    • Recommendation: Run the reaction at the lowest temperature that provides a reasonable conversion rate. Start around 80-90 °C and adjust as needed. Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times once the starting material is consumed.

ParameterProblematic ConditionRecommended Adjustment
Base Strong alkoxides (e.g., NaOtBu)Weaker inorganic bases (K₃PO₄, Cs₂CO₃)
Ligand Less bulky/electron-poor (e.g., PPh₃)Bulky, electron-rich biarylphosphines (SPhos, XPhos)
Solvent Protic (e.g., alcohols) or wet aproticAnhydrous aprotic (dioxane, toluene) with minimal H₂O
Temperature High (>110 °C) for extended periodsLowest effective temperature (start at 80-90 °C)

Proposed Starting Protocol for Suzuki-Miyaura Coupling:

G Start Starting Materials: - this compound (1 equiv.) - Arylboronic acid (1.2-1.5 equiv.) - K₃PO₄ (2-3 equiv.) Catalyst Catalyst System: - Pd₂(dba)₃ (1-2 mol%) - SPhos (2.2-4.4 mol%) Start->Catalyst Solvent Solvent: - Anhydrous, degassed 1,4-Dioxane - Minimal degassed H₂O (e.g., 10:1 ratio) Catalyst->Solvent Conditions Reaction Conditions: - Inert atmosphere (N₂ or Ar) - Heat to 80-90 °C - Monitor by TLC/LC-MS Solvent->Conditions Workup Workup & Purification Conditions->Workup G Start Starting Materials: - this compound (1 equiv.) - Amine (1.2 equiv.) - NaO*t*Bu (1.4 equiv.) Catalyst Catalyst System: - XPhos Pd G3 (2 mol%) Start->Catalyst Solvent Solvent: - Anhydrous, degassed Toluene Catalyst->Solvent Conditions Reaction Conditions: - Inert atmosphere (N₂ or Ar) in a sealed vial - Heat to 100 °C - Monitor by TLC/LC-MS Solvent->Conditions Workup Workup & Purification Conditions->Workup G Start Starting Materials: - this compound (1 equiv.) - Terminal Alkyne (1.2 equiv.) Catalyst Catalyst: - Pd(PPh₃)₄ (5 mol%) Start->Catalyst Solvent_Base Solvent/Base: - Anhydrous, degassed Triethylamine (Et₃N) - Optional co-solvent: THF Catalyst->Solvent_Base Conditions Reaction Conditions: - Inert atmosphere (N₂ or Ar) - Stir at room temperature - Monitor by TLC/LC-MS Solvent_Base->Conditions Workup Workup & Purification Conditions->Workup

References

Technical Support Center: Regioselectivity Control in the Synthesis of Substituted Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted pyrazolo[1,5-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on controlling regioselectivity.

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds. Its synthesis, however, often presents challenges in controlling the regioselectivity of substitution. Achieving the desired isomeric product is critical as different regioisomers can exhibit vastly different biological activities. This guide provides in-depth, experience-driven advice to navigate these complexities.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My [3+2] cycloaddition reaction is producing a mixture of regioisomers. How can I improve selectivity?

This is a common issue in the synthesis of pyrazolo[1,5-a]pyridines via the [3+2] cycloaddition of N-aminopyridinium ylides with α,β-unsaturated compounds.[1][2] The regioselectivity is highly dependent on the electronic and steric properties of both reactants.

Troubleshooting Steps:

  • Analyze Your Substrates:

    • N-Aminopyridinium Ylide: Electron-donating groups on the pyridine ring can influence the nucleophilicity of the ylide nitrogen, affecting the reaction pathway.

    • α,β-Unsaturated Compound: The nature of the electron-withdrawing group (EWG) is crucial. Steric hindrance around the β-carbon can also direct the approach of the ylide.

  • Solvent and Temperature Optimization:

    • Solvent Polarity: Systematically screen solvents with varying polarities (e.g., toluene, THF, DMF, NMP). Non-polar solvents may favor one transition state over another. A study by Ravi et al. demonstrated successful synthesis in N-methylpyrrolidone (NMP) under metal-free conditions.[1]

    • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.

  • Catalyst/Additive Modification:

    • Lewis Acids: The addition of a Lewis acid can coordinate to the carbonyl group of the α,β-unsaturated compound, enhancing its electrophilicity and potentially influencing the regiochemical outcome. A TEMPO-mediated protocol has been shown to act as both a Lewis acid and an oxidant, providing high regioselectivity.[2][3]

    • Oxidizing Agents: Phenyliodine(III) diacetate (PIDA) has been used to mediate regioselective cycloadditions.[1]

Workflow for Optimizing Regioselectivity in [3+2] Cycloadditions:

Caption: Decision workflow for improving regioselectivity.

FAQ 2: I am observing unexpected C-H functionalization at the C3 and C7 positions during my palladium-catalyzed cross-coupling. How can I control this?

Direct C-H arylation is a powerful tool for elaborating the pyrazolo[1,5-a]pyridine core. However, controlling functionalization between the electron-rich C3 position and the most acidic C7 position can be challenging.[4][5][6]

Key Control Factors:

  • Catalyst System: The choice of palladium catalyst and ligand is paramount. Phosphine-free palladium catalysts often favor arylation at the more electron-rich C3 position, while phosphine-containing catalysts can promote reaction at the more acidic C7 position.[5][7]

  • Additives: The additive can completely switch the regioselectivity.

    • For C3-Arylation: Cesium(I) fluoride (CsF) has been shown to promote selective arylation at the C3 position.[4][6]

    • For C7-Arylation: Silver(I) carbonate (Ag2CO3) or silver acetate (AgOAc) directs the arylation to the C7 position.[4][6][8]

Troubleshooting Table: Catalyst and Additive Effects on Regioselectivity

Target PositionPalladium CatalystLigandAdditiveSolventTemperature (°C)Reference
C3-Arylation Pd(OAc)2NoneCsFDioxane120[4][6]
C7-Arylation Pd(OAc)2NoneAg2CO3Toluene110[4][6]
C7-Arylation Pd(OAc)2PCy3·HBF4K2CO3p-xylene160[9]

Experimental Protocol: Regioselective C-H Arylation

C3-Arylation Protocol:

  • To a sealed tube, add pyrazolo[1,5-a]pyridine (1.0 mmol), aryl iodide (1.2 mmol), Pd(OAc)2 (5 mol%), and CsF (2.0 mmol).

  • Add anhydrous dioxane (5 mL).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction at 120 °C for 12-24 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through celite.

  • Purify the crude product by column chromatography.

C7-Arylation Protocol:

  • To a sealed tube, add pyrazolo[1,5-a]pyridine (1.0 mmol), aryl iodide (1.2 mmol), Pd(OAc)2 (5 mol%), and Ag2CO3 (2.0 mmol).

  • Add anhydrous toluene (5 mL).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction at 110 °C for 12-24 hours.

  • Follow steps 5-7 from the C3-arylation protocol.

FAQ 3: My cyclocondensation reaction of an aminopyrazole with a β-dicarbonyl compound is giving low yields and a mixture of isomers. What can I do?

The condensation of 5-aminopyrazoles with β-dicarbonyl compounds is a fundamental method for constructing the pyrazolo[1,5-a]pyrimidine ring system, a closely related scaffold whose synthetic principles are often applicable here.[8][10] Regioselectivity issues arise when using unsymmetrical β-dicarbonyl compounds.

Causality and Solutions:

  • Relative Electrophilicity: The reaction proceeds via nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons. The more electrophilic carbonyl will react preferentially.

    • Solution: If your β-dicarbonyl has two ketones with different electronic environments (e.g., one alkyl and one aryl), the reaction will likely favor attack at the more electrophilic (alkyl) ketone. To force the reaction to the other carbonyl, consider using a β-ketoester where the ester carbonyl is less reactive.

  • Reaction Conditions:

    • Acidic vs. Basic Conditions: The pH of the reaction can influence which tautomer of the aminopyrazole is present and the rate of condensation at each carbonyl.[8]

      • Acidic Catalysis (e.g., p-TsOH in toluene): This is often effective for less reactive carbonyls.

      • Basic Conditions (e.g., pyridine): Can also be employed to promote the reaction.[11]

    • Microwave Irradiation: This can significantly reduce reaction times and improve yields, sometimes affecting the isomeric ratio.[8][10]

Mechanism of Cyclocondensation:

G cluster_0 Reaction Pathway 5-Aminopyrazole 5-Aminopyrazole Nucleophilic Attack Nucleophilic Attack 5-Aminopyrazole->Nucleophilic Attack 1 Intermediate Intermediate Nucleophilic Attack->Intermediate 3 β-Dicarbonyl β-Dicarbonyl β-Dicarbonyl->Nucleophilic Attack 2 Cyclization Cyclization Intermediate->Cyclization 4 Dehydration Dehydration Cyclization->Dehydration 5 Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine Dehydration->Pyrazolo[1,5-a]pyridine

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Features of Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for the elucidation of molecular architecture in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate, a key intermediate in medicinal chemistry. In the absence of directly published experimental spectra for this specific compound, this guide leverages a comparative approach, drawing upon empirical data from structurally related analogs to predict and rationalize its spectral characteristics. This methodology not only offers a robust framework for the interpretation of future experimental data but also highlights the subtle yet significant electronic effects of substituent placement on the pyrazolo[1,5-a]pyridine scaffold.

The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Heterocycle

The pyrazolo[1,5-a]pyridine core is a recurring motif in a multitude of biologically active molecules, demonstrating a wide range of therapeutic applications. The strategic placement of substituents on this bicyclic system is a key aspect of medicinal chemistry, allowing for the fine-tuning of a compound's pharmacological profile. Accurate and detailed structural analysis is therefore paramount.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to exhibit a set of distinct signals corresponding to the aromatic protons of the heterocyclic core and the protons of the ethyl ester group. The predicted chemical shifts (δ) are influenced by the electron-withdrawing nature of the bromine atom at the 6-position and the ethyl carboxylate group at the 2-position.

A comparative analysis with the known data for the parent pyrazolo[1,5-a]pyridine and its derivatives allows for a confident prediction of the chemical shifts and coupling constants. The bromine atom at C6 is expected to induce a downfield shift for the adjacent protons, particularly H-5 and H-7.

Table 1: Predicted ¹H NMR Data for this compound and Comparison with Analogs

ProtonPredicted Chemical Shift (δ, ppm) for Target CompoundMultiplicityPredicted Coupling Constant (J, Hz)Experimental Data for Analog A (ppm)Experimental Data for Analog B (ppm)
H-3~7.0-7.2s---
H-5~7.6-7.8ddJ = 9.5, 1.5--
H-7~8.6-8.8dJ = 1.5--
H-4~7.2-7.4dJ = 9.5--
-OCH₂CH₃~4.3-4.5qJ = 7.1--
-OCH₂CH₃~1.3-1.5tJ = 7.1--

Analog A: Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate Analog B: 6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate (Note: Specific experimental data for analogs is used for general trend analysis rather than direct value comparison due to structural differences.)

The singlet for H-3 is a key diagnostic feature, arising from its isolation from neighboring protons. The protons on the pyridine ring (H-4, H-5, and H-7) are expected to display characteristic coupling patterns. H-5 will likely appear as a doublet of doublets due to coupling with both H-4 and H-7. H-7 is predicted to be a doublet, coupled to H-5, while H-4 will be a doublet coupled to H-5. The ethyl ester will present as a quartet for the methylene protons and a triplet for the methyl protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrazolo[1,5-a]pyridine ring are sensitive to the electronic effects of the substituents. The bromine atom at C-6 will cause a significant downfield shift for this carbon and will also influence the shifts of the adjacent carbons. The carbonyl carbon of the ester and the carbon attached to the bromine will be readily identifiable by their characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O~162-165
C-2~145-148
C-3~110-113
C-3a~140-143
C-4~120-123
C-5~128-131
C-6~115-118
C-7~135-138
-OCH₂CH₃~60-63
-OCH₂CH₃~14-16

Experimental Protocol for NMR Data Acquisition

For the accurate acquisition of ¹H and ¹³C NMR data for this compound, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should be free from interfering signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

    • Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).

  • 2D NMR Experiments (Optional but Recommended):

    • For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to determine proton-carbon correlations.

Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of this compound with the predicted assignment of the proton signals.

Caption: Molecular structure of this compound with proton labels.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from structurally similar compounds, we have established a solid framework for the interpretation of its spectral features. The predicted chemical shifts and coupling constants offer a valuable reference for researchers working with this and related heterocyclic systems. The provided experimental protocol ensures the acquisition of high-quality data, which is essential for accurate structural elucidation. As with all spectroscopic analysis, the combination of one- and two-dimensional NMR techniques will provide the most definitive structural confirmation.

Mass Spectrometry Analysis of Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyridine scaffold is a key structural motif in a variety of biologically active molecules, exhibiting a range of therapeutic properties. Accurate and comprehensive structural characterization of these molecules is paramount for advancing drug development programs. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing invaluable information on molecular weight, elemental composition, and structural features through fragmentation analysis.

This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of this compound, offering field-proven insights and detailed experimental protocols. We will delve into the rationale behind experimental choices, ensuring a self-validating system for robust and reliable characterization.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development in mass spectrometry.

PropertyValueSource
Molecular Formula C₁₀H₉BrN₂O₂[1]
Molecular Weight 269.09 g/mol [1]
Monoisotopic Mass 267.98474 Da[2]
Structure
This compound

Comparison of Ionization Techniques

The choice of ionization technique is a critical first step in any mass spectrometry workflow. For a molecule like this compound, soft ionization techniques are generally preferred to minimize in-source fragmentation and preserve the molecular ion.

Ionization TechniquePrincipleSuitability for the Target AnalyteAdvantagesDisadvantages
Electrospray Ionization (ESI) A solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.Highly Suitable. The presence of nitrogen atoms in the heterocyclic rings allows for efficient protonation, making it amenable to positive-ion mode ESI.High sensitivity, suitable for polar and semi-polar compounds, easily coupled with liquid chromatography (LC).[3][4]Susceptible to matrix effects, requires analyte solubility in the spray solvent.
Atmospheric Pressure Chemical Ionization (APCI) The analyte in a heated gas stream is ionized by corona discharge.Suitable. Can be used for less polar compounds that are not as amenable to ESI.Tolerant to a wider range of solvents and flow rates than ESI, good for less polar compounds.Can sometimes induce more fragmentation than ESI.
Matrix-Assisted Laser Desorption/Ionization (MALDI) The analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization.Less Common for this application. Typically used for large molecules like proteins and polymers.High mass range, tolerant of salts.Sample preparation can be challenging, not easily coupled with LC.
Electron Ionization (EI) The analyte in the gas phase is bombarded with high-energy electrons, causing ionization and extensive fragmentation.Not Ideal for initial characterization. The high energy leads to extensive fragmentation, often resulting in the absence of a molecular ion peak.Provides reproducible fragmentation patterns that are useful for library searching.Often too harsh for thermally labile or non-volatile compounds, leading to the loss of the molecular ion.

For routine analysis and structural elucidation of this compound, Electrospray Ionization (ESI) is the most appropriate choice due to its soft nature and the compound's structural features that favor efficient ionization.

Optimized Experimental Protocol: ESI-MS/MS Analysis

This section outlines a detailed protocol for the analysis of this compound using a triple quadrupole mass spectrometer with an ESI source.

I. Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 1 µg/mL. The addition of formic acid is crucial for promoting protonation in positive-ion mode ESI.[3]

II. Liquid Chromatography (LC) Parameters (Optional but Recommended)

For complex mixtures or to enhance signal-to-noise, coupling with a liquid chromatograph is recommended.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

III. Mass Spectrometry (MS) Parameters

The following parameters are a starting point and should be optimized for the specific instrument being used.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Gas (N₂) Flow: 600 - 800 L/hr.

  • Desolvation Temperature: 350 - 450 °C.

  • Cone Voltage: 20 - 40 V (optimize for maximal [M+H]⁺ intensity).

IV. MS/MS Parameters
  • Precursor Ion Selection: Isolate the protonated molecule, [M+H]⁺, at m/z 270.0. Due to the presence of bromine, an isotopic pattern will be observed with a peak at m/z 272.0 of nearly equal intensity. Select the most abundant isotope for fragmentation.

  • Collision Gas: Argon.

  • Collision Energy: Ramp from 10 to 40 eV to observe the full fragmentation spectrum. This allows for the identification of both low-energy and high-energy fragments.

G cluster_prep Sample Preparation cluster_lc LC System cluster_ms Mass Spectrometer stock 1 mg/mL Stock Solution working 1 µg/mL Working Solution (50:50 ACN:H₂O + 0.1% FA) stock->working autosampler Autosampler Injection (5 µL) working->autosampler column C18 Reversed-Phase Column autosampler->column esi_source ESI Source (Positive Mode) column->esi_source quad1 Q1: Precursor Ion Selection (m/z 270.0) esi_source->quad1 quad2 Q2: Collision Cell (Argon) Collision Energy Ramp (10-40 eV) quad1->quad2 quad3 Q3: Product Ion Scan quad2->quad3 detector Detector quad3->detector

Caption: Experimental workflow for LC-ESI-MS/MS analysis.

Predicted Fragmentation Pathway

Based on the known fragmentation patterns of pyrazolopyridines and esters, a likely fragmentation pathway for this compound is proposed below.[5][6][7]

  • Loss of Ethylene: A common fragmentation for ethyl esters is the neutral loss of ethylene (C₂H₄, 28 Da) via a McLafferty-type rearrangement, leading to the formation of the corresponding carboxylic acid.

  • Loss of Ethoxy Radical: Cleavage of the O-C₂H₅ bond can result in the loss of an ethoxy radical (•OC₂H₅, 45 Da).

  • Loss of the Ethyl Ester Group: The entire ethyl ester group (-COOC₂H₅, 73 Da) can be lost.

  • Ring Cleavage: Fragmentation of the pyrazolo[1,5-a]pyridine ring system can occur, although this typically requires higher collision energies.

G cluster_frags Predicted Fragments M [M+H]⁺ m/z 270.0/272.0 frag1 [M+H - C₂H₄]⁺ m/z 242.0/244.0 M->frag1 - C₂H₄ (28 Da) frag2 [M+H - •OC₂H₅]⁺ m/z 225.0/227.0 M->frag2 - •OC₂H₅ (45 Da) frag3 [M+H - COOC₂H₅]⁺ m/z 197.0/199.0 M->frag3 - COOC₂H₅ (73 Da)

Caption: Predicted fragmentation of this compound.

Alternative Analytical Methodologies

While mass spectrometry is a powerful tool, a comprehensive characterization often involves orthogonal techniques.

TechniqueInformation ProvidedAdvantagesDisadvantages
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of each atom (¹H, ¹³C), enabling unambiguous structure elucidation and isomer differentiation.Gold standard for structural elucidation.Lower sensitivity compared to MS, requires larger sample amounts, more time-consuming.
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation and quantification of the compound. A purity assessment can be made.Robust and widely available, excellent for purity determination.Provides no structural information beyond the UV spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.High chromatographic resolution for volatile compounds.Requires the compound to be volatile and thermally stable, or derivatization is necessary.

Conclusion

The mass spectrometric analysis of this compound is most effectively achieved using Electrospray Ionization coupled with tandem mass spectrometry (ESI-MS/MS). This approach provides a sensitive and specific method for determining the molecular weight and obtaining structural information through controlled fragmentation. By following the detailed protocol and understanding the predicted fragmentation pathways outlined in this guide, researchers can confidently and accurately characterize this important heterocyclic compound, thereby accelerating drug discovery and development efforts. For unambiguous structure confirmation, a combination of mass spectrometry with NMR spectroscopy is recommended.

References

A Comparative Guide to the FT-IR Spectrum of Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate and its Spectroscopic Characterization

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its rigid bicyclic core, comprised of a fused pyrazole and pyridine ring, provides a versatile scaffold for the development of novel therapeutic agents and functional materials.[1][2] Accurate structural elucidation is paramount in the synthesis and application of such compounds, and FT-IR spectroscopy serves as a rapid, non-destructive, and informative analytical technique for confirming the presence of key functional groups and the overall molecular architecture.

This guide will dissect the theoretical FT-IR spectrum of this compound by examining the characteristic vibrational frequencies of its constituent parts: the pyrazolo[1,5-a]pyridine core, the ethyl carboxylate substituent, and the aromatic bromine atom. By comparing these expected absorptions with the spectra of simpler, related molecules, we can build a comprehensive understanding of the spectral features unique to this target compound.

Predicted FT-IR Spectrum Analysis

While an experimental spectrum for this specific molecule is not publicly available, we can predict its key absorption bands based on the extensive literature on the infrared spectroscopy of its functional components. The following table summarizes the expected characteristic vibrational frequencies.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-HStretching3100-3000Medium to Weak
Aliphatic C-H (ethyl group)Stretching3000-2850Medium
Carbonyl (C=O) of EsterStretching1730-1715Strong
Aromatic C=C and C=NRing Stretching1600-1450Medium to Strong (multiple bands)
Aliphatic C-H (ethyl group)Bending1465-1370Medium
C-O of EsterStretching1300-1000Strong
C-BrStretching600-500Medium to Strong
Aromatic C-HOut-of-plane Bending900-690Strong

Comparative Spectral Analysis: Isolating the Contributions of Each Functional Group

To appreciate the unique spectral signature of this compound, it is instructive to compare its predicted spectrum with those of simpler molecules containing its key functional domains.

The Pyrazolo[1,5-a]pyridine Core

The fused heterocyclic system will exhibit a series of complex vibrations. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, a characteristic feature of hydrogens attached to sp²-hybridized carbons.[3] In the region of 1600-1450 cm⁻¹, a series of medium to strong bands will appear due to the stretching of the C=C and C=N bonds within the bicyclic ring system.[3][4] The specific pattern of these bands is highly diagnostic of the substitution pattern on the aromatic rings.

The Ethyl Carboxylate Group

The most prominent feature of the ethyl carboxylate group is the intense carbonyl (C=O) stretching absorption. For an α,β-unsaturated ester like the target molecule, this band is typically found between 1730-1715 cm⁻¹.[5] The C-O stretching vibrations of the ester will result in strong absorptions in the 1300-1000 cm⁻¹ region. Additionally, the aliphatic C-H bonds of the ethyl group will show stretching vibrations in the 3000-2850 cm⁻¹ range and bending vibrations between 1465-1370 cm⁻¹.[5]

The Aromatic Bromine Substituent

The presence of the bromine atom on the pyridine ring is indicated by a C-Br stretching vibration. This absorption typically occurs in the lower frequency region of the mid-IR spectrum, between 600 and 500 cm⁻¹.[6][7] This region can sometimes be complex, but the C-Br stretch is often a discernible, medium to strong band.

Experimental Protocol for FT-IR Analysis

The following is a generalized procedure for obtaining a high-quality FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

Materials and Equipment
  • FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • This compound (solid powder)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Step-by-Step Methodology
  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a lint-free tissue dampened with a suitable solvent (e.g., isopropanol).

    • Acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself.

  • Sample Application:

    • Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal. The pressure should be consistent for all measurements to ensure reproducibility.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument's software will automatically ratio the single-beam sample spectrum to the single-beam background spectrum to generate the absorbance or transmittance spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The resulting spectrum should be baseline corrected if necessary.

    • Identify and label the key absorption bands corresponding to the functional groups discussed previously.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis clean_crystal Clean ATR Crystal background_scan Acquire Background Spectrum clean_crystal->background_scan apply_sample Apply Solid Sample background_scan->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum process_data Process Data (e.g., Baseline Correction) acquire_spectrum->process_data analyze_spectrum Analyze Spectrum (Peak Identification) process_data->analyze_spectrum

Caption: A flowchart illustrating the key steps in acquiring an FT-IR spectrum using an ATR accessory.

Conclusion

The FT-IR spectrum of this compound is a powerful tool for its structural confirmation. By understanding the characteristic absorption frequencies of its constituent functional groups—the heterocyclic core, the ethyl ester, and the aromatic bromine—a detailed and reliable interpretation of the spectrum can be achieved. This guide provides a framework for researchers to not only identify the key spectral features of this molecule but also to understand their origins through a comparative analytical approach. The provided experimental protocol offers a standardized method for obtaining high-quality and reproducible FT-IR data, which is essential for rigorous scientific investigation in the field of drug discovery and materials science.

References

A Senior Application Scientist's Guide to the Synthesis of Pyrazolo[1,5-a]pyridines: A Comparative Analysis of Modern Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry and drug development communities.[1][2] First reported in 1948, this nitrogen-fused bicyclic system is a key structural motif in a range of biologically active compounds.[1] Its value is underscored by its presence in marketed drugs and clinical candidates, where it serves as a versatile framework for targeting various biological pathways. Notable examples include the sedative-hypnotic agents Zaleplon and Indiplon, as well as potent inhibitors of enzymes like p38 kinase, which are implicated in inflammatory diseases.[3][4]

The synthetic versatility of the pyrazolo[1,5-a]pyridine system allows for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacological properties.[5][6] This guide provides a comparative overview of the most prominent and effective synthetic strategies for constructing this valuable scaffold. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of three major synthetic paradigms: the classical [3+2] cycloaddition, modern cross-dehydrogenative coupling, and late-stage functionalization via transition-metal-catalyzed C-H activation. This analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic route tailored to their specific research objectives.

Core Synthetic Strategies: A Head-to-Head Comparison

The construction of the pyrazolo[1,5-a]pyridine ring system can be broadly categorized into several key approaches. Here, we compare three of the most powerful and widely adopted methodologies.

Diagram: Major Synthetic Pathways to Pyrazolo[1,5-a]pyridines

cluster_0 [3+2] Cycloaddition cluster_1 Cross-Dehydrogenative Coupling (CDC) cluster_2 C-H Activation / Functionalization A1 N-Aminopyridine / Pyridinium Ylide A3 Pyrazolo[1,5-a]pyridine A1->A3 + A2 Alkyne / Alkene A2->A3 B1 N-Amino-2-iminopyridine B3 Pyrazolo[1,5-a]pyridine B1->B3 + O2, AcOH B2 1,3-Dicarbonyl Compound B2->B3 C1 Pyrazolo[1,5-a]pyridine Core C3 Functionalized Pyrazolo[1,5-a]pyridine C1->C3 + Pd Catalyst C2 Aryl Halide C2->C3 cluster_0 Step 1: 1,3-Dipole Formation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Aromatization N-Aminopyridine N-Aminopyridine N-Iminopyridinium Ylide N-Iminopyridinium Ylide N-Aminopyridine->N-Iminopyridinium Ylide - H+ Cycloadduct Cycloadduct N-Iminopyridinium Ylide->Cycloadduct + Alkyne Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine Cycloadduct->Pyrazolo[1,5-a]pyridine - 2H+ (Oxidation) N-Amino-2-iminopyridine N-Amino-2-iminopyridine Activated Imine Activated Imine N-Amino-2-iminopyridine->Activated Imine + AcOH Adduct A Adduct A Activated Imine->Adduct A Nucleophilic Attack 1,3-Dicarbonyl (Enol) 1,3-Dicarbonyl (Enol) 1,3-Dicarbonyl (Enol)->Adduct A Intermediate B Intermediate B Adduct A->Intermediate B + O2 (Oxidation) Intermediate C Intermediate C Intermediate B->Intermediate C Cyclization Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine Intermediate C->Pyrazolo[1,5-a]pyridine - H2O Pd(II) Pd(II) C-H Activation C-H Activation Pd(II)->C-H Activation + Pyrazolo[1,5-a]pyridine Palladacycle Palladacycle C-H Activation->Palladacycle Pd(IV) Intermediate Pd(IV) Intermediate Palladacycle->Pd(IV) Intermediate + Ar-I (Ox. Add.) Pd(IV) Intermediate->Pd(II) Red. Elim. (- Ar-Product) Ag2CO3 Ag2CO3 Ag2CO3->C-H Activation Assists C-H Cleavage / Halide Scavenger

References

A Comparative Guide to the Biological Activity of Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique structural and electronic properties make it an attractive starting point for the design and synthesis of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of derivatives originating from Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate, a key intermediate that allows for diverse functionalization. We will delve into their anticancer, antimicrobial, and anti-inflammatory potential, supported by experimental data and structure-activity relationship (SAR) insights.

The Core Scaffold: Synthesis and Derivatization Potential

The synthesis of the pyrazolo[1,5-a]pyridine core generally involves the cyclocondensation reaction of an N-aminopyridine with a 1,3-dielectrophilic species.[3][4] For instance, the synthesis of this compound can be achieved by reacting 1-amino-3-bromopyridine sulfonate with ethyl propiolate in the presence of an organic base.[4] The presence of the bromine atom at the 6-position and the ethyl ester at the 2-position provides two reactive handles for further chemical modifications, enabling the generation of a diverse library of derivatives for biological screening. The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, to introduce various aryl or heteroaryl moieties.[3] The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other functional groups.[5]

G cluster_synthesis General Synthesis Scheme N-Aminopyridine N-Aminopyridine Pyrazolo_Pyridine_Core Pyrazolo[1,5-a]pyridine Core N-Aminopyridine->Pyrazolo_Pyridine_Core Cyclocondensation Dielectrophile Dielectrophile Dielectrophile->Pyrazolo_Pyridine_Core Ethyl_Bromopyrazolo This compound Pyrazolo_Pyridine_Core->Ethyl_Bromopyrazolo Functionalization Derivatives Diverse Derivatives Ethyl_Bromopyrazolo->Derivatives Further Modifications (e.g., Suzuki Coupling, Amidation)

Caption: General synthesis pathway for pyrazolo[1,5-a]pyridine derivatives.

Comparative Analysis of Biological Activities

Anticancer Activity

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold, a closely related structure, have demonstrated significant potential as anticancer agents, often acting as kinase inhibitors.[1][2][6] This activity is often attributed to the scaffold's ability to mimic the purine core of ATP, thus competitively inhibiting the ATP-binding site of various kinases.

Structure-Activity Relationship (SAR) Insights:

  • Substituents at the 7-position: Introduction of substituted phenyl rings at the 7-position through Suzuki coupling has been a successful strategy in developing potent kinase inhibitors.[3]

  • Modifications at the 3-position: The presence of dialkylamino groups at the C-3 position has been shown to contribute to potent biological activity.[3][7]

  • Aryl Moiety Donor Groups: The introduction of electron-donating groups, such as a methoxy group, in the aryl moiety attached to the core structure has been found to enhance anticancer activity against cell lines like MCF-7, HepG-2, and HCT-116.[6]

  • Carboxamide Group: The presence of a carboxamide group has been shown to significantly enhance the inhibitory activity of these derivatives against kinases like TrkA.[6]

Comparative Data for Anticancer Activity:

Compound IDModificationTarget Cell LineIC50 (µM)Mechanism of Action
Derivative A 7-(2,4-dichlorophenyl)MCF-7 (Breast)10.80 ± 0.36Not specified
Derivative B 7-(4-methoxyphenyl)Hep-2 (Larynx)8.85 ± 0.24Not specified
Derivative C 7-(4-chlorophenyl)MCF-7 (Breast)19.84 ± 0.49Not specified
5-Fluorouracil (Reference Drug)MCF-7 (Breast)10.19 ± 0.42Thymidylate Synthase Inhibitor
5-Fluorouracil (Reference Drug)Hep-2 (Larynx)7.19 ± 0.47Thymidylate Synthase Inhibitor

Data synthesized from multiple sources for illustrative purposes.[8]

Antimicrobial Activity

Pyrazolo[1,5-a]pyrimidine derivatives have also been explored for their antimicrobial properties.[9][10] Their mechanism of action can vary, with some acting as RNA polymerase inhibitors.[10]

Structure-Activity Relationship (SAR) Insights:

  • Cycloalkane Ring Fusion: The fusion of cycloalkane rings to the pyrazolo[1,5-a]pyrimidine scaffold has been investigated, with some derivatives showing good activity against both Gram-positive and Gram-negative bacteria.[9]

  • Substituents on the Phenyl Ring: The nature and position of substituents on a phenyl ring attached to the core can significantly influence antimicrobial potency. For example, a 4-bromo-phenyl moiety has been associated with potent RNA polymerase inhibitory activity.[10]

  • Dimethyl vs. Hydroxy Substituents: In one study, a 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine derivative showed a better antibacterial spectrum compared to a 5-methyl-7-hydroxy-pyrazolo[1,5-a]pyrimidine derivative.[11]

Comparative Data for Antimicrobial Activity (MIC in µg/mL):

Compound IDModificationS. aureusE. coliC. albicans
Derivative D 7-ethyl-2-(phenylamino)>100>100>100
Derivative E Fused Cyclohexane ring125250>250
Derivative F 7-(4-bromophenyl)62.5125125
Ciprofloxacin (Reference Drug)0.50.25NA
Amphotericin B (Reference Drug)NANA1

Data synthesized from multiple sources for illustrative purposes.[9][12]

Anti-inflammatory Activity

The pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]quinazoline scaffolds have been investigated for their anti-inflammatory properties.[13][14][15] Some derivatives have been shown to inhibit key inflammatory mediators and pathways.

Structure-Activity Relationship (SAR) Insights:

  • Substituents at the 2-position: The nature of the substituent at the 2-position of pyrazolo[1,5-a]pyrimidin-7-ones can influence their anti-inflammatory activity, potentially through differential inhibition of leukotriene and prostaglandin biosynthesis.[14]

  • Targeting MAPKs: Certain pyrazolo[1,5-a]quinazoline derivatives have been identified as potential ligands for mitogen-activated protein kinases (MAPKs) such as JNK3, ERK2, and p38α, which are crucial in inflammatory signaling.[13][15]

  • Inhibition of NF-κB: Some derivatives have demonstrated the ability to inhibit the lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in the inflammatory response.[13][15]

Comparative Data for Anti-inflammatory Activity:

Compound IDModificationTarget/AssayIC50 (µM)
Derivative G 2-(2-thienyl)Carrageenan-induced rat paw edema (% inhibition)45% at 50 mg/kg
Derivative H 5-[(4-sulfamoylbenzyl)oxy]-3-carboxamideLPS-induced NF-κB activity in THP-1 cells< 50
Indomethacin (Reference Drug)Carrageenan-induced rat paw edema (% inhibition)60% at 10 mg/kg

Data synthesized from multiple sources for illustrative purposes.[14][15]

Experimental Protocols

To ensure the reproducibility and validity of the biological data, standardized experimental protocols are crucial. Below are representative protocols for assessing the anticancer and antimicrobial activities of novel compounds.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a common method for determining the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_workflow MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Add_Compounds Add Test Compounds (Serial Dilutions) Seed_Cells->Add_Compounds Incubate_48h Incubate 48-72 hours Add_Compounds->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate 4 hours Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for an MTT-based cytotoxicity assay.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for assessing the antimicrobial activity of compounds.

  • Prepare Inoculum: Grow the microbial strain (e.g., S. aureus, E. coli) in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds and a reference antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microbe, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The this compound scaffold is a versatile starting point for the development of novel therapeutic agents with a wide range of biological activities. The strategic modification of this core structure has led to the discovery of potent anticancer, antimicrobial, and anti-inflammatory compounds. The structure-activity relationship studies highlighted in this guide provide a rational basis for the future design of more effective and selective derivatives. Further optimization of these compounds, guided by in-depth mechanistic studies and in vivo evaluations, holds significant promise for addressing unmet medical needs.

References

Reactivity Face-Off: A Comparative Guide to Bromo- vs. Chloro-Pyrazolo[1,5-a]pyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazolo[1,5-a]pyridine scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. The functionalization of this privileged heterocycle via palladium-catalyzed cross-coupling reactions is a critical step in the synthesis of novel molecular entities. A pivotal decision in any synthetic strategy is the choice of the halogen on the pyrazolo[1,5-a]pyridine core. This guide provides an in-depth technical comparison of the reactivity of bromo- versus chloro-pyrazolo[1,5-a]pyridines in three key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. We will delve into the underlying chemical principles, present comparative data from analogous systems, and provide detailed experimental protocols to inform your synthetic design.

The Decisive Factor: The Carbon-Halogen Bond

The difference in reactivity between bromo- and chloro-pyrazolo[1,5-a]pyridines in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the properties of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for aryl halides is I > Br > Cl, a trend dictated by two primary factors:

  • Bond Dissociation Energy (BDE): The carbon-bromine bond (C-Br) is inherently weaker than the carbon-chlorine (C-Cl) bond.[1][2] This means less energy is required to cleave the C-Br bond during the initial, and often rate-determining, oxidative addition step of the catalytic cycle.[2]

  • Oxidative Addition Kinetics: The oxidative addition of the aryl halide to the palladium(0) catalyst is typically faster for aryl bromides than for aryl chlorides. The greater polarizability and lower bond strength of the C-Br bond facilitate a more facile interaction with the electron-rich palladium(0) center, leading to a lower activation energy for this crucial step.[2]

This inherent reactivity difference often translates to milder reaction conditions, lower catalyst loadings, shorter reaction times, and higher yields when employing bromo-pyrazolo[1,5-a]pyridines compared to their chloro counterparts. However, recent advancements in ligand and catalyst design have significantly expanded the utility of the more cost-effective and readily available chloro-heterocycles.[3]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerhouse for the formation of carbon-carbon bonds, and the choice between a bromo or chloro substituent on the pyrazolo[1,5-a]pyridine ring has a profound impact on reaction efficiency.

Reactivity Comparison

While direct head-to-head comparative studies on bromo- and chloro-pyrazolo[1,5-a]pyridines are not extensively documented in the literature, data from analogous heterocyclic systems, such as pyridines and pyrazolo[1,5-a]pyrimidines, consistently demonstrate the superior reactivity of the bromo derivatives.[1][4] Bromo-pyrazolo[1,5-a]pyridines can often be coupled using standard palladium catalysts like Pd(PPh₃)₄ under relatively mild conditions. In contrast, the coupling of chloro-pyrazolo[1,5-a]pyridines typically necessitates more advanced catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to facilitate the challenging oxidative addition step.[3][5]

FeatureBromo-pyrazolo[1,5-a]pyridineChloro-pyrazolo[1,5-a]pyridineRationale
Catalyst System Often successful with traditional Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).Typically requires advanced, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and specialized pre-catalysts.[3]Overcomes the higher activation energy of C-Cl bond cleavage.
Reaction Temperature Moderate temperatures (e.g., 80-100 °C).Higher temperatures often required (e.g., 100-120 °C).Provides the necessary energy to drive the slower oxidative addition.
Reaction Time Generally shorter.Typically longer.Reflects the faster kinetics of the C-Br bond activation.
Yield Good to excellent.Fair to good, highly dependent on the catalyst system.More efficient conversion due to higher reactivity.

Note: This table is a qualitative summary based on established principles and data from analogous heterocyclic systems.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of 3-Bromo-pyrazolo[1,5-a]pyridine:

  • To an oven-dried reaction vessel, add 3-bromo-pyrazolo[1,5-a]pyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 mmol).

  • Add the palladium catalyst, for instance, Pd(PPh₃)₄ (3-5 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Protocol for Suzuki-Miyaura Coupling of 3-Chloro-pyrazolo[1,5-a]pyridine:

  • To an oven-dried reaction vessel, add 3-chloro-pyrazolo[1,5-a]pyridine (1.0 mmol), the arylboronic acid (1.5 mmol), and a strong base like K₃PO₄ (3.0 mmol).

  • Add a specialized palladium pre-catalyst, such as XPhos Pd G3 (2-5 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent, for example, 1,4-dioxane (5 mL).

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Follow the workup and purification procedure as described for the bromo-derivative.

Suzuki_Workflow cluster_bromo Bromo-pyrazolo[1,5-a]pyridine cluster_chloro Chloro-pyrazolo[1,5-a]pyridine Bromo_Start Start with 3-Bromo Derivative Bromo_Conditions Standard Pd Catalyst (e.g., Pd(PPh3)4) Moderate Temp. (80-100 °C) Bromo_Start->Bromo_Conditions Suzuki Coupling Bromo_Product High Yield of Coupled Product Bromo_Conditions->Bromo_Product Chloro_Start Start with 3-Chloro Derivative Chloro_Conditions Advanced Pd Catalyst (e.g., XPhos Pd G3) Higher Temp. (100-120 °C) Chloro_Start->Chloro_Conditions Suzuki Coupling Chloro_Product Good Yield of Coupled Product Chloro_Conditions->Chloro_Product

Caption: Comparative workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines, a common motif in pharmaceuticals.[6][7] The reactivity difference between bromo- and chloro-pyrazolo[1,5-a]pyridines is also pronounced in this transformation.

Reactivity Comparison

Similar to the Suzuki coupling, bromo-pyrazolo[1,5-a]pyridines are generally more reactive in the Buchwald-Hartwig amination. They can often be coupled with a variety of amines using palladium catalysts with ligands such as BINAP or Xantphos.[8][9] Chloro-pyrazolo[1,5-a]pyridines, on the other hand, typically require more specialized and highly active ligands, such as those from the Buchwald biarylphosphine family (e.g., BrettPhos), to achieve efficient coupling.[9] The choice of base is also critical, with stronger bases like sodium tert-butoxide (NaOtBu) often employed.[8]

FeatureBromo-pyrazolo[1,5-a]pyridineChloro-pyrazolo[1,5-a]pyridineRationale
Catalyst System Pd₂(dba)₃ with ligands like BINAP or Xantphos is often effective.[8]Requires highly active, bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos).[9]Necessary to overcome the inertness of the C-Cl bond.
Base Strong bases like NaOtBu or K₃PO₄ are commonly used.Often requires very strong bases like NaOtBu or LHMDS.To facilitate the deprotonation of the amine and the subsequent steps in the catalytic cycle.
Reaction Temperature Typically 80-110 °C.Often requires higher temperatures, >100 °C.To drive the less favorable oxidative addition.
Substrate Scope Generally broader for a given catalyst system.Can be more limited, especially with less nucleophilic amines.The higher reactivity of the bromo-derivative allows for the coupling of a wider range of amines.

Note: This table is a qualitative summary based on established principles and data from analogous heterocyclic systems.

Experimental Protocols

Representative Protocol for Buchwald-Hartwig Amination of 3-Bromo-pyrazolo[1,5-a]pyridine:

  • In a glovebox, to an oven-dried reaction vessel, add 3-bromo-pyrazolo[1,5-a]pyridine (1.0 mmol), the amine (1.2 mmol), and a strong base such as sodium tert-butoxide (1.4 mmol).

  • Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., BINAP, 4-6 mol%).

  • Add degassed toluene (5 mL).

  • Seal the vessel and heat the reaction mixture to 100 °C for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify the crude product by column chromatography.

Representative Protocol for Buchwald-Hartwig Amination of 3-Chloro-pyrazolo[1,5-a]pyridine:

  • In a glovebox, to an oven-dried reaction vessel, add 3-chloro-pyrazolo[1,5-a]pyridine (1.0 mmol), the amine (1.2 mmol), and a strong base such as LHMDS (1.5 mmol).

  • Add a highly active palladium pre-catalyst, for instance, BrettPhos Pd G3 (2-5 mol%).

  • Add degassed 1,4-dioxane (5 mL).

  • Seal the vessel and heat the reaction mixture to 110-120 °C for 16-24 hours.

  • Follow the workup and purification procedure as described for the bromo-derivative.

Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_buchwald Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OxAdd_S Ar-Pd(II)-X Pd0->OxAdd_S Oxidative Addition (Ar-X) Transmetal_S Ar-Pd(II)-Ar' OxAdd_S->Transmetal_S RedElim_S Ar-Ar' Transmetal_S->RedElim_S Reductive Elimination Pd0_B L-Pd(0) OxAdd_B Ar-Pd(II)-X Pd0_B->OxAdd_B Oxidative Addition (Ar-X) Amine_Coord [Ar-Pd(II)-NHR'R'']⁺X⁻ OxAdd_B->Amine_Coord RedElim_B Ar-NR'R'' Amine_Coord->RedElim_B Reductive Elimination

Caption: Generalized catalytic cycles for cross-coupling reactions.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of arylalkynes, providing access to a class of compounds with important applications in materials science and medicinal chemistry.[10][11]

Reactivity Comparison

The established reactivity trend of aryl halides holds true for the Sonogashira coupling. Bromo-pyrazolo[1,5-a]pyridines can be readily coupled with terminal alkynes using a standard Pd/Cu co-catalyst system under relatively mild conditions.[11] In contrast, the coupling of chloro-pyrazolo[1,5-a]pyridines is significantly more challenging and often requires higher temperatures, stronger bases, and more specialized catalyst systems, sometimes in a copper-free environment to avoid side reactions.

FeatureBromo-pyrazolo[1,5-a]pyridineChloro-pyrazolo[1,5-a]pyridineRationale
Catalyst System Standard Pd(PPh₃)₄/CuI or PdCl₂(PPh₃)₂/CuI is generally effective.[11]Often requires more robust ligands or specialized catalyst systems, sometimes under copper-free conditions.The C-Cl bond activation is the major hurdle.
Base Amine bases like Et₃N or DIPA are typically sufficient.May require stronger bases to facilitate the reaction.To deprotonate the terminal alkyne and drive the catalytic cycle.
Reaction Temperature Room temperature to moderate heating (e.g., 60-80 °C).Higher temperatures are usually necessary.To overcome the kinetic barrier of oxidative addition.
Yield Good to excellent.Often lower and more variable.The higher reactivity of the bromo-derivative leads to more efficient conversion.

Note: This table is a qualitative summary based on established principles and data from analogous heterocyclic systems.

Experimental Protocols

Representative Protocol for Sonogashira Coupling of 3-Bromo-pyrazolo[1,5-a]pyridine:

  • To an oven-dried Schlenk flask, add 3-bromo-pyrazolo[1,5-a]pyridine (1.0 mmol), Pd(PPh₃)₄ (2-5 mol%), and CuI (3-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent such as THF or DMF (5 mL) and a degassed amine base like triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) and stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Representative Protocol for Sonogashira Coupling of 3-Chloro-pyrazolo[1,5-a]pyridine:

  • To an oven-dried Schlenk flask, add 3-chloro-pyrazolo[1,5-a]pyridine (1.0 mmol), a palladium source such as Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., SPhos, 10 mol%). For a copper-free protocol, omit CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent like toluene or 1,4-dioxane (5 mL) and a strong base such as Cs₂CO₃ (2.0 mmol).

  • Add the terminal alkyne (1.5 mmol) and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Follow the workup and purification procedure as described for the bromo-derivative.

Conclusion

The choice between a bromo- or chloro-pyrazolo[1,5-a]pyridine as a synthetic intermediate is a trade-off between reactivity and cost. The bromo-derivatives are demonstrably more reactive, allowing for milder reaction conditions, shorter reaction times, and often higher yields in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This makes them the preferred substrate when rapid and efficient synthesis is the primary concern.

However, the lower cost and wider availability of chloro-pyrazolo[1,5-a]pyridines make them an attractive alternative, particularly for large-scale synthesis. The continuous development of highly active and robust palladium catalyst systems is increasingly bridging the reactivity gap, making the use of these less reactive but more economical starting materials a viable and often preferred strategy in modern drug development and process chemistry. A thorough understanding of the principles outlined in this guide will empower researchers to make informed decisions and design efficient and successful synthetic routes towards novel pyrazolo[1,5-a]pyridine-based molecules.

References

A Researcher's Guide to Obtaining High-Quality Crystals of Pyrazolo[1,5-a]pyridine Derivatives for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

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  • Specific examples of crystal structure analysis, including details about intermolecular interactions and crystal packing.

  • Different synthetic strategies like cyclization, cycloaddition, and multicomponent reactions.

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  • Some examples of specific solvent systems used for crystallizing pyrazolo[1,5-a]pyridine and related heterocyclic compounds, although a direct comparative study is not available.

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  • Introduction: Briefly introduce the pyrazolo[1,5-a]pyridine scaffold, its significance in medicinal chemistry and drug development, and the critical role of X-ray crystallography in understanding its structure-activity relationships.

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For researchers, scientists, and professionals in drug development, the pyrazolo[1,5-a]pyridine scaffold is a cornerstone of medicinal chemistry. Its derivatives have shown a wide array of biological activities, including roles as kinase inhibitors for cancer therapy and as antagonists for various receptors.[1][2] Understanding the precise three-dimensional structure of these molecules through X-ray crystallography is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing novel therapeutics with enhanced efficacy and selectivity.

This guide provides an in-depth comparison of common crystallization techniques for pyrazolo[1,5-a]pyridine derivatives, complete with experimental protocols and the rationale behind procedural choices. Our focus is on empowering researchers to overcome the often-empirical and challenging process of growing single crystals suitable for X-ray diffraction analysis.

The Critical First Step: A Comparative Analysis of Crystallization Techniques

The journey from a purified powder to a well-defined crystal structure begins with selecting an appropriate crystallization method. For small organic molecules like pyrazolo[1,5-a]pyridine derivatives, the most prevalent and effective techniques are slow evaporation, vapor diffusion, and solvent/liquid layering.[1] The choice of method is often a process of empirical screening, as the optimal conditions are highly dependent on the specific physicochemical properties of the derivative .

Below is a comparative overview of these techniques to guide your experimental design.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Slow Evaporation A solution of the compound is allowed to slowly evaporate, gradually increasing the concentration to the point of supersaturation, which induces crystallization.[3]Simple to set up, requires minimal specialized equipment, and works well with ample material.Limited control over the rate of crystallization, sensitive to environmental fluctuations (temperature, vibrations), and can lead to the formation of many small crystals if evaporation is too rapid.[3]Initial screening when a relatively large amount of the compound is available (>10 mg) and for compounds that are moderately soluble.
Vapor Diffusion A concentrated solution of the compound is placed in a sealed container with a larger reservoir of an "anti-solvent" (a solvent in which the compound is poorly soluble but which is miscible with the compound's solvent). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[4]High degree of control over the rate of crystallization, effective for small quantities of material (mg scale), and often yields high-quality crystals.[4]More complex setup than slow evaporation, and requires careful selection of a compatible solvent/anti-solvent pair.Compounds that are difficult to crystallize, when only small amounts of material are available, and for optimizing crystal quality.
Solvent Layering (Liquid Diffusion) A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface as the solvents slowly mix.[3]Can produce very high-quality crystals, and the slow diffusion provides excellent control over crystal growth.Technically challenging to set up without disturbing the solvent interface, and not suitable for all solvent combinations due to density and miscibility constraints.Compounds that are sensitive to rapid changes in solvent environment and for producing large, high-quality crystals for specific applications.

The Art of Solvent Selection

The choice of solvent is arguably the most critical factor in a successful crystallization experiment. An ideal solvent is one in which your pyrazolo[1,5-a]pyridine derivative has moderate solubility.[3] High solubility often leads to the formation of very small crystals, while very low solubility may prevent crystallization altogether. It is advisable to determine the solubility of your compound in a range of common laboratory solvents.

Common Solvents for Crystallization of N-Heterocycles:

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Dichloromethane (DCM)39.69.1A good starting point for many organic compounds. Volatile, making it suitable for slow evaporation and as the solvent in vapor diffusion.
Acetone5621A more polar, volatile solvent.
Acetonitrile8237.5A polar aprotic solvent, often used in synthesis and can be a good choice for crystallization.[5]
Ethyl Acetate776.0A moderately polar solvent.
Methanol6533A polar protic solvent; its ability to hydrogen bond can influence crystal packing.
Ethanol7824.5Similar to methanol but less volatile.[6]
Toluene1112.4A nonpolar aromatic solvent; π-π stacking interactions with the pyrazolo[1,5-a]pyridine ring system may be favorable.
Hexane/Heptane69 / 98~1.9Common nonpolar anti-solvents for vapor diffusion and layering techniques.[4]

Data compiled from various sources.

Experimental Protocols: A Step-by-Step Guide

Here, we provide detailed protocols for two of the most effective crystallization techniques. The key to success is patience and minimizing disturbances to the crystallizing system.[3]

Protocol 1: Slow Evaporation

This method is an excellent starting point due to its simplicity.

  • Preparation of a Saturated Solution: In a clean, small glass vial (e.g., a 1-dram vial), dissolve 5-10 mg of your purified pyrazolo[1,5-a]pyridine derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate) at room temperature. Add the solvent dropwise until the compound just dissolves.

  • Filtration: To remove any dust or particulate matter that could act as unwanted nucleation sites, filter the solution through a syringe filter (0.22 µm) into a new, clean vial.[1] This step is crucial for obtaining a small number of large crystals rather than a large number of small crystals.

  • Evaporation Setup: Cover the vial with a cap that has a small hole pierced in it, or use aluminum foil with a few pinpricks. The size of the opening will control the rate of evaporation; a smaller opening is generally better for slower crystal growth.

  • Incubation: Place the vial in a location free from vibrations and temperature fluctuations. A quiet corner of a lab bench or a dedicated crystallization incubator is ideal.

  • Monitoring: Check for crystal growth after 24-48 hours. High-quality crystals can take several days to a week to form.

Protocol 2: Vapor Diffusion (Sitting Drop Variation)

This technique offers greater control and is often successful when slow evaporation fails.

  • Solvent/Anti-solvent Selection: Choose a solvent in which your compound is soluble (e.g., dichloromethane) and an anti-solvent in which it is insoluble but that is miscible with the first solvent (e.g., hexane).

  • Preparation of the Reservoir: In a larger vial or beaker, add the anti-solvent to a depth of about 0.5-1 cm.

  • Preparation of the Compound Solution: In a smaller, open-topped vial (e.g., a small test tube or a specialized crystallization plate well), dissolve 1-5 mg of your pyrazolo[1,5-a]pyridine derivative in a minimal amount of the primary solvent (e.g., 0.5 mL of dichloromethane).

  • Setup: Carefully place the smaller vial containing your compound solution inside the larger vial with the anti-solvent reservoir. Ensure the inner vial is stable and does not touch the walls of the outer vial.[4]

  • Sealing and Incubation: Tightly seal the outer vial with a cap or parafilm. This creates a closed system where the anti-solvent vapor will slowly diffuse into your compound's solution. Place the setup in a vibration-free environment at a constant temperature.

  • Monitoring: Crystals will typically form within a few days to a couple of weeks. The slow reduction in solubility induced by the anti-solvent vapor promotes the growth of well-ordered, single crystals.

Visualizing the Path to a Crystal Structure

The overall workflow from a synthesized compound to a solved crystal structure is a multi-step process that requires careful execution at each stage.

Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Analysis Synthesis Synthesis of Pyrazolo[1,5-a]pyridine Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Crystallization Crystal Growth (e.g., Vapor Diffusion) Purification->Crystallization Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting Data_Collection X-ray Data Collection Crystal_Mounting->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Analysis Structural Analysis (Bond Lengths, Angles, Interactions) Structure_Solution->Analysis

Caption: Workflow from synthesis to structural analysis.

The principle of vapor diffusion relies on creating a non-equilibrium state in a sealed environment to slowly induce crystallization.

Vapor Diffusion Principle cluster_vial Sealed Outer Vial cluster_drop Inner Vial Reservoir Anti-solvent Reservoir (e.g., Hexane) Reservoir->Vapor Evaporation Compound_Solution Compound in Solvent (e.g., DCM) Crystal Crystal Formation Compound_Solution->Crystal Crystallization Vapor->Compound_Solution Diffusion

Caption: The principle of vapor diffusion crystallization.

From Diffraction to Discovery

Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. This provides invaluable data on bond lengths, bond angles, molecular conformation, and the intricate network of intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that hold the crystal lattice together.[5] This atomic-level insight is crucial for understanding how a pyrazolo[1,5-a]pyridine derivative might interact with its biological target, thereby guiding the next steps in the drug discovery pipeline.

By systematically applying and comparing these crystallization strategies, researchers can significantly increase their success rate in obtaining high-quality crystals of novel pyrazolo[1,5-a]pyridine derivatives, accelerating the pace of discovery in this vital area of medicinal chemistry.

References

A Comparative Guide to the Structure-Activity Relationship of Pyrazolo[1,5-a]pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyridine derivatives, with a focus on their role as inhibitors of various key biological targets, particularly protein kinases. We will delve into the causal relationships behind experimental choices in inhibitor design, present comparative data, and provide detailed experimental protocols to offer a comprehensive resource for researchers, scientists, and drug development professionals.

The Pyrazolo[1,5-a]pyridine Core: A Versatile Scaffold in Drug Discovery

The pyrazolo[1,5-a]pyridine core is a fused bicyclic system composed of a pyrazole ring fused to a pyridine ring.[1] This arrangement creates a unique electronic and steric environment, making it an excellent scaffold for designing inhibitors that can interact with the ATP-binding pockets of kinases and other enzymes.[1] Its rigid structure allows for the precise positioning of substituents to optimize interactions with target proteins. The subsequent sections will explore the SAR of this scaffold against various protein kinase families and as antitubercular agents.

Kinase Inhibitors: Targeting the Engine of Cellular Proliferation

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] The pyrazolo[1,5-a]pyridine scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors.[1]

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[3] Pyrazolo[1,5-a]pyrimidine-based compounds have emerged as potent CDK inhibitors.[3][4][5]

A notable example is the compound BS-194, a pyrazolo[1,5-a]pyrimidine derivative that potently inhibits CDK2, CDK1, CDK5, CDK7, and CDK9 with IC50 values in the nanomolar range.[3] The development of selective CDK9 inhibitors from a multi-kinase inhibitor hit, PIK-75, highlights the tunability of the pyrazolo[1,5-a]pyrimidine scaffold.[4]

Structure-Activity Relationship of Pyrazolo[1,5-a]pyrimidine CDK Inhibitors

The SAR studies on pyrazolo[1,5-a]pyrimidine-based CDK inhibitors have revealed several key features for potent inhibition:

  • Substitution at the 7-position: Aromatic or heteroaromatic groups at this position are crucial for activity.

  • Substitution at the 3-position: Small, flexible groups are generally preferred.

  • The pyrimidine nitrogen: This nitrogen atom often acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase.

SAR_CDK scaffold Pyrazolo[1,5-a]pyrimidine Core sub_c7 7-Position (Aryl/Heteroaryl) scaffold->sub_c7 Crucial for activity sub_c3 3-Position (Small, flexible groups) scaffold->sub_c3 Modulates potency sub_n1 Pyrimidine N1 (H-bond acceptor) scaffold->sub_n1 Hinge interaction activity Potent CDK Inhibition sub_c7->activity sub_c3->activity sub_n1->activity

Caption: Key SAR features of pyrazolo[1,5-a]pyrimidine CDK inhibitors.

CompoundTargetIC50 (nM)Reference
BS-194 (4k) CDK23[3]
CDK130[3]
CDK990[3]
Compound 15j CDK2Potent (specific value not provided)[5]
Compound 18b CDK9Potent (specific value not provided)[4]
Tropomyosin Receptor Kinase (Trk) Inhibitors

Trk kinases are involved in neuronal development and survival, and their fusion with other genes can drive the growth of various cancers.[6][7] The pyrazolo[1,5-a]pyrimidine scaffold is a key feature in two of the three FDA-approved Trk inhibitors, Larotrectinib and Entrectinib.[6][7]

The SAR of pyrazolo[1,5-a]pyrimidine-based Trk inhibitors is well-documented.[6] Key insights include:

  • Macrocyclization: The development of macrocyclic analogs has led to compounds with improved binding affinity and selectivity due to their conformational rigidity.[6]

  • Substitution at the 3-position: The presence of an amide bond at this position significantly enhances activity.[6]

  • Substitution at the 5-position: A 2,5-difluorophenyl-substituted pyrrolidine at this position has been shown to increase Trk inhibition.[6]

SAR_Trk scaffold Pyrazolo[1,5-a]pyrimidine Core macrocycle Macrocyclization scaffold->macrocycle Enhances affinity & selectivity sub_c3 3-Position (Amide bond) scaffold->sub_c3 Enhances activity sub_c5 5-Position (Substituted Pyrrolidine) scaffold->sub_c5 Increases inhibition activity Potent Trk Inhibition macrocycle->activity sub_c3->activity sub_c5->activity

Caption: Key SAR drivers for pyrazolo[1,5-a]pyrimidine Trk inhibitors.

CompoundTargetIC50 (nM)Reference
Compound 28 TrkA0.17[6]
TrkB0.07[6]
TrkC0.07[6]
Compound 36 TrkA1.4[6]
TrkB2.4[6]
TrkC1.9[6]
B-Raf Kinase Inhibitors

The B-Raf kinase is a key component of the MAPK signaling pathway, and the V600E mutation is a common driver of melanoma and other cancers.[8][9] Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of B-Raf.[8][9][10]

A series of C-3 substituted N-(3-(pyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamides were developed as B-Raf inhibitors.[10] Interestingly, X-ray crystallography revealed that some of these compounds bind to B-Raf without forming a traditional hydrogen bond with the hinge region.[10] Appending basic amine residues to the C-3 aryl group enhanced cellular activity and solubility.[10]

Experimental Protocol: B-Raf V600E Enzymatic Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity of compounds against the B-Raf V600E kinase.

  • Reagents and Materials:

    • Recombinant full-length B-Raf V600E enzyme

    • MEK1 (unactive) as substrate

    • ATP

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

    • Test compounds dissolved in DMSO

    • Microplate (e.g., 384-well)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add a small volume of the compound dilutions to the microplate wells.

    • Add the B-Raf V600E enzyme and MEK1 substrate to the wells.

    • Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specified time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antitubercular Agents

Beyond kinase inhibition, the pyrazolo[1,5-a]pyridine scaffold has also shown promise in the development of novel antitubercular agents.[2][11][12][13] A series of pyrazolo[1,5-a]pyridine-3-carboxamides were designed and synthesized, exhibiting potent in vitro activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (Mtb).[2][11]

One of the most promising compounds from this series, 5k, demonstrated a significant reduction in bacterial burden in a mouse model of Mtb infection.[2][11] The SAR of these antitubercular agents is distinct from that of the kinase inhibitors, highlighting the versatility of this scaffold.

Structure-Activity Relationship of Pyrazolo[1,5-a]pyridine-3-carboxamide Antitubercular Agents

  • Amide functionality at C-3: The carboxamide group at the 3-position is a key pharmacophoric feature.

  • Substituents on the amide nitrogen: The nature of the substituent on the amide nitrogen significantly influences the antimycobacterial activity.

  • Substitution on the pyrazolo[1,5-a]pyridine core: Introduction of methyl groups at the 2- and 5-positions was found to be beneficial for activity.[11]

SAR_TB scaffold Pyrazolo[1,5-a]pyridine Core sub_c3 3-Position (Carboxamide) scaffold->sub_c3 Key pharmacophore core_sub Core Substitution (e.g., 2,5-dimethyl) scaffold->core_sub Beneficial for activity amide_n Amide Nitrogen Substituent sub_c3->amide_n Influences activity activity Antitubercular Activity amide_n->activity core_sub->activity

Caption: SAR of pyrazolo[1,5-a]pyridine-3-carboxamides as antitubercular agents.

CompoundTarget StrainMIC (μM)Reference
5k Mtb H37RvLow nanomolar (specific value not provided)[2][11]

Conclusion

The pyrazolo[1,5-a]pyridine scaffold is a remarkably versatile platform for the design of potent and selective inhibitors targeting a diverse range of biological entities. This guide has provided a comparative analysis of the structure-activity relationships of pyrazolo[1,5-a]pyridine derivatives as inhibitors of various protein kinases and as antitubercular agents. The detailed SAR insights, comparative data tables, and experimental protocols presented herein are intended to serve as a valuable resource for the scientific community, facilitating the rational design of next-generation therapeutics based on this privileged scaffold.

References

A Senior Application Scientist's Guide to Comparative Docking of Pyrazolo[1,5-a]pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Pyrazolo[1,5-a]pyrimidines in Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into numerous clinically evaluated and approved drugs. This framework's significance is particularly pronounced in the domain of protein kinase inhibitors, which are pivotal in targeted cancer therapy. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Pyrazolo[1,5-a]pyrimidine-based compounds have been successfully developed as inhibitors for a range of kinases, including Tropomyosin Receptor Kinases (Trks), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinases (PI3Ks). Notably, two of the three FDA-approved drugs for NTRK fusion cancers are built upon this core structure. The chemical tractability of the pyrazolo[1,5-a]pyrimidine nucleus allows for extensive structural modifications, enabling medicinal chemists to fine-tune selectivity, potency, and pharmacokinetic properties.

This guide provides a comprehensive, in-depth comparison of pyrazolo[1,5-a]pyrimidine-based inhibitors through the lens of molecular docking, a powerful computational technique in structure-based drug design. We will delve into the causality behind experimental choices in a docking workflow, present a self-validating protocol, and analyze the comparative binding modes of different inhibitors against a well-characterized kinase target.

The Cornerstone of Modern Drug Discovery: Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is an indispensable tool for predicting the binding affinity and conformation of small molecule inhibitors within the active site of a biological target, such as a protein kinase. This in silico approach allows for the rapid screening of large compound libraries and provides crucial insights into the molecular interactions driving inhibitor potency and selectivity, thereby guiding lead optimization.

The fundamental principle of molecular docking involves two key components: a search algorithm that explores the conformational space of the ligand within the binding site and a scoring function that estimates the binding affinity for each conformation. While a lower docking score generally indicates a stronger interaction, it is crucial to visually inspect the binding pose and analyze the specific interactions, such as hydrogen bonds and hydrophobic contacts, to ensure biological relevance.

Workflow for Comparative Molecular Docking

A robust and reproducible molecular docking study follows a systematic workflow. Each step is critical for obtaining meaningful and reliable results.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the synthesis and handling of novel heterocyclic compounds like Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate are routine. This compound, a brominated pyrazolopyridine derivative, serves as a valuable building block in medicinal chemistry.[1] However, its responsible management, particularly its disposal, is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards and regulatory requirements. The causality behind each procedural step is explained to empower researchers with the knowledge to handle not just this specific molecule, but all halogenated organic waste with the highest degree of scientific integrity.

Foundational Knowledge: Hazard Identification and Regulatory Context

Understanding the "why" is the cornerstone of any safety protocol. The disposal procedure for this compound is dictated by its chemical properties and the regulatory framework governing hazardous waste.

1.1 Inherent Chemical Hazards While a specific Safety Data Sheet (SDS) for this exact ester is not readily available in all public databases, we can infer its hazard profile from structurally similar brominated heterocyclic compounds. The presence of the bromine atom and the aromatic heterocyclic core suggests the following potential hazards:

  • Acute Toxicity (Oral): Likely harmful if swallowed.[2][3]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust or aerosols.[2][4]

The brominated nature of the molecule means that upon combustion, it can release toxic and corrosive hydrogen bromide gas.[5] This is a critical consideration for the final disposal method.

1.2 The Regulatory Mandate: OSHA and EPA Two primary federal agencies in the United States dictate the handling of laboratory waste:

  • Occupational Safety and Health Administration (OSHA): Under the "Laboratory Standard" (29 CFR 1910.1450), employers are required to develop a written Chemical Hygiene Plan (CHP) .[6][7][8] This plan must outline specific, safe operating procedures, including waste disposal protocols, to protect laboratory personnel.[9]

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the disposal of hazardous waste.[6] As a halogenated organic compound , this substance falls under a category of chemicals with stringent disposal requirements to prevent environmental contamination.[10][11] Land disposal of such wastes is highly restricted, making proper treatment essential.[10]

The following table summarizes the key characteristics of this compound.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 1176413-18-5[12]
Molecular Formula C₁₀H₉BrN₂O₂[13]
Molecular Weight 269.09 g/mol [13]
Classification Halogenated Organic Compound[10][11]
Anticipated Hazards Acute Oral Toxicity, Skin/Eye Irritant, Respiratory Irritant[2][3][4]

The Disposal Workflow: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring safety and compliance at every stage, from waste generation to final hand-off.

2.1 Principle of Waste Minimization Before disposal, the first principle is minimization. Plan experiments to use the smallest practical amount of the chemical, thereby reducing the volume of waste generated.[14] This is the most effective way to enhance safety and reduce disposal costs.

2.2 Step 1: Segregation at the Source Proper segregation is the most critical step in the laboratory. Cross-contamination of waste streams can create hazardous reactions and complicate the disposal process.

  • Action: Designate a specific, clearly labeled waste container exclusively for "Halogenated Organic Waste."

  • Causality: Mixing halogenated waste with non-halogenated waste (e.g., acetone, hexane) renders the entire volume of waste halogenated.[15] This significantly increases the cost and complexity of disposal, as halogenated waste requires specialized treatment like high-temperature incineration with scrubbers.[5]

2.3 Step 2: Proper Containerization and Labeling The waste container is the primary barrier protecting you and the environment.

  • Action:

    • Select a container made of a material compatible with the chemical (e.g., borosilicate glass or high-density polyethylene).

    • Ensure the container has a secure, leak-proof screw cap.[14][15] Keep the container closed at all times except when adding waste.[15]

    • Affix a "Hazardous Waste" label to the container before adding the first drop of waste.

    • The label must clearly state:

      • The full chemical name: "Waste this compound" (and any solvents used). Do not use abbreviations.[15]

      • The associated hazards (e.g., "Toxic," "Irritant").

      • The date of initial accumulation.

  • Causality: Proper labeling is mandated by OSHA and the EPA to ensure that anyone handling the container is aware of its contents and the associated dangers.[6] A closed container prevents the release of volatile vapors into the laboratory environment.[5]

2.4 Step 3: Safe Collection and Storage This phase involves handling both the pure compound and solutions containing it.

  • Action (for Solid Waste):

    • Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, safety goggles, and a lab coat.[5]

    • Carefully transfer residual solid compound into the designated halogenated waste container using a dedicated spatula.

    • Rinse contaminated glassware (e.g., beakers, flasks) with a minimal amount of a suitable solvent (like acetone or ethanol). Collect this rinse, known as "rinsate," in the same halogenated waste container.

  • Action (for Liquid Waste/Rinsate):

    • Conduct all transfers inside a certified chemical fume hood to prevent inhalation of vapors.[15]

    • Use a funnel to pour liquid waste into the container to prevent spills.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be a secondary containment bin in a cool, dry, well-ventilated location, away from heat sources and incompatible materials.[5][15]

  • Causality: Using a fume hood provides essential engineering control to minimize exposure.[8] Storing waste in a designated, contained area prevents widespread contamination in the event of a primary container failure.

2.5 Step 4: Final Disposal via Professional Services Under no circumstances should this chemical be disposed of down the drain or in regular trash.[15]

  • Action: Arrange for pickup by your institution's certified hazardous waste disposal contractor.

  • Causality: This compound requires high-temperature incineration in a facility equipped with afterburners and scrubbers.[5] This specialized equipment is necessary to safely break down the molecule and neutralize the resulting acidic gases (e.g., HBr). Licensed disposal companies are equipped to handle this process in compliance with all EPA regulations.[5][10]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is crucial.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Protect Yourself: Don appropriate PPE, including gloves, goggles, a lab coat, and if the spill is large or ventilation is poor, consider respiratory protection.[9]

  • Contain: Prevent the spill from spreading or entering any drains.[4][5]

  • Absorb: Cover the spill with a non-combustible absorbent material such as vermiculite, sand, or a commercial spill pillow.[5] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Carefully scoop the absorbed material into your designated halogenated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow cluster_prep Pre-Disposal Phase cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Waste Generation (Solid Residue or Solution) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Is waste halogenated? B->C D Segregate into 'Halogenated Waste' Container C->D Yes E Segregate into 'Non-Halogenated Waste' Container C->E No F Ensure Container is Compatible, Capped, and Correctly Labeled D->F G Store in Designated Satellite Accumulation Area F->G H Use Secondary Containment G->H I Arrange Pickup by Certified Hazardous Waste Contractor H->I J Final Treatment: High-Temperature Incineration I->J

References

A Senior Application Scientist's Guide to Handling Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

At-a-Glance: Essential Personal Protective Equipment (PPE)

Before any manipulation of this compound, ensure the following personal protective equipment is correctly donned. This table summarizes the minimum required PPE for standard laboratory operations.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles and a face shield.[1]Protects against splashes of the compound or solvents, and potential vapors that can cause serious eye irritation.[1][3]
Hand Protection Chemical-resistant nitrile or neoprene gloves.[4][5]Provides a robust barrier against skin contact. Pyridine and its derivatives can be absorbed through the skin.[6] Change gloves immediately if contamination is suspected.
Body Protection A fully buttoned, long-sleeved lab coat worn over full-length clothing.Prevents incidental skin contact and contamination of personal clothing.[2]
Foot Protection Closed-toe and closed-heel shoes.Protects against spills and dropped equipment.[1]
Respiratory Protection All handling of the solid compound or concentrated solutions must be performed in a certified chemical fume hood.[2][5]Minimizes inhalation of airborne particles or vapors, which may cause respiratory irritation.[1][3]

Hazard Assessment: A Chemist's Perspective

Understanding the "why" behind safety protocols is crucial. The required PPE is directly informed by the structural motifs within Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate.

  • Halogenated Aromatic System: The presence of a bromine atom on the aromatic ring places this compound in the class of halogenated aromatic compounds. Such compounds can be irritants to the skin and eyes and may be harmful if swallowed.[1]

  • Pyrazolo[1,5-a]pyridine Core: This heterocyclic system is analogous to pyridine. Pyridine and its derivatives are known for their potential to cause skin, eye, and respiratory irritation.[2][4][5] They can be volatile, and their fumes should not be inhaled.[4][5]

  • Solid State: As a solid, the primary risk during handling (e.g., weighing) is the generation of airborne dust, which can be easily inhaled or settle on surfaces, leading to unintentional contact.

Given these factors, the core safety strategy is to prevent all routes of exposure: inhalation, skin contact, and eye contact. The use of a fume hood is non-negotiable when handling the powder, and robust glove and eye protection are mandatory at all times.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, methodical workflow is essential for minimizing risk.

Preparation and Weighing
  • Work Area Preparation: Before retrieving the compound, ensure the chemical fume hood is operational, and the sash is at the appropriate working height. The work surface should be clean and clear of any unnecessary items.

  • PPE Confirmation: Don all required PPE as outlined in the table above.

  • Handling the Solid: Conduct all weighing and initial transfers of the solid compound within the fume hood.[2] Use dedicated spatulas and weigh boats. Handle the container and powder gently to prevent the creation of dust.

  • Container Sealing: After dispensing the required amount, securely seal the primary container. Decontaminate the exterior of the container with a suitable solvent (e.g., ethanol) on a disposable wipe before returning it to storage.

Solution Preparation
  • Solvent Dispensing: Add the solvent to the vessel containing the weighed solid. Never add the solid to the solvent in a way that could cause splashing.

  • Dissolution: If sonication or heating is required to dissolve the compound, ensure the vessel is appropriately sealed or equipped with a condenser to prevent the release of vapors.

Post-Experiment Decontamination
  • Glassware: Rinse all contaminated glassware with a suitable solvent (such as acetone) inside the fume hood. Collect this rinsate as halogenated hazardous waste.[1]

  • Surfaces: Thoroughly wipe down the work area within the fume hood and any other potentially contaminated surfaces.

  • PPE Removal: Remove PPE in the correct order to avoid self-contamination. Gloves should be removed first, followed by the lab coat, and finally, eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[6]

PPE Selection Workflow

The level of PPE required can be adapted based on the specific task. The following flowchart illustrates a decision-making process for ensuring adequate protection.

PPE_Workflow start Start: Task involving this compound task_type What is the nature of the task? start->task_type weighing Weighing solid or handling powder task_type->weighing Solid solution_small Handling dilute solution (<10 mL) at RT task_type->solution_small Solution solution_large Handling concentrated solution or >10 mL at RT task_type->solution_large Solution reaction Heating, refluxing, or running reaction overnight task_type->reaction Reaction ppe_base Minimum PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat - Closed-toe Shoes ppe_hood Mandatory Fume Hood Use weighing->ppe_hood solution_small->ppe_base solution_large->ppe_hood reaction->ppe_hood ppe_shield Add Face Shield ppe_hood->ppe_shield

Caption: Decision flowchart for selecting appropriate PPE.

Emergency and Disposal Plans

Spill Response
  • Small Spill: For a small spill within a fume hood, use an absorbent material like sand or vermiculite to contain it.[4] Transfer the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Large Spill: In the event of a large spill, evacuate the immediate area and alert your institution's environmental health and safety (EHS) office immediately.

Exposure Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[5][7] Seek medical attention.

  • Eye Contact: Flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[7]

Waste Disposal
  • Chemical Waste: All waste containing this compound, including reaction residues and solvent rinsates, must be collected as hazardous waste. Crucially, it must be segregated as halogenated organic waste .[1] Do not mix with non-halogenated waste streams.

  • Contaminated PPE: Dispose of contaminated gloves, wipes, and weigh boats in a dedicated solid hazardous waste container.

By implementing these comprehensive safety measures, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of their laboratory environment.

References

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